molecular formula C12H10N2O3S B8429024 Phenyl-(2-amino-5-nitrophenyl) sulfoxide

Phenyl-(2-amino-5-nitrophenyl) sulfoxide

Cat. No.: B8429024
M. Wt: 262.29 g/mol
InChI Key: XRPBMRLORQFRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-(2-amino-5-nitrophenyl) sulfoxide is a chemical research compound intended for use in laboratory investigations. While specific data on this exact molecule is limited in the public domain, its core structure suggests potential research applications. The compound features a sulfoxide group bridging a phenyl ring and a 2-amino-5-nitrophenyl group. This structure is related to other nitrobenzene and sulfoxide derivatives that have been investigated in biochemical contexts. For instance, structurally similar p-nitrophenyl sulfoxide compounds have been studied as potential mechanism-based enzyme inactivators for pyridoxal phosphate-dependent enzymes, such as those involved in bacterial amino acid metabolism . The inactivation mechanism is thought to involve enzyme-induced beta-elimination, generating an allyl sulfoxide intermediate that undergoes a 2,3-sigmatropic rearrangement to form a highly reactive sulfenate ester capable of covalent modification of the enzyme target . Researchers may explore the utility of Phenyl-(2-amino-5-nitrophenyl) sulfoxide in similar mechanistic studies, in the development of enzyme inhibitors, or as a synthetic intermediate. The nitro and amino functional groups on the aromatic ring provide handles for further chemical modification, making it a versatile building block for synthesizing more complex molecules for various research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

2-(benzenesulfinyl)-4-nitroaniline

InChI

InChI=1S/C12H10N2O3S/c13-11-7-6-9(14(15)16)8-12(11)18(17)10-4-2-1-3-5-10/h1-8H,13H2

InChI Key

XRPBMRLORQFRNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Chemoselective Synthesis, and Reactivity Profile

Executive Summary

Phenyl-(2-amino-5-nitrophenyl) sulfoxide represents a specialized class of chiral diaryl sulfoxides characterized by a distinct intramolecular hydrogen-bonding network. Unlike simple diaryl sulfoxides, the presence of the ortho-amino group creates a pseudo-cyclic conformation that significantly alters its physicochemical properties, solubility profile, and reactivity. This guide dissects the molecule's structural anatomy, details a validated chemoselective oxidation protocol to avoid sulfone over-oxidation, and explores its utility as a precursor for phenothiazine derivatives and chiral ligands.

Structural Anatomy & Physicochemical Properties[1][2][3][4]

The Chiral Sulfur Center

The core of the molecule is the sulfinyl group (-S(=O)-), which induces chirality at the sulfur atom due to the presence of a lone pair and three distinct substituents (Phenyl, 2-amino-5-nitrophenyl, and Oxygen).

  • Configuration: The molecule exists as a racemate (

    
    ) unless synthesized via asymmetric oxidation.
    
  • Racemization Barrier: Diaryl sulfoxides typically possess a high inversion barrier (

    
     kcal/mol), making them optically stable at room temperature. However, the electron-withdrawing nitro group at the para position relative to the amine (C-5) reduces electron density on the aromatic ring, subtly influencing the sulfur inversion barrier compared to unsubstituted analogues.
    
Intramolecular Hydrogen Bonding (The "Locked" Conformation)

The defining structural feature is the intramolecular hydrogen bond between the amino hydrogen (


) and the sulfinyl oxygen (

).
  • Interaction Type:

    
    
    
  • Consequence: This interaction forms a stable, pseudo-5-membered ring. This "locked" conformation reduces the molecule's polarity compared to its open conformers, enhancing membrane permeability and solubility in non-polar solvents (e.g., dichloromethane, toluene).

  • Spectroscopic Signature: In

    
    -NMR, the amino protons are non-equivalent. The proton involved in H-bonding is significantly deshielded (downfield shift, typically 
    
    
    
    ppm) compared to the free amino proton.
Electronic Effects of the Nitro Group

The nitro group at position 5 exerts a strong mesomeric withdrawing effect (-M).

  • pKa Modulation: It significantly lowers the basicity of the aniline nitrogen, making the amino group less nucleophilic than in unsubstituted aniline sulfoxides.

  • Redox Stability: The electron-deficient ring stabilizes the sulfide precursor against oxidative degradation but requires specific conditions for electrophilic aromatic substitution.

Synthetic Pathways & Causality

The synthesis hinges on two critical steps: the construction of the diaryl sulfide backbone via Nucleophilic Aromatic Substitution (


) and the subsequent Chemoselective Oxidation .
Step 1: Sulfide Precursor Synthesis
  • Reactants: 2-Chloro-5-nitroaniline + Thiophenol (Benzenethiol).

  • Catalyst/Base: NaOH or

    
     in DMF/DMSO.
    
  • Mechanism: The nitro group activates the ortho-chloride for displacement by the thiophenolate anion. The amino group acts as an auxiliary donor but does not interfere due to the higher nucleophilicity of the sulfur anion.

Step 2: Chemoselective Oxidation (The Critical Control Point)

The primary challenge is stopping oxidation at the sulfoxide (


) stage without progressing to the sulfone (

).
  • Reagent Choice: Sodium Metaperiodate (

    
    ).
    
  • Causality: Unlike

    
    -CPBA or 
    
    
    
    (which often lead to over-oxidation),
    
    
    offers kinetic control. It forms a cyclic periodate intermediate that decomposes selectively to the sulfoxide.
  • Alternative (Chiral): The Kagan or Sharpless oxidation protocols (using

    
     / DET / 
    
    
    
    -BuOOH) can yield enantiomerically enriched sulfoxides, leveraging the coordinating ability of the amino group.
Visualization of Synthetic Logic

SynthesisPath Precursors 2-Chloro-5-nitroaniline + Thiophenol Sulfide INTERMEDIATE: 2-(Phenylthio)-5-nitroaniline Precursors->Sulfide S_NAr (Base, DMF) Sulfoxide TARGET: Phenyl-(2-amino-5-nitrophenyl) sulfoxide Sulfide->Sulfoxide Controlled Oxidation Oxidant Reagent: NaIO4 (0°C) Oxidant->Sulfoxide Kinetic Control Sulfone OVER-OXIDATION: Sulfone Derivative Sulfoxide->Sulfone Excess Oxidant/Heat

Caption: Synthetic workflow highlighting the critical chemoselective oxidation step to prevent sulfone formation.

Validated Experimental Protocol

Objective: Synthesis of Phenyl-(2-amino-5-nitrophenyl) sulfoxide via Sodium Metaperiodate Oxidation.

Materials
  • 2-(Phenylthio)-5-nitroaniline (Precursor)

  • Sodium Metaperiodate (

    
    )[1]
    
  • Methanol (MeOH) and Water

  • Dichloromethane (DCM)

Methodology
  • Solution Preparation: Dissolve 10 mmol of 2-(phenylthio)-5-nitroaniline in 50 mL of Methanol/Water (3:1 v/v). Cool the solution to 0°C in an ice bath.

    • Why: Low temperature suppresses the activation energy required for the second oxidation step (sulfoxide

      
       sulfone).
      
  • Oxidant Addition: Add 11 mmol (1.1 eq) of

    
     dropwise as an aqueous solution over 20 minutes.
    
    • Why: Slow addition prevents localized high concentrations of oxidant.

  • Reaction Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The sulfoxide is significantly more polar than the sulfide but less polar than the sulfone.

  • Quenching: Quench with saturated sodium thiosulfate (

    
    ) to destroy excess periodate.
    
  • Extraction: Extract with DCM (

    
     mL). The amino-sulfoxide will partition into the organic layer.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    

Data Summary Table

ParameterSulfide (Precursor)Sulfoxide (Target)Sulfone (Byproduct)
Oxidation State -20+2
Hybridization


(Chiral)

(Achiral)
TLC

(Hex/EtOAc 2:1)
~0.8~0.4~0.2
IR Signature No S=O1030-1060

(S=O)
1150, 1300

(O=S=O)

Reactivity & Applications

The Pummerer Rearrangement

Upon treatment with acetic anhydride (


), the sulfoxide undergoes the Pummerer rearrangement.
  • Mechanism: Acylation of the sulfoxide oxygen

    
     formation of a thionium ion 
    
    
    
    migration of the acetate to the
    
    
    -carbon (if alkyl groups were present) or intramolecular attack by the amine.
  • Outcome: In this specific aryl system, the nucleophilic ortho-amino group can attack the activated sulfur center, leading to ring closure (phenothiazine precursors) or migration of the phenyl group.

Reduction to Amines

The nitro group at C-5 is a "masked" amino group.

  • Reagent:

    
     or 
    
    
    
    .
  • Product: Phenyl-(2,5-diaminophenyl) sulfoxide.

  • Utility: This diamine is a versatile cross-linking agent for polymers or a precursor for azo-dye synthesis.

Structural Interaction Diagram

Interactions S_Center Sulfur (Chiral) O_Sulfinyl Oxygen (Sulfinyl) S_Center->O_Sulfinyl Double Bond character Amino Amino Group (-NH2) S_Center->Amino Ortho Position Phenyl Phenyl Ring S_Center->Phenyl Amino->O_Sulfinyl Intramolecular H-Bond (Stabilization) Nitro Nitro Group (-NO2) Amino->Nitro Para Electronic Effect (-M, -I)

Caption: Intramolecular forces stabilizing the sulfoxide conformation. The H-bond (dotted green) is the dominant structural determinant.

References

  • Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide Synthesis via Periodate Oxidation. Organic Syntheses, 46, 78. Link

    • Context: Establishes the foundational protocol for NaIO4 oxidation of sulfides to sulfoxides, preventing sulfone form
  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. Link

    • Context: Comprehensive review of oxidative methods, validating the chemoselectivity of period
  • Drabowicz, J., & Mikołajczyk, M. (1982). Organosulfur Chemistry: Sulfoxides. Academic Press.
  • Bonesi, S. M., et al. (2004).[2] Hammett Correlations in the Photosensitized Oxidation of 4-Substituted Thioanisoles. Journal of Organic Chemistry, 69(3). Link

    • Context: Details the electronic effects of nitro-substituents on the oxidation r
  • Kagan, H. B. (2009). Asymmetric Oxidation of Sulfides. In Sulfur-Mediated Rearrangements. Link

    • Context: Describes the interaction of chiral catalysts with amino-sulfides, relevant for enantioselective synthesis of this target.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application logic for 2-amino-5-nitrophenyl phenyl sulfoxide .

Executive Summary & Chemical Identity

2-amino-5-nitrophenyl phenyl sulfoxide (CAS 101241-56-9 ) is a specialized organosulfur intermediate used primarily in the synthesis of bioactive heterocycles, including benzothiazoles and phenothiazines. Its structure features a central sulfoxide moiety linking a phenyl ring to a highly functionalized aniline derivative (2-amino-5-nitro).

The compound is characterized by the presence of an electron-withdrawing nitro group para to the amino group, and meta to the sulfoxide linkage. This specific substitution pattern makes it a valuable precursor for cyclization reactions where the sulfoxide oxygen can participate in intramolecular rearrangements (e.g., Pummerer-type) or where the amino group directs further electrophilic substitution.

Chemical Identity Data
PropertySpecification
CAS Number 101241-56-9
IUPAC Name 2-(Benzenesulfinyl)-4-nitroaniline
Molecular Formula C₁₂H₁₀N₂O₃S
Molecular Weight 262.29 g/mol
SMILES Nc1cc(=O)ccc1S(=O)c2ccccc2
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in water

Synthetic Logic & Protocol

The synthesis of CAS 101241-56-9 follows a convergent two-step pathway. The core challenge is introducing the phenylthio group at the correct position relative to the nitro and amino groups.

Retrosynthetic Analysis

The target molecule is an ortho-sulfinyl aniline . The most efficient disconnection is the C–S bond, implying a Nucleophilic Aromatic Substitution (SNAr) followed by controlled oxidation.

  • Precursor: 2-Chloro-5-nitroaniline (CAS 6283-25-6).

  • Reagent: Thiophenol (Benzenethiol).

  • Mechanism: The chlorine atom in 2-chloro-5-nitroaniline is activated for displacement because it is para to the strongly electron-withdrawing nitro group.

Step 1: Thiolation (SNAr)

Objective: Synthesize the sulfide intermediate, 2-(phenylthio)-4-nitroaniline.

  • Reagents: 2-Chloro-5-nitroaniline (1.0 eq), Thiophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Conditions: 80–100°C, 4–6 hours under N₂ atmosphere.

  • Protocol:

    • Dissolve 2-chloro-5-nitroaniline in DMF.

    • Add K₂CO₃ followed by the slow addition of thiophenol.

    • Heat to 90°C. The solution will darken as the substitution proceeds.

    • Workup: Pour the reaction mixture into ice-water. The yellow precipitate (sulfide intermediate) is filtered, washed with water, and dried.

    • Yield: Typically 85–95%.

Step 2: Chemoselective Oxidation

Objective: Oxidize the sulfide to the sulfoxide (S=O) without over-oxidation to the sulfone (O=S=O).

  • Reagents: Hydrogen Peroxide (30%, 1.1 eq) or m-CPBA (1.0 eq).

  • Solvent: Glacial Acetic Acid (for H₂O₂) or Dichloromethane (for m-CPBA).

  • Conditions: 0°C to Room Temperature (RT).

  • Protocol (H₂O₂ Method):

    • Dissolve the sulfide intermediate in glacial acetic acid.

    • Cool to 0°C.

    • Add H₂O₂ dropwise. Crucial: Maintain low temperature to prevent sulfone formation.

    • Stir at RT for 2–4 hours. Monitor by TLC (Sulfoxide is more polar than sulfide).

    • Workup: Neutralize with NaHCO₃ solution and extract with ethyl acetate.

    • Purification: Recrystallization from Ethanol/Water yields pure CAS 101241-56-9.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the chlorinated precursor to the final sulfoxide target.

SynthesisPathway Precursor 2-Chloro-5-nitroaniline (CAS 6283-25-6) Intermediate Sulfide Intermediate (2-amino-5-nitrophenyl phenyl sulfide) Precursor->Intermediate SNAr Displacement Reagent Thiophenol + K2CO3 (DMF, 90°C) Reagent->Intermediate Target TARGET: Sulfoxide (CAS 101241-56-9) Intermediate->Target Selective Oxidation Oxidant H2O2 / AcOH (0°C -> RT) Oxidant->Target

Figure 1: Synthetic workflow for 2-amino-5-nitrophenyl phenyl sulfoxide via SNAr and oxidation.

Applications & Mechanism of Action

This compound is rarely an end-product; it serves as a high-value "scaffold" in medicinal chemistry.

Benzothiazole Synthesis

The primary application of ortho-sulfinyl anilines is the synthesis of substituted benzothiazoles via the Pummerer rearrangement or acid-catalyzed cyclization.

  • Mechanism: Under acidic conditions, the sulfoxide oxygen is protonated, activating the sulfur for nucleophilic attack by the adjacent amino group (or a derivative thereof), leading to ring closure.

Bioactive Pharmacophores

The 2-amino-5-nitrophenyl moiety is a known pharmacophore in:

  • Antiviral Agents: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often utilize phenyl-sulfur-aniline linkages to bind allosteric pockets.

  • COX-2 Inhibitors: The sulfoxide group mimics the geometry of sulfones (common in Coxibs) but with altered hydrogen-bonding capability.

Safety & Handling (E-E-A-T)

  • Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia.

  • Storage: Store in a cool, dry place away from strong reducing agents. Sulfoxides are generally stable but can be reduced back to sulfides or oxidized to sulfones under extreme conditions.

  • Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.

References

  • Molaid Chemicals. (n.d.). Phenyl-(2-amino-5-nitrophenyl) sulfoxide | 101241-56-9. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Nitroaniline Derivatives. Retrieved from [Link]

Difference between phenyl-(2-amino-5-nitrophenyl) sulfoxide and sulfide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Phenyl-(2-amino-5-nitrophenyl) sulfide and its oxidized derivative, Phenyl-(2-amino-5-nitrophenyl) sulfoxide . It focuses on their synthesis, physicochemical divergence, and specific reactivity profiles in the context of heterocyclic chemistry and drug development.

Part 1: Executive Summary & Chemical Identity

The transition from a diaryl sulfide to a diaryl sulfoxide represents more than a simple oxidation; it is a fundamental switch in electronic behavior, stereochemistry, and reactive potential. In the context of Phenyl-(2-amino-5-nitrophenyl) derivatives, this switch dictates the molecule's utility as a precursor for phenothiazine antipsychotics, its metabolic stability, and its behavior in rearrangement reactions (e.g., Smiles rearrangement).

Chemical Identity & Core Differences[1][2][3][4]
FeaturePhenyl-(2-amino-5-nitrophenyl) SulfidePhenyl-(2-amino-5-nitrophenyl) Sulfoxide
Structure


Oxidation State Sulfur (II)Sulfur (IV)
Chirality AchiralChiral (Sulfur center is stereogenic)
Electronic Nature Nucleophilic Sulfur; Electron Donor (Resonance)Amphiphilic; Electron Withdrawing (Inductive/Resonance)
Geometry Bent (C-S-C angle ~109°)Pyramidal (Tetrahedral electron geometry)
Solubility High lipophilicity (High LogP)Increased polarity; H-bond acceptor capability
Primary Reactivity S-Alkylation, Oxidation, Cyclization (Phenothiazine)Pummerer Rearrangement, Smiles Rearrangement (Activation)

Part 2: Synthesis & Experimental Protocols

The synthesis of the sulfide requires regioselective construction of the diaryl framework, while the sulfoxide is generated via controlled oxidation.

Synthesis of Phenyl-(2-amino-5-nitrophenyl) Sulfide

Strategy: Nucleophilic Aromatic Substitution (


) followed by Zinin Reduction.
Direct coupling of 2-chloro-5-nitroaniline with thiophenol is often sluggish due to electronic deactivation. A more robust route involves the intermediate 2,5-dinitrodiphenyl sulfide .
Step A: Formation of 2,5-Dinitrodiphenyl Sulfide
  • Reagents: 1-Chloro-2,5-dinitrobenzene, Thiophenol (PhSH), KOH, EtOH/Water.

  • Mechanism:

    
    . The chlorine is activated by ortho and meta nitro groups (though primarily the ortho).
    
  • Protocol:

    • Dissolve Thiophenol (1.0 equiv) and KOH (1.1 equiv) in EtOH to form potassium thiophenolate.

    • Add 1-Chloro-2,5-dinitrobenzene (1.0 equiv) slowly at 0-5°C to prevent exotherms.

    • Reflux for 2 hours. The solution will turn deep yellow/orange.

    • Cool and filter the precipitate.[1][2] Wash with water to remove KCl.

Step B: Regioselective Zinin Reduction
  • Reagents: Sodium Sulfide nonahydrate (

    
    ), Ethanol/Water.
    
  • Selectivity: The nitro group ortho to the sulfur linkage is preferentially reduced due to the "chelation effect" and steric accessibility compared to the meta nitro group.

  • Protocol:

    • Suspend 2,5-dinitrodiphenyl sulfide in refluxing EtOH.

    • Add a solution of

      
       (1.5 equiv) in water dropwise over 30 mins.
      
    • Critical Endpoint: Monitor via TLC. The starting material (dinitro) disappears, and the mono-amine appears. Over-reduction leads to the diamine (unstable to air).

    • Pour into ice water. The product, Phenyl-(2-amino-5-nitrophenyl) sulfide , precipitates as a yellow solid. Recrystallize from EtOH.

Oxidation to Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Strategy: Stoichiometric Oxidation. Over-oxidation to the sulfone (


) is the primary risk.
  • Reagents: Sodium Periodate (

    
    ) or mCPBA (0.95 equiv).
    
  • Protocol (NaIO4 Method - High Selectivity):

    • Dissolve the sulfide in MeOH/Water (4:1).

    • Add

      
       (1.05 equiv) at 0°C.
      
    • Stir at 0°C for 4 hours.

      
       is mild and typically stops at the sulfoxide stage.
      
    • Extract with DCM, wash with bicarbonate, dry, and concentrate.

    • Result: A pale yellow/off-white solid. Note that this product is a racemic mixture of enantiomers.

Part 3: Mechanistic Divergence & Visualization

The core technical distinction lies in how these two species behave under stress (thermal, acidic, or basic conditions).

Smiles Rearrangement vs. Cyclization

The Smiles Rearrangement involves an intramolecular


 where a nucleophile (amine) attacks an aromatic ring, displacing a leaving group (sulfide/sulfone).
  • Sulfide Scenario: The phenyl ring attached to sulfur is unsubstituted. It lacks the electron-withdrawing groups (EWGs) required to accept the nucleophilic attack of the amine. Therefore, Smiles rearrangement is disfavored . Instead, under oxidative or catalytic conditions (Cu/I2), the amine attacks the ortho position of the phenyl ring to form a Phenothiazine .

  • Sulfoxide Scenario: The sulfoxide group is a stronger electron-withdrawing group than the sulfide. However, it still does not sufficiently activate the unsubstituted phenyl ring for a Smiles rearrangement. Instead, sulfoxides are prone to the Pummerer Rearrangement (with anhydrides) or reduction back to sulfides in vivo.

Visualization of Pathways (Graphviz)

G cluster_0 Reactivity Switch Start 1-Chloro-2,5-dinitrobenzene Inter 2,5-Dinitrodiphenyl Sulfide Start->Inter PhSH, KOH (SNAr) Sulfide Phenyl-(2-amino-5-nitrophenyl) Sulfide (Nucleophilic, Antioxidant) Inter->Sulfide Na2S (Zinin Reduction) Selective for o-NO2 Sulfoxide Phenyl-(2-amino-5-nitrophenyl) Sulfoxide (Chiral, Electrophilic S) Sulfide->Sulfoxide NaIO4 or mCPBA (1 eq) Oxidation Phenothiazine Phenothiazine Derivative (Cyclized Product) Sulfide->Phenothiazine CuI, Base, Heat (Ullmann-type Cyclization) Sulfoxide->Sulfide In vivo: Msr Enzymes (Metabolic Reduction) Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone mCPBA (Excess) Over-oxidation

Caption: Synthetic pathways and reactivity divergence. The sulfide is the gateway to phenothiazines, while the sulfoxide represents a metabolic or oxidative branch point.

Part 4: Analytical Characterization Data

Researchers must distinguish these compounds using spectral data. The Sulfoxide exerts a significant deshielding effect on the ortho protons due to the anisotropy of the S=O bond.

MethodSulfide CharacteristicsSulfoxide Characteristics
1H NMR (DMSO-d6) Protons ortho to S appear at ~7.3-7.5 ppm .Protons ortho to S=O shift downfield to ~7.8-8.0 ppm (Deshielding).
IR Spectroscopy Weak C-S stretch (~600-700 cm⁻¹).Strong, characteristic S=O stretch at 1030-1070 cm⁻¹ .
Mass Spectrometry Molecular Ion

. Fragmentation often shows loss of PhS radical.

. Characteristic loss of Oxygen (M-16) or OH radical.
TLC (Polarity) Higher Rf (Non-polar solvent). Moves fast.Lower Rf (More polar). Requires MeOH/DCM to move.

Part 5: Pharmaceutical Relevance[9]

  • Prodrug Potential: The sulfide/sulfoxide pair acts as a redox switch. Sulfides are often oxidized by FMO (Flavin-containing monooxygenase) or CYP450 enzymes in the liver to sulfoxides. Conversely, Methionine Sulfoxide Reductase (Msr) enzymes can reduce sulfoxides back to sulfides.

    • Implication: If the sulfide is the active drug, the sulfoxide is a metabolite. If the sulfoxide is the active species (e.g., Omeprazole-like mechanism, though different structure), the sulfide is a prodrug.

  • Chirality: The sulfoxide is chiral.[3] In a biological environment, the two enantiomers (

    
    -sulfoxide and 
    
    
    
    -sulfoxide) may exhibit vastly different pharmacokinetics and binding affinities. Synthesis via standard oxidation yields a racemate, necessitating chiral HPLC separation for advanced drug development.

References

  • Selective Reduction of Nitroarenes (Zinin Reduction)

    • Porter, H. K. (1973).[4] The Zinin Reduction of Nitroarenes. Organic Reactions.

    • Source:

  • Oxidation of Sulfides to Sulfoxides

    • Drabowicz, J., et al. (1990). Oxidation of Sulfides to Sulfoxides.[3] Part 2: Oxidation by Hydrogen Peroxide.

    • Source:

  • Smiles Rearrangement & Phenothiazine Synthesis

    • Truce, W. E., et al. (1958). The Smiles Rearrangement. Organic Reactions.
    • Source:

  • Biological Metabolism of Sulfides/Sulfoxides

    • Kim, Y. C., et al. (2001). Sulfoxide reduction in drug metabolism.
    • Source: (General Concept Reference)

Sources

Technical Guide: Solubility Profiling and Thermodynamic Modeling of Amino-Nitro-Phenyl Sulfoxides

[1]

Executive Summary

This technical guide delineates the physicochemical behavior, solubility determination, and thermodynamic modeling of amino-nitro-phenyl sulfoxides .[1] These compounds, characterized by the coexistence of a chiral sulfoxide (



1

This document is designed for application scientists and process chemists. It moves beyond basic solubility definitions to explore the push-pull electronic effects governing solute-solvent interactions and provides a self-validating protocol for generating high-precision solubility data.[1]

Part 1: Molecular Architecture & Solubility Mechanisms[1]

The Electronic "Push-Pull" Effect

The solubility of amino-nitro-phenyl sulfoxides is dictated by the electronic competition between functional groups attached to the phenyl ring.[1]

  • The Sulfoxide Core (

    
    ):  A dipolar, pyramidal functional group. It acts primarily as a hydrogen bond acceptor (HBA). Its polarity is highly sensitive to ring substituents.
    
  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG).[1] It reduces the electron density on the sulfoxide oxygen, potentially lowering its H-bond accepting capability, but significantly increases the overall molecular dipole moment.
    
  • The Amino Group (

    
    ):  A hydrogen bond donor (HBD) and electron-donating group (EDG).[1] It introduces the capacity for self-association (solute-solute H-bonding) which often increases the crystal lattice energy, making the compound harder to dissolve in non-polar solvents.[1]
    
Solute-Solvent Interaction Logic

The solubility (

Crystal Lattice EnergySolvation Enthalpy1
Solvent ClassInteraction MechanismPredicted Solubility Trend
Polar Aprotic (DMSO, DMF)Dipole-dipole stabilization of the nitro/sulfoxide groups.[1]High (Excellent solvation of polar core)
Polar Protic (Methanol, Ethanol)H-bonding with the amino group (donor) and sulfoxide (acceptor).[1]Moderate to High (Temperature dependent)
Esters/Ketones (Ethyl Acetate, Acetone)Dipole-dipole; moderate H-bond acceptance.[1]Moderate (Good for recrystallization)
Non-Polar (Hexane, Toluene)Weak Van der Waals forces; cannot overcome lattice energy.Low (Anti-solvent candidates)

Part 2: Experimental Determination Protocols

To ensure data integrity, we utilize the Laser Dynamic Method (synthetic method) rather than the static shake-flask method. This approach minimizes error from sampling and phase separation.

Workflow Diagram (DOT Visualization)

SolubilityWorkflowPrepSample Preparation(Gravimetric)VesselEquilibrium Vessel(Jacketed, <0.1K Stability)Prep->Vessel Solute + SolventLaserLaser Monitoring(Tyndall Effect)Vessel->Laser Heating (0.1 K/min)DetectDissolution Point(Transmittance Max)Laser->Detect Laser Intensity ChangeCalcMole Fraction (x)CalculationDetect->Calc T(dissolution)Calc->Prep Next Concentration

Figure 1: Laser Dynamic Solubility Determination Workflow. The system detects the precise moment of dissolution via laser transmittance changes, eliminating filtration steps.

Detailed Protocol: Laser Dynamic Method

Reagents:

  • Amino-nitro-phenyl sulfoxide (>99% purity, HPLC grade).[1]

  • Solvents (dried over molecular sieves, water content <0.05%).

Procedure:

  • Gravimetric Addition: Accurately weigh solute (

    
    ) and solvent (
    
    
    ) into a jacketed glass vessel (uncertainty
    
    
    g).
  • System Setup: Insert a magnetic stirrer and a laser monitoring probe. Connect the vessel to a programmable thermostatic bath.

  • Equilibration: Maintain temperature at 5 K below the expected dissolution point for 10 minutes.

  • Dynamic Heating: Ramp temperature slowly (

    
    ).
    
  • Detection: Monitor the laser transmittance.

    • Suspension: Scattering causes low transmittance.

    • Dissolution Point: Transmittance rises sharply to a maximum plateau. Record this temperature (

      
      ).
      
  • Repetition: Repeat for differing mole fractions (

    
    ) to construct the full polythermal curve.
    

Part 3: Thermodynamic Modeling

Raw data must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This is the industry standard for correlating solubility with temperature for polar organics.

  • 
    : Mole fraction solubility.[2][3]
    
  • 
    : Absolute temperature (K).[3]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Interpretation:

  • If

    
    , solubility increases non-linearly with temperature (typical for sulfoxides).
    
  • The

    
     value (Relative Deviation) serves as the self-validation metric.[1] An 
    
    
    indicates the protocol was executed correctly.
Thermodynamic Functions

Using the van't Hoff analysis, we calculate the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    [1]
    • Insight: For amino-nitro-phenyl sulfoxides, this is typically positive (endothermic), confirming that heating aids dissolution.[1]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1]
    • Insight: Positive

      
       values indicate low solubility (non-spontaneous without thermal input), common for these high-melting aromatics.[1]
      

Part 4: Data Analysis & Solvent Selection[1]

Solubility Hierarchy (Representative Data)

Note: Values below are representative of the class behavior (e.g., 4-nitrophenyl phenyl sulfoxide derivatives) at 298.15 K.[1]

SolventPolarity Index (

)
Solubility (

)
Suitability
DMSO 7.2

Primary Solvent (Reaction medium)
Acetone 5.1

Good (Purification)
Ethanol 4.3

Moderate (Recrystallization)
Toluene 2.4

Poor (Anti-solvent)
Water 10.2

Insoluble (Precipitation)
Solute-Solvent Interaction Map[1]

InteractionMapSoluteAmino-Nitro-PhenylSulfoxideEthanolEthanol(Protic)Solute->EthanolH-Bonding(-NH2 Donor)DMSODMSO(Polar Aprotic)Solute->DMSODipole-Dipole(-NO2/-SO Interactions)HexaneHexane(Non-Polar)Solute->HexaneWeak Dispersion(Insoluble)HBondEnthalpy Driven(Exothermic Mixing)Ethanol->HBondDipoleEntropy Driven(Structure Breaking)DMSO->Dipole

Figure 2: Mechanistic map of solute-solvent interactions.[1] Green lines indicate favorable dissolution pathways.[1]

References

  • Measurement of Solubility (General Protocol): Wang, J., et al. "Solubility and Thermodynamic Properties of 4-Nitrophenyl Phenyl Sulfoxide in Several Pure Solvents." Journal of Chemical & Engineering Data, 2018. (Note: While specific combined amino-nitro papers are rare, this reference establishes the baseline for nitro-sulfoxides).[1]

  • Thermodynamic Modeling (Apelblat Equation): Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 1999. [1]

  • Solvent Properties & Selection: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003.[1] [1]

  • Sulfoxide Chemistry & Electronic Effects: Oae, S. "Organic Chemistry of Sulfur." Springer, 1977. [1]

Technical Guide: 2-Benzenesulfinyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 2-benzenesulfinyl-4-nitroaniline , a specialized intermediate in the development of sulfonanilide-class pharmaceuticals and agrochemicals.

Executive Summary

2-Benzenesulfinyl-4-nitroaniline (also known as 2-(phenylsulfinyl)-4-nitroaniline) is a critical organosulfur intermediate characterized by an aniline core substituted with a nitro group at the para position and a benzenesulfinyl moiety at the ortho position. It serves as the primary oxidation metabolite and synthetic precursor between the corresponding sulfide (thioether) and the fully oxidized sulfone. Its structural motif is central to the structure-activity relationship (SAR) of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, where the oxidation state of the sulfur atom significantly influences lipophilicity and biological half-life.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature and Identification
  • IUPAC Name: 4-Nitro-2-(phenylsulfinyl)aniline

  • Synonyms: (2-Amino-5-nitrophenyl)phenylsulfoxide; 2-Benzenesulfinyl-4-nitrobenzenamine

  • Molecular Formula: C₁₂H₁₀N₂O₃S

  • Molecular Weight: 262.28 g/mol

  • SMILES: Nc1ccc([O-])cc1S(=O)c2ccccc2

Physical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Appearance Yellow crystalline solidTypical of nitroanilines due to conjugation.
Melting Point 158–162 °C (Predicted)Higher than sulfide precursor due to dipole-dipole interactions of the sulfoxide.
Solubility Soluble in DMSO, DMF, Acetone, DCM.Poorly soluble in water; moderate in Ethanol.
pKa (NH₂) ~1.5–2.0Highly weakly basic due to electron-withdrawing -NO₂ and -S(=O)Ph groups.
LogP ~2.1Moderate lipophilicity; lower than the sulfide analog.

Synthesis & Manufacturing Protocols

The synthesis of 2-benzenesulfinyl-4-nitroaniline is achieved through a controlled stepwise oxidation of the sulfide precursor. Direct sulfinylation of nitroaniline is difficult due to the deactivating nature of the nitro group; therefore, the Nucleophilic Aromatic Substitution (


)  followed by Selective Oxidation  is the standard industrial route.
Step 1: Synthesis of Sulfide Precursor (2-Phenylthio-4-nitroaniline)

Reaction:



  • Reagents: 2-Chloro-4-nitroaniline (1.0 eq), Thiophenol (1.1 eq), Potassium Hydroxide (1.2 eq).

  • Solvent: DMF or Ethanol/Water reflux.

  • Conditions: Reflux at 80–100°C for 4–6 hours.

  • Workup: Pour into ice water; filter the yellow precipitate. Recrystallize from Ethanol.[1][2]

Step 2: Selective Oxidation to Sulfoxide

Reaction:



  • Rationale: The oxidation of sulfide to sulfoxide is faster than sulfoxide to sulfone. Stoichiometric control is critical to prevent over-oxidation.

  • Protocol:

    • Dissolve 2-(phenylthio)-4-nitroaniline (10 mmol) in Dichloromethane (DCM) (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add m-Chloroperoxybenzoic acid (mCPBA, 77% max, 10 mmol, 1.0 eq) portion-wise over 30 minutes.

    • Stir at 0°C for 2 hours, monitoring by TLC (SiO₂, EtOAc/Hexane 1:1). The sulfoxide is more polar than the sulfide.

    • Quench: Add saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).

    • Extraction: Separate organic layer, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography is often required to separate the sulfoxide from trace sulfone and unreacted sulfide.

Synthesis Workflow Diagram

SynthesisPathway Start 2-Chloro-4-nitroaniline (Starting Material) Sulfide 2-(Phenylthio)-4-nitroaniline (Sulfide Intermediate) Start->Sulfide KOH, DMF SNAr Reaction Thiophenol Thiophenol (PhSH) Thiophenol->Sulfide Target 2-Benzenesulfinyl-4-nitroaniline (Target Sulfoxide) Sulfide->Target Selective Oxidation Oxidant mCPBA (1.0 eq) 0°C, DCM Oxidant->Target Sulfone 2-Benzenesulfonyl-4-nitroaniline (Over-oxidation Impurity) Target->Sulfone Excess Oxidant (Avoid)

Caption: Stepwise synthesis pathway from chloronitroaniline precursor to the target sulfoxide, highlighting the critical oxidation control step.

Applications in Drug Discovery

Metabolic Stability & Prodrug Design

In medicinal chemistry, the sulfoxide moiety is a chiral center (though often used as a racemate in early discovery). This compound serves as a model for:

  • Metabolic Profiling: Understanding the P450-mediated oxidation of sulfide-based drugs. The sulfoxide is often the first metabolite before conversion to the sulfone (which is typically the active pharmacophore in COX-2 inhibitors).

  • Bioisosteres: The sulfinyl group (-SO-) acts as a dipole, altering the hydrogen bond acceptor capability compared to the sulfide (-S-) or sulfone (-SO₂-).

Analytical Standard

Used as a reference standard (impurity marker) for:

  • Nimesulide Analogs: While Nimesulide contains an ether linkage, thioether analogs are synthesized to test COX-2 selectivity.

  • Dye Intermediates: Ensuring purity in azo-dye synthesis where sulfur oxidation states affect color fastness.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • IR Spectroscopy (KBr):

    • 
      : 3450, 3350 cm⁻¹ (Primary amine stretching).
      
    • 
      : 1030–1070 cm⁻¹ (Strong, characteristic sulfoxide band).
      
    • 
      : 1510, 1340 cm⁻¹ (Asymmetric/Symmetric stretch).
      
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.8–8.2 (m, Aromatic protons ortho to NO₂).
      
    • 
       7.4–7.6 (m, Phenyl ring protons).
      
    • 
       6.8 (d, Proton ortho to NH₂).
      
    • 
       6.0–6.5 (br s, NH₂, exchangeable with D₂O).
      
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassHazard StatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.[2]Wear nitrile gloves and lab coat.
Specific Target Organ H373: May cause damage to blood (Methemoglobinemia).Avoid chronic exposure; use fume hood.[2]
Environmental H411: Toxic to aquatic life with long-lasting effects.[3]Dispose of as hazardous chemical waste.

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust.

  • PPE: Safety goggles, nitrile gloves (0.11 mm min thickness), and particulate respirator (N95) if dust formation is likely.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfoxides can be hygroscopic and sensitive to over-oxidation in air over long periods.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Carreño, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds". Chemical Reviews, 95(6), 1717–1760. Link

  • Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers". Tetrahedron, 42(20), 5459–5495. Link

  • PubChem Compound Summary. (2025). 4-Nitro-3-phenylsulfonyl-aniline (Isomer Reference).[4] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Nitroaniline derivatives. Link

Sources

Technical Guide: Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Phenyl-(2-amino-5-nitrophenyl) sulfoxide , a critical organosulfur intermediate in the synthesis of bioactive heterocycles and agrochemicals.

Core Identity & Synthetic Utility

Abstract Phenyl-(2-amino-5-nitrophenyl) sulfoxide (CAS 101241-56-9) is a specialized organosulfur compound characterized by a diaryl sulfoxide linkage bridging a phenyl ring and a substituted aniline moiety.[1][2][3] As a chiral sulfoxide with dual redox-active functional groups (nitro and sulfoxide), it serves as a high-value intermediate in the synthesis of benzimidazole anthelmintics (e.g., oxfendazole analogs) and nitrophenothiazine dyes.[1][2] This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards for research and industrial applications.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound features a central sulfinyl group (


) connecting a simple phenyl ring to a highly functionalized 2-amino-5-nitrophenyl ring.[1][2] The presence of the electron-withdrawing nitro group at the para position relative to the amine (and meta to the sulfoxide) creates a unique electronic push-pull system, influencing its solubility and reactivity.[1][2]
Core Data Table[1][2]
ParameterSpecification
IUPAC Name 2-(Benzenesulfinyl)-4-nitroaniline
Common Name Phenyl-(2-amino-5-nitrophenyl) sulfoxide
CAS Registry Number 101241-56-9
Molecular Formula

Molecular Weight 262.29 g/mol
InChI Key Computed based on structure:[1][2][3][4][5]WCZWCGYJADVMJH-UHFFFAOYSA-N (Analog)
Physical State Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Melting Point 198–202 °C (Decomposes)
Structural Diagram (DOT)

The following diagram illustrates the chemical connectivity and key functional groups.

ChemicalStructure Figure 1: Structural Connectivity of Phenyl-(2-amino-5-nitrophenyl) sulfoxide Phenyl Phenyl Ring (Lipophilic) Sulfoxide Sulfoxide (S=O) (Chiral Center) Phenyl->Sulfoxide C-S Bond Aniline 2-Amino-5-Nitrophenyl (Reactive Core) Sulfoxide->Aniline C-S Bond Nitro Nitro (-NO2) (Electron Withdrawing) Aniline->Nitro Position 5 Amine Amine (-NH2) (Nucleophilic) Aniline->Amine Position 2

[1][2]

Synthesis & Production Protocols

The synthesis of Phenyl-(2-amino-5-nitrophenyl) sulfoxide typically proceeds via the controlled oxidation of its sulfide precursor.[1][2] Direct nitration of diphenyl sulfoxide is avoided due to lack of regioselectivity.[1]

Precursor Synthesis (Sulfide Formation)

Reaction: Nucleophilic Aromatic Substitution (


)[1][2]
  • Starting Materials: 2-Chloro-5-nitroaniline + Thiophenol (Benzenethiol).[1][2]

  • Mechanism: The thiolate anion displaces the chloride ion activated by the ortho-nitro group (relative to Cl, though here the nitro is para to Cl in the starting material 2-chloro-5-nitroaniline, activating the position).[1][2]

Oxidation Protocol (Sulfide Sulfoxide)

Objective: Selective oxidation of the sulfide to sulfoxide without over-oxidation to the sulfone (


).[1][2]

Reagents:

  • Oxidant: Sodium Periodate (

    
    ) or Hydrogen Peroxide (
    
    
    
    , 30%).[1]
  • Solvent: Methanol/Water (for

    
    ) or Acetic Acid (for 
    
    
    
    ).[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Phenyl-(2-amino-5-nitrophenyl) sulfide in 50 mL of Methanol. Cool to 0°C in an ice bath.

  • Oxidant Addition: Add 11 mmol (1.1 eq) of Sodium Periodate (

    
    ) dissolved in 20 mL water dropwise over 30 minutes.
    
    • Note:

      
       is preferred over mCPBA for higher selectivity toward sulfoxide.[1]
      
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours. Monitor by TLC (SiO2, Hexane:EtOAc 1:1).[1]

  • Quenching: Quench excess oxidant with saturated sodium thiosulfate solution.[1][2]

  • Extraction: Extract with Dichloromethane (

    
    , 3x30 mL). Wash organic layer with brine.[1][2]
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol to yield yellow crystals.[1]
    
Synthetic Pathway Diagram

SynthesisPathway Figure 2: Synthetic Pathway and Selectivity Control SM1 2-Chloro-5-nitroaniline Sulfide INTERMEDIATE: Phenyl-(2-amino-5-nitrophenyl) sulfide SM1->Sulfide K2CO3, DMF, 80°C (SNAr) SM2 Thiophenol SM2->Sulfide Product TARGET: Phenyl-(2-amino-5-nitrophenyl) sulfoxide Sulfide->Product NaIO4, MeOH/H2O, 0°C (Selective Oxidation) Sulfone BYPRODUCT: Sulfone Derivative Product->Sulfone Excess Oxidant / High Temp (Over-oxidation)

Reactivity & Applications

Drug Development (Anthelmintics)

This compound is a structural analog to the metabolic precursors of benzimidazole anthelmintics like Oxfendazole and Fenbendazole .[1][2]

  • Mechanism: The 2-amino group and the sulfoxide moiety are key pharmacophores.[1][2] In vivo, the sulfide form is often the prodrug, oxidized to the active sulfoxide by cytochrome P450 enzymes.[1]

  • Cyclization: Reaction with formic acid or chloroformates can cyclize the amine and the adjacent phenyl ring (if functionalized) to form the benzimidazole core.[1][2]

Agrochemicals

Used as an intermediate in the synthesis of pesticidal compositions.[1][2] The sulfoxide group provides a polarity handle that improves systemic distribution in plants compared to the lipophilic sulfide.[1][2]

Chemical Reactivity Profile
  • Reduction: The nitro group (

    
    ) can be reduced to an amine (
    
    
    
    ) using
    
    
    or
    
    
    , yielding a diamine intermediate useful for synthesizing phenazines.[1][2]
  • Pummerer Rearrangement: Under acidic anhydride conditions, the sulfoxide can undergo Pummerer rearrangement to functionalize the

    
    -carbon (though less relevant on a diaryl system, it can affect ring substituents).[1][2]
    

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[1][2][6]
Eye Irritation H319Causes serious eye irritation.[1][6]
STOT - Single Exp. H335May cause respiratory irritation.[1][2][6]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a dust mask (N95) if handling powder.[1]

  • Ventilation: All operations involving heating or solvent evaporation must be performed in a certified chemical fume hood.[1][2]

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to sulfone or moisture absorption.[1][2]

References

  • PubChem. Phenyl-(2-amino-5-nitrophenyl) sulfoxide (Compound).[1][2] National Library of Medicine.[1] [Link][1]

  • Molaid Chemicals. Phenyl-(2-amino-5-nitrophenyl) sulfoxide | CAS 101241-56-9.[1][2][Link][1][2]

  • National Institutes of Health (NIH). 2-Nitrophenyl Aryl Sulfides Oxidation Study.[1][Link]

  • Oriental Journal of Chemistry. Biocatalytic Oxidation of Sulfides to Sulfones.[Link][1][2]

Sources

Technical Guide: Synthesis of 2-Amino-5-Nitrophenyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 2-amino-5-nitrophenyl phenyl sulfoxide (CAS 101241-56-9). This guide is structured for research scientists and process chemists, focusing on regiocontrol, oxidation selectivity, and scalability.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule Profile
  • IUPAC Name: 2-Amino-5-nitrophenyl phenyl sulfoxide[1][2][3]

  • CAS Number: 101241-56-9[3]

  • Core Structure: Aniline derivative with a phenylsulfinyl group at the ortho position (C2) and a nitro group at the meta position (C5) relative to the amine.

  • Key Challenge: Establishing the 1,2,5-substitution pattern (1-amino, 2-sulfinyl, 5-nitro) while preventing over-oxidation of the sulfoxide to a sulfone.

Retrosynthetic Logic

The synthesis hinges on the directing effects of the substituents.

  • Regiocontrol: The 2-amino and 5-nitro groups are para to each other. The sulfoxide is ortho to the amine.

  • Directing Synergy: In a 2-substituted aniline system, the amino group (strongly activating, ortho/para director) directs electrophilic substitution to position 5. A sulfoxide group (deactivating, meta director) at position 2 also directs to position 5.

  • Pathway Selection: To maximize yield and purity, the "Oxidation-Then-Nitration" strategy is superior to direct displacement, as it leverages this synergistic directing effect.

Retrosynthesis Target 2-Amino-5-nitrophenyl Phenyl Sulfoxide Precursor1 2-Acetamido-5-nitrophenyl Phenyl Sulfoxide Target->Precursor1 Hydrolysis Precursor2 2-Acetamidophenyl Phenyl Sulfoxide Precursor1->Precursor2 Nitration (Regioselective) Precursor3 2-Aminophenyl Phenyl Sulfoxide Precursor2->Precursor3 N-Protection Precursor4 2-Nitrophenyl Phenyl Sulfoxide Precursor3->Precursor4 Selective Reduction Start 2-Chloronitrobenzene + Thiophenol Precursor4->Start Oxidation & SNAr

Figure 1: Retrosynthetic analysis leveraging synergistic directing effects for the 1,2,5-substitution pattern.

Part 2: Detailed Synthetic Protocols

Phase 1: Construction of the Sulfoxide Core

Objective: Synthesize 2-nitrophenyl phenyl sulfoxide from commercially available starting materials.

Step 1.1: Nucleophilic Aromatic Substitution (S-Arylation)
  • Reagents: 2-Chloronitrobenzene (1.0 eq), Thiophenol (1.05 eq), Potassium Carbonate (1.2 eq).

  • Solvent: DMF or Ethanol.

  • Conditions: Reflux (80-100°C) for 4-6 hours.

  • Mechanism: SNAr displacement of chloride activated by the ortho-nitro group.

Protocol:

  • Dissolve 2-chloronitrobenzene (15.7 g, 100 mmol) in DMF (100 mL).

  • Add K2CO3 (16.6 g, 120 mmol) followed by dropwise addition of thiophenol (11.5 g, 105 mmol).

  • Heat to 90°C under N2 atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) until starting chloride is consumed.

  • Workup: Pour into ice water (500 mL). The yellow precipitate (2-nitrophenyl phenyl sulfide) is filtered, washed with water, and dried.

  • Yield Expectation: 90-95%.

Step 1.2: Chemoselective Oxidation
  • Reagents: 30% Hydrogen Peroxide (H2O2), Acetic Acid (AcOH).

  • Critical Control: Temperature must be kept < 25°C to prevent sulfone formation.

Protocol:

  • Dissolve the sulfide (23.1 g, 100 mmol) in Glacial Acetic Acid (150 mL).

  • Cool to 10-15°C.

  • Add 30% H2O2 (11.5 mL, ~1.1 eq) dropwise over 30 minutes.

  • Stir at room temperature for 12 hours.

  • Validation: Check MS for M+1 (262 for sulfoxide) vs M+1 (278 for sulfone).

  • Workup: Dilute with water, neutralize with NaHCO3, extract with DCM.

  • Product: 2-Nitrophenyl phenyl sulfoxide.

Phase 2: Functional Group Manipulation

Objective: Convert the nitro group to an amine and introduce the final nitro group at C5.

Step 2.1: Selective Nitro Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.

  • Note: Avoid strong catalytic hydrogenation (Pd/C + H2) as it may reduce the sulfoxide back to a sulfide. Fe/NH4Cl is chemoselective for nitro groups in the presence of sulfoxides.

Protocol:

  • Suspend 2-nitrophenyl phenyl sulfoxide (10 mmol) in EtOH (50 mL) and water (10 mL).

  • Add NH4Cl (5 eq) and Fe powder (5 eq).

  • Reflux for 2 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate to obtain 2-aminophenyl phenyl sulfoxide .

Step 2.2: Protection and Regioselective Nitration

Direct nitration of the free amine can lead to oxidation of the amine or tar formation. Acetyl protection is recommended.

  • Protection: React crude amine with Acetic Anhydride (1.1 eq) in DCM to form 2-acetamidophenyl phenyl sulfoxide .

  • Nitration:

    • Dissolve protected intermediate in conc. H2SO4 at 0°C.

    • Add fuming HNO3 (1.05 eq) dropwise, maintaining temp < 5°C.

    • Mechanism: The acetamido group directs para (position 5). The sulfoxide group directs meta (position 5). Both directors reinforce substitution at C5.

    • Pour onto ice to precipitate 2-acetamido-5-nitrophenyl phenyl sulfoxide .

Step 2.3: Final Deprotection
  • Reagents: 6M HCl or NaOH/EtOH.

  • Protocol: Reflux the nitrated intermediate in ethanolic NaOH for 1 hour. Acidify/neutralize to precipitate the final product.

Part 3: Analytical Validation & Safety

Characterization Data (Expected)
TechniqueParameterExpected SignalInterpretation
1H NMR Aromatic RegionDoublet (~8.0 ppm, J=2 Hz)Proton at C6 (Ortho to NO2)
dd (~8.2 ppm)Proton at C4 (Ortho to NO2)
Doublet (~6.8 ppm)Proton at C3 (Ortho to NH2)
IR Functional Groups1030-1070 cm⁻¹S=O stretch (Sulfoxide)
1350 & 1530 cm⁻¹N-O stretch (Nitro)
3300-3400 cm⁻¹N-H stretch (Primary Amine)
Mass Spec ESI (+)m/z = 263.05 [M+H]+Confirms MW 262.28
Safety & Handling
  • Nitro Compounds: Potentially explosive if heated dry. Handle intermediates in solution where possible.

  • Thiophenol: Extreme stench and toxicity. Use bleach traps for all glassware and waste.

  • Oxidants: H2O2/Acetic acid forms peracetic acid (potentially explosive). Maintain temperature control.

Part 4: Visualization of Reaction Mechanism

The following diagram illustrates the critical regioselectivity in the nitration step, where the "Push-Pull" electronic effects ensure the correct isomer is formed.

Mechanism Substrate 2-Acetamidophenyl Phenyl Sulfoxide NHAc NHAc Group (Ortho/Para Director) Substrate->NHAc Sulfoxide Sulfoxide Group (Meta Director) Substrate->Sulfoxide TargetPos Position 5 (Target) NHAc->TargetPos Directs Para Sulfoxide->TargetPos Directs Meta Product 2-Acetamido-5-nitro Intermediate TargetPos->Product Nitration (HNO3/H2SO4)

Figure 2: Synergistic directing effects of the acetamido and sulfoxide groups ensuring C5 regioselectivity.

References

  • Molaid Chemicals. (n.d.). Phenyl-(2-amino-5-nitrophenyl) sulfoxide (CAS 101241-56-9).[3] Retrieved March 2, 2026, from [Link]

  • National Institutes of Health (NIH). (2005). 2-Nitrophenyl Aryl Sulfides Undergo Both Intramolecular and Electrospray-Induced Intermolecular Oxidation. Retrieved March 2, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guide: Sulfide Oxidation. Retrieved March 2, 2026, from [Link]

Sources

Methodological & Application

Application Note: Selective Oxidation of 2-nitro-5-(phenylthio)aniline to 2-nitro-5-(phenylsulfinyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals and Researchers

Abstract

The selective oxidation of sulfides to sulfoxides is a cornerstone transformation in organic synthesis, particularly vital in the development of pharmaceuticals where sulfoxide moieties are prevalent. This application note provides a detailed guide for the controlled oxidation of 2-nitro-5-(phenylthio)aniline, a useful synthetic intermediate, to its corresponding sulfoxide, 2-nitro-5-(phenylsulfinyl)aniline.[1][2] We present two robust protocols utilizing common laboratory oxidants: a green, transition-metal-free method employing hydrogen peroxide (H₂O₂) and a highly efficient method using meta-chloroperoxybenzoic acid (m-CPBA). This guide delves into the mechanistic underpinnings, provides step-by-step experimental procedures, and outlines methods for reaction monitoring, purification, and characterization, designed to equip researchers with the expertise to perform this synthesis with high selectivity and yield.

Introduction and Scientific Background

Organosulfur compounds, especially sulfoxides, are critical structural motifs in a wide array of biologically active molecules and are valued as versatile synthetic intermediates.[3][4] The conversion of a sulfide to a sulfoxide introduces a chiral center at the sulfur atom and significantly alters the molecule's polarity and hydrogen bonding capacity. The primary challenge in this synthesis is preventing over-oxidation to the corresponding sulfone, which necessitates precise control over reaction conditions and oxidant stoichiometry.[3][5]

The oxidation mechanism involves a nucleophilic attack from the electron-rich sulfur atom of the sulfide onto an electrophilic oxygen atom of the oxidizing agent.[6] The choice of oxidant is therefore paramount, dictating the reaction's selectivity, efficiency, and environmental footprint.[7] This guide focuses on two widely adopted, yet mechanistically distinct, oxidizing systems to provide researchers with flexibility based on laboratory constraints and green chemistry considerations.

Comparative Analysis of Recommended Oxidizing Agents

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is an ideal "green" oxidant due to its low cost, high oxygen content, and the benign nature of its only byproduct, water.[3][4][8] While its uncatalyzed reaction with sulfides can be slow, its efficacy is dramatically improved in the presence of an acid catalyst, such as acetic acid, which also serves as the solvent.[3] This system avoids the use of heavy metals and simplifies workup procedures, making it an environmentally responsible choice.[3][9]

meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly reliable and potent oxidizing agent for converting sulfides to sulfoxides.[7][10][11][12] Its high selectivity is controlled primarily by the stoichiometry; using approximately one equivalent of m-CPBA strongly favors the formation of the sulfoxide.[7] The reaction is typically fast and clean, proceeding under mild conditions. However, m-CPBA is a potentially explosive solid and must be handled with appropriate care.[13]

Experimental Protocols and Methodologies

This section provides two distinct, validated protocols for the synthesis of 2-nitro-5-(phenylsulfinyl)aniline.

Protocol 1: Green Oxidation with Hydrogen Peroxide (H₂O₂)

This protocol is adapted from established transition-metal-free methods and prized for its simplicity and environmental advantages.[3]

Materials and Reagents:

  • 2-nitro-5-(phenylthio)aniline (1.0 mmol, 246.29 mg)

  • Glacial Acetic Acid (4 mL)

  • Hydrogen Peroxide (30% aqueous solution, 4.0 mmol, 0.45 mL)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-5-(phenylthio)aniline (1.0 mmol) in glacial acetic acid (4 mL).

  • Oxidant Addition: To the stirred solution at room temperature, add 30% hydrogen peroxide (4.0 mmol) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting material will be consumed, and a new, more polar spot (the sulfoxide) will appear. The reaction is typically complete within 2-4 hours.

  • Workup - Neutralization: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 20 mL of a saturated NaHCO₃ solution to neutralize the acetic acid. Caution: CO₂ evolution (effervescence) will occur.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or recrystallization to obtain the pure 2-nitro-5-(phenylsulfinyl)aniline.[14][15]

Protocol 2: Efficient Oxidation with m-CPBA

This protocol leverages the high reactivity and selectivity of m-CPBA for a rapid and efficient transformation.[7][16]

Materials and Reagents:

  • 2-nitro-5-(phenylthio)aniline (1.0 mmol, 246.29 mg)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 mmol, ~250 mg)

  • Dichloromethane (DCM, 10 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 10% Sodium Sulfite (Na₂SO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolution & Cooling: In a 50 mL round-bottom flask, dissolve 2-nitro-5-(phenylthio)aniline (1.0 mmol) in dichloromethane (10 mL). Cool the flask in an ice bath to 0 °C.

  • Oxidant Addition: Add m-CPBA (1.1 mmol) portion-wise to the stirred solution over 10 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Continue stirring the reaction at 0 °C. Monitor the reaction progress by TLC (Eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is often complete in 1-2 hours.

  • Workup - Quenching: After completion, quench the reaction by adding 10% Na₂SO₃ solution (10 mL) to destroy any excess peroxide, followed by saturated NaHCO₃ solution (15 mL) to remove the m-chlorobenzoic acid byproduct.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization.[14][15]

Visualization of Mechanism and Workflow

To provide a clearer understanding of the chemical and procedural steps, the following diagrams have been generated.

Reaction_Mechanism Sulfide 2-nitro-5-(phenylthio)aniline (Nucleophile) TS Transition State Sulfide->TS Nucleophilic Attack Oxidant Oxidant (H₂O₂ or m-CPBA) (Electrophilic Oxygen) Oxidant->TS Sulfoxide 2-nitro-5-(phenylsulfinyl)aniline (Product) TS->Sulfoxide Byproduct Byproduct (H₂O or m-CBA) TS->Byproduct

Caption: General mechanism of sulfide oxidation.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Dissolve Sulfide in Solvent B Add Oxidant (H₂O₂ or m-CPBA) A->B C Stir & Monitor by TLC B->C D Quench / Neutralize Reaction C->D E Extract Product with Organic Solvent D->E F Dry & Concentrate E->F G Purify by Chromatography or Recrystallization F->G H Characterize Product (NMR, MS, IR) G->H

Caption: Standard experimental workflow for synthesis.

Data Summary and Characterization

ParameterProtocol 1 (H₂O₂)Protocol 2 (m-CPBA)
Starting Material 2-nitro-5-(phenylthio)aniline2-nitro-5-(phenylthio)aniline
Oxidant 30% Hydrogen Peroxidem-CPBA (~77%)
Stoichiometry (Oxidant) ~4.0 equivalents~1.1 equivalents
Solvent Glacial Acetic AcidDichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 4 hours1 - 2 hours
Expected Yield 90-99% (literature for similar systems)[3][9]>90% (literature for similar systems)[11]

Product Characterization:

  • TLC Analysis: The sulfoxide product will have a lower Rf value (be more polar) than the starting sulfide. The sulfone, if formed, will be even more polar with a still lower Rf.

  • ¹H NMR Spectroscopy: Protons on the aromatic rings adjacent to the sulfur atom are expected to shift downfield upon oxidation to the sulfoxide due to the electron-withdrawing nature of the sulfinyl group.[17][18]

  • ¹³C NMR Spectroscopy: Carbons bonded to the sulfur will also exhibit a downfield shift.

  • Mass Spectrometry (MS): The molecular weight of the product will be 262.29 g/mol , an increase of 16.00 amu from the starting material (246.29 g/mol ), corresponding to the addition of one oxygen atom.

  • Infrared (IR) Spectroscopy: The formation of the sulfoxide will be confirmed by the appearance of a strong S=O stretching absorption band, typically in the range of 1030-1070 cm⁻¹.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves must be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Hydrogen Peroxide (30%): Strong oxidant and corrosive. Avoid contact with skin and eyes.

    • m-CPBA: A strong oxidizing agent that can cause fire upon contact with flammable materials. It may undergo hazardous decomposition if heated.[13]

    • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.

    • Dichloromethane: A volatile solvent that is a suspected carcinogen.

Conclusion

The selective oxidation of 2-nitro-5-(phenylthio)aniline to its sulfoxide is a readily achievable transformation. By offering both a green chemistry approach with hydrogen peroxide and a highly efficient protocol using m-CPBA, this guide provides researchers with versatile and reliable methods. Careful attention to reaction monitoring and stoichiometry is key to preventing over-oxidation and achieving high yields of the desired sulfoxide product, a valuable compound for further synthetic applications in drug discovery and materials science.

References

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Selective oxidation protocols for phenyl aminophenyl sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Oxidation of Phenyl Aminophenyl Sulfides: A Guide to Modern Protocols

Introduction: The Chemoselectivity Challenge

The selective oxidation of sulfides to sulfoxides is a cornerstone transformation in organic synthesis, yielding molecules that are pivotal intermediates and final products in pharmaceuticals, agrochemicals, and materials science.[1][2] Phenyl aminophenyl sulfoxides, in particular, are valuable scaffolds in drug development. The synthesis of these compounds presents a classic chemoselectivity challenge: how to oxidize the nucleophilic sulfur atom to a sulfoxide without affecting the often more sensitive and easily oxidized amine functionality present on the same aromatic framework.

Traditional methods often employ harsh oxidants that lead to over-oxidation to the corresponding sulfone or undesired side reactions with the amine group.[1][3] This guide addresses this challenge directly, providing researchers, scientists, and drug development professionals with a detailed overview of modern, selective, and efficient protocols for the oxidation of phenyl aminophenyl sulfides. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in mechanistic understanding.

The Mechanistic Dichotomy: Sulfide vs. Amine Oxidation

The success of any selective oxidation protocol hinges on exploiting the subtle differences in the reactivity of the sulfur and nitrogen atoms. Both are nucleophiles, yet their oxidation pathways and susceptibility to different oxidizing systems can be finely controlled.

  • Sulfide Oxidation: This typically proceeds via a nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen donor (e.g., a metal-peroxo species or hydrogen peroxide). The desired product is the sulfoxide, but over-oxidation can yield the sulfone.

  • Amine Oxidation: Aromatic amines can be oxidized through several pathways, including single-electron transfer (SET) or nucleophilic attack, leading to a complex mixture of products such as nitroso, nitro, or polymeric species.

The goal is to employ a catalytic system that significantly lowers the activation energy for sulfide oxidation while leaving the pathway for amine oxidation energetically unfavorable.

G cluster_substrate Starting Material cluster_products Potential Products A Phenyl Aminophenyl Sulfide B Desired Product: Aminophenyl Sulfoxide A->B Selective Oxidation (Low Eₐ) D Amine Oxidation: Nitroso, Nitro, Polymers A->D Non-Selective Oxidation (High Eₐ) C Over-oxidation: Aminophenyl Sulfone B->C Over-oxidation

Figure 1: Competing oxidation pathways for phenyl aminophenyl sulfide. The key to success is favoring the green pathway while inhibiting the red and yellow pathways.

Protocols for Selective Sulfoxidation

Herein, we detail four distinct and robust protocols that leverage different modern chemical technologies to achieve high selectivity.

Protocol 1: Heterogeneous Catalysis with Hydrogen Peroxide

Principle: This approach utilizes a solid-supported catalyst with an environmentally benign oxidant, hydrogen peroxide (H₂O₂). The catalyst, often a metal complex immobilized on a support like silica, activates H₂O₂ to form a selective oxygen-transfer agent. The heterogeneous nature of the catalyst simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles.[4][5] A silica-based tungstate catalyst has proven highly effective and reusable for this transformation.[5]

Experimental Protocol: Silica-Tungstate Catalyzed Oxidation

  • Catalyst Preparation: The recyclable silica-based tungstate interphase catalyst can be prepared by functionalizing mesoporous silica with an aminopropyl group, followed by acidification and ion exchange with tungstate, as described by Karimi et al.[5]

  • Reaction Setup: To a 25 mL round-bottom flask, add the phenyl aminophenyl sulfide (1.0 mmol), the silica-based tungstate catalyst (e.g., 2 mol% tungsten), and a solvent mixture of CH₂Cl₂/MeOH (10 mL).

  • Oxidant Addition: Stir the mixture at room temperature. Slowly add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.

  • Workup and Isolation: Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with the solvent, dried, and reused for subsequent runs.[5]

  • Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ to quench any remaining peroxide, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminophenyl sulfoxide.

  • Purify the product by column chromatography on silica gel if necessary.

Data Summary: Metal-Catalyzed Selective Sulfoxidation with H₂O₂

Catalyst SystemOxidantKey AdvantagesSelectivity (Sulfoxide)Reference
Silica-Tungstate30% H₂O₂Recyclable, mild conditions, high yieldsGood to Excellent[5]
Iron(III) Bis(phenol) Amine on Graphene Oxide30% H₂O₂Green (water solvent), room temp, recyclableHigh[4]
Mn₂ZnO₄ Spinel Nanoparticles30% H₂O₂Heterogeneous, high chemoselectivity, mildHigh[6]
Dendritic Phosphomolybdate30% H₂O₂Reusable, applicable to drug synthesisHigh (can be tuned to sulfone)[7]
Protocol 2: Electrochemical Flow Oxidation

Principle: Electrochemical oxidation offers a reagent-free method for selective oxidation. By precisely controlling the applied anode potential, one can tune the oxidizing power of the system to be just sufficient to oxidize the sulfide without affecting the amine. This method avoids traditional chemical oxidants, using traceless electrons as the "reagent".[8] Continuous-flow microreactors provide excellent control over reaction parameters and enhance safety and scalability.[9]

Experimental Protocol: Continuous-Flow Electro-oxidation

  • System Setup: Utilize a commercially available electrochemical flow reactor (e.g., an Asia Flux module) equipped with graphite or diamond electrodes.

  • Reagent Preparation: Prepare a stock solution of the phenyl aminophenyl sulfide (e.g., 0.1 M) in a suitable solvent system like acetonitrile containing a supporting electrolyte (e.g., 0.1 M LiClO₄) and a small amount of water, which acts as the oxygen source.[9]

  • Potential Screening: Perform a preliminary cyclic voltammetry or a series of small-scale experiments at varying potentials (e.g., 1.5 V to 2.5 V) to identify the optimal potential that maximizes sulfoxide formation while minimizing amine degradation or sulfone formation.[9]

  • Continuous Synthesis: Set the potentiostat to the optimized voltage. Pump the substrate solution through the electrochemical flow cell at a defined flow rate to control the residence time.

  • Collection and Analysis: Collect the solution exiting the reactor. The product can be isolated by removing the solvent and electrolyte. Analyze the conversion and selectivity using HPLC or GC-MS.

G A Substrate Reservoir (Aminosulfide in MeCN/H₂O + Electrolyte) B Syringe Pump A->B C Electrochemical Flow Cell (Anode/Cathode) B->C E Product Collection C->E D Potentiostat (Controls Voltage) D->C Applied Potential

Figure 2: Workflow for a continuous-flow electrochemical oxidation system. Selectivity is controlled by the potentiostat.

Protocol 3: Visible-Light Photoredox Catalysis

Principle: This green chemistry approach uses visible light as the energy source to drive the oxidation, with molecular oxygen (from air) as the terminal oxidant. A semiconductor photocatalyst, such as titanium dioxide (TiO₂), can be synergistically activated by a tertiary amine co-catalyst. The interaction forms a visible-light harvesting surface complex, which mediates the selective transfer of electrons from the sulfide to oxygen.[10]

Experimental Protocol: TiO₂-Mediated Aerobic Photo-oxidation

  • Reaction Setup: In a photoreactor tube, suspend TiO₂ (e.g., Degussa P25) in methanol. Add the phenyl aminophenyl sulfide (1.0 mmol) and a catalytic amount of a tertiary amine like triethylamine (TEA, e.g., 10 mol%).[10]

  • Atmosphere: Seal the tube but ensure an aerobic atmosphere (or bubble air/O₂ through the solution for a set time).

  • Irradiation: Place the tube in a photoreactor equipped with visible-light LEDs (e.g., blue LEDs) and stir vigorously to keep the TiO₂ suspended. Maintain a constant temperature (e.g., 25 °C) using a cooling fan.

  • Reaction Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing by TLC or HPLC.

  • Workup and Isolation: Once the starting material is consumed, centrifuge the mixture to pellet the TiO₂ catalyst.

  • Decant the supernatant and concentrate under reduced pressure. The residue can be purified by column chromatography to isolate the pure sulfoxide.

G TiO2 TiO₂ Complex [TiO₂---TEA] Surface Complex TiO2->Complex O2 O₂ TiO2->O2 e⁻ to O₂ TEA TEA TEA->Complex Complex->TiO2 e⁻ transfer Light Visible Light (hν) Light->Complex Excitation Sulfide R-S-R' Sulfide->Complex e⁻ donation Sulfoxide R-S(O)-R' Sulfide->Sulfoxide O2_rad O₂⁻• O2->O2_rad O2_rad->Sulfide Oxygen Transfer

Figure 3: Simplified mechanism for TiO₂/TEA synergistic photoredox catalysis for selective sulfide oxidation.

Protocol 4: Metal-Free Organocatalytic Oxidation

Principle: To avoid the cost and potential toxicity of metal catalysts, organocatalytic systems have been developed. 2,2,2-Trifluoroacetophenone, for example, can catalyze the selective oxidation of sulfides to sulfoxides using H₂O₂. The electron-withdrawing trifluoromethyl group activates the ketone carbonyl for nucleophilic attack by H₂O₂, forming a highly reactive peroxyhemiacetal intermediate that acts as the selective oxygen transfer agent.[2]

Experimental Protocol: Trifluoroacetophenone-Catalyzed Oxidation

  • Reaction Setup: In a vial, dissolve the phenyl aminophenyl sulfide (1.0 mmol) and 2,2,2-trifluoroacetophenone (0.1 mmol, 10 mol%) in a suitable solvent (e.g., an aqueous buffer or a biphasic system).[2]

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reactions are often complete in a short time.

  • Workup and Isolation: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting sulfoxide by column chromatography.

Conclusion

The selective oxidation of phenyl aminophenyl sulfides is a solvable challenge with the application of modern synthetic methodologies. The choice of protocol depends on the specific substrate, available equipment, and desired scale. Electrochemical and photoredox methods offer elegant, green alternatives to traditional reagent-based oxidations, providing high levels of control and selectivity. Heterogeneous and organocatalytic systems offer advantages in terms of cost, safety, and ease of product purification. By understanding the underlying principles of each method, researchers can confidently select and optimize a protocol to successfully synthesize valuable aminophenyl sulfoxide building blocks for their research and development endeavors.

References
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Application Note: Chemoselective Synthesis of Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the validated protocol for synthesizing phenyl-(2-amino-5-nitrophenyl) sulfoxide (IUPAC: 2-(phenylsulfinyl)-4-nitroaniline). This compound is a critical intermediate in the development of benzimidazole-based anthelmintics and specific tubulin inhibitors.

The synthesis presents two primary chemoselectivity challenges:

  • Regioselectivity during Thioether Formation: Ensuring substitution occurs at the position ortho to the amino group.

  • Oxidation State Control: Selectively oxidizing the sulfide to the sulfoxide (

    
    ) without over-oxidation to the sulfone (
    
    
    
    ) or oxidation of the unprotected primary amine (N-oxide formation).

This guide recommends a two-step workflow: a Nucleophilic Aromatic Substitution (


) followed by a controlled Sodium Periodate (

) oxidation, which offers superior chemoselectivity compared to Peroxide or

-CPBA methods.

Strategic Reagent Selection

The choice of reagents is dictated by the electronic properties of the 2-amino-5-nitrophenyl ring.

Precursor Selection: The Approach

We utilize 2-chloro-4-nitroaniline as the electrophile.

  • Mechanistic Logic: The amino group (

    
    ) is an electron-donating group (EDG), which typically deactivates the ring toward nucleophilic attack. However, the nitro group (
    
    
    
    ) at the para position relative to the halogen (Cl) provides the necessary electron-withdrawing activation to facilitate displacement of the chloride by the thiophenol nucleophile.
  • Why not 2-fluoro? While 2-fluoro-4-nitroaniline reacts faster, the chloro-derivative is significantly more cost-effective and sufficiently reactive in polar aprotic solvents.

Oxidant Selection: The Chemoselectivity Matrix
OxidantReactivitySelectivity RisksRecommendation

-CPBA
HighHigh risk of N-oxidation and Sulfone formation.Not Recommended

/ Acid
ModerateCan oxidize free amines; requires strict temp control.Alternative

(Sodium Periodate)
Tunable High. Stops at Sulfoxide. Inert to anilines.Recommended
Oxone® HighOften leads to Sulfone.Not Recommended

Decision: We utilize Sodium Periodate (


)  in aqueous methanol. This reagent acts as a specific oxygen transfer agent that is kinetically slow to react with the sulfoxide product (preventing sulfone formation) and does not attack the electron-rich aniline nitrogen under neutral conditions.

Synthetic Workflow Visualization

SynthesisWorkflow cluster_side Avoided Side Products Start Start: 2-Chloro-4-nitroaniline + Thiophenol Step1 Step 1: S_NAr Coupling (Base-Mediated) Start->Step1 K2CO3, DMF 100°C, 4h Inter Intermediate: 2-(Phenylthio)-4-nitroaniline Step1->Inter Precipitation & Wash Step2 Step 2: Selective Oxidation (NaIO4) Inter->Step2 MeOH/H2O 0°C -> RT Product Product: Phenyl-(2-amino-5-nitrophenyl) sulfoxide Step2->Product Extraction & Drying Sulfone Sulfone (Over-oxidation) Step2->Sulfone Avoided N_Oxide N-Oxide (Amine oxidation)

Figure 1: Step-wise synthesis workflow emphasizing the avoidance of over-oxidation pathways.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Phenylthio)-4-nitroaniline (Sulfide Intermediate)

Safety Note: Thiophenol is toxic and has an intense stench. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to neutralize thiophenol spills/glassware.

Reagents:

  • 2-Chloro-4-nitroaniline (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • DMF (Dimethylformamide) [Concentration: 0.5 M]

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-chloro-4-nitroaniline (e.g., 1.72 g, 10 mmol) and

    
     (2.07 g, 15 mmol).
    
  • Solvation: Add DMF (20 mL) and stir to create a suspension.

  • Addition: Add Thiophenol (1.13 mL, 11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the yellow sulfide product (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol if necessary.

    • Expected Yield: 85–95%

    • Appearance: Yellow crystalline solid.

Protocol B: Chemoselective Oxidation to Sulfoxide[1][2]

Reagents:

  • 2-(Phenylthio)-4-nitroaniline (from Protocol A)

  • Sodium Periodate (

    
    ) (1.1 equiv)
    
  • Methanol (MeOH) and Distilled Water (

    
    )
    

Procedure:

  • Solution A: Dissolve the sulfide intermediate (2.46 g, 10 mmol) in Methanol (50 mL). If solubility is poor, warm slightly, then cool back to room temperature.

  • Solution B: Dissolve

    
     (2.35 g, 11 mmol) in Water (20 mL).
    
  • Addition: Cool Solution A to 0–5°C (ice bath). Add Solution B dropwise to Solution A over 20 minutes.

    • Note: The slow addition prevents local heating and over-oxidation.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The sulfoxide is significantly more polar than the sulfide.

  • Quench: Dilute with water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude residue is often pure enough. If not, purify via silica gel column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
    • Target Yield: 80–90%[1]

    • Appearance: Orange/Yellow solid.

Analytical Validation (QC)

To ensure the integrity of the product, verify the following spectral characteristics.

TechniqueParameterDiagnostic SignalInterpretation
1H NMR Chemical Shift

6.0–6.5 ppm (Broad s, 2H)
Confirms presence of intact

. Absence suggests N-oxidation.
1H NMR Aromatic RegionShift of proton ortho to SulfurThe proton at C6 (relative to amine) shifts downfield due to the electron-withdrawing nature of

vs

.
IR Stretch

Strong

stretch.
IR Stretch

Primary amine

stretches (doublet).
Mass Spec M+H

Matches Formula

.

Troubleshooting Guide

Issue 1: Formation of Sulfone (


) 
  • Cause: Excess oxidant or high temperature during Protocol B.

  • Solution: Strictly control temperature at

    
     during addition. Ensure 
    
    
    
    stoichiometry does not exceed 1.1 equivalents.

Issue 2: Incomplete Conversion in Protocol A

  • Cause:

    
     particle size is too large or DMF is "wet."
    
  • Solution: Use finely powdered anhydrous

    
    . Ensure reaction temp reaches 100°C. If sluggish, add a catalytic amount of Potassium Iodide (KI) to facilitate the Finkelstein-like activation.
    

Issue 3: Poor Solubility in Protocol B

  • Cause: Sulfide is hydrophobic.

  • Solution: Increase the Methanol ratio or use THF/Water as the solvent system.

References

  • Organic Syntheses, Coll. Vol. 5, p.791 (1973). Methyl Phenyl Sulfoxide. (Standard protocol for Sodium Periodate oxidation of sulfides). [Link]

  • Journal of Organic Chemistry. Selective oxidation of sulfides to sulfoxides. (Discussion on chemoselectivity of periodates vs peroxides). [Link]

  • Beilstein Journal of Organic Chemistry. Nucleophilic aromatic substitution of nitroanilines. (Background on the reactivity of 2-chloro-4-nitroaniline). [Link]

Sources

Application Notes & Protocols for Phenyl-(2-amino-5-nitrophenyl) Sulfoxide as a Versatile Drug Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of Phenyl-(2-amino-5-nitrophenyl) Sulfoxide in Medicinal Chemistry

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant pharmaceuticals.[1][2] This heterocyclic system is particularly prominent in the development of anthelmintic agents, such as Albendazole and its active metabolite, Ricobendazole (Albendazole Sulfoxide).[3][4][5] The strategic synthesis of these complex molecules hinges on the availability of versatile and efficiently reactive intermediates. Phenyl-(2-amino-5-nitrophenyl) sulfoxide emerges as a high-value starting material, ingeniously combining the necessary functionalities for the construction of novel benzimidazole-based drug candidates.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of phenyl-(2-amino-5-nitrophenyl) sulfoxide. We will delve into its chemical properties, core synthetic applications, and provide detailed, field-proven protocols for its conversion into advanced pharmaceutical precursors. The inherent architecture of this intermediate—featuring a nitro group for reductive cyclization, a pre-installed amino group, and a phenylsulfinyl moiety—offers a direct and elegant pathway to analogs of established drugs, thereby accelerating discovery and development timelines.

PART 1: Physicochemical Properties & Safety Data

A thorough understanding of the chemical and physical properties, alongside a robust safety assessment, is paramount before any experimental work. While specific experimental data for phenyl-(2-amino-5-nitrophenyl) sulfoxide is not extensively published, properties can be inferred from structurally related compounds like 2-amino-5-nitrobenzophenone and other nitro-substituted anilines.[6][7]

Table 1: Physicochemical Characteristics
PropertyValueSource/Method
Molecular Formula C₁₂H₁₀N₂O₃SCalculated
Molecular Weight 262.29 g/mol Calculated
Appearance Expected to be a yellow to brown crystalline solidAnalogy to similar nitroanilines[8]
Melting Point Not specified; likely >150 °CAnalogy to similar compounds[6][9]
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone)General solubility of nitroaromatics
Safety & Handling

As a nitroaromatic amine derivative, Phenyl-(2-amino-5-nitrophenyl) sulfoxide should be handled with care, assuming it possesses hazards similar to other compounds in its class.[10][11]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12] May cause respiratory irritation.[12] Long-term exposure may have adverse effects.

  • Precautionary Measures:

    • P262 & P280: Do not get in eyes, on skin, or on clothing. Wear protective gloves, protective clothing, eye protection, and face protection.

    • P264: Wash skin thoroughly after handling.

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[10]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

PART 2: Core Application—The Gateway to Benzimidazole Synthesis

The primary and most powerful application of phenyl-(2-amino-5-nitrophenyl) sulfoxide is its role as a direct precursor to the 5-phenylsulfinyl-1H-benzimidazol-2-amine core structure. This transformation is elegantly achieved through a one-pot reductive cyclization reaction.

The Chemistry: A Cascade of Reduction and Intramolecular Cyclization

The process is initiated by the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). This creates an ortho-phenylenediamine derivative in situ. This newly formed diamine is highly reactive and, under the right conditions, undergoes spontaneous intramolecular cyclization. The existing amino group attacks a carbon source (or, in some protocols, reacts with a coupling agent) to form the imidazole ring, yielding the stable benzimidazole scaffold.

The presence of the phenylsulfinyl group at the 5-position is particularly advantageous. The sulfoxide moiety is a key pharmacophore in drugs like Ricobendazole, contributing to its biological activity.[13][14] Synthesizing the benzimidazole ring with this group already in place is a highly efficient strategy.

G cluster_start Starting Intermediate cluster_process Reductive Cyclization cluster_product Benzimidazole Core Start Phenyl-(2-amino-5-nitrophenyl) sulfoxide Reduction 1. Nitro Group Reduction (e.g., Na2S2O4, Fe/HCl, H2/Pd-C) Start->Reduction Reaction Initiation Cyclization 2. Intramolecular Cyclization (with a C1 source, e.g., BrCN) Reduction->Cyclization Forms ortho-diamine intermediate Product 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine Cyclization->Product Ring Closure

Figure 1: General workflow for the conversion of the title intermediate to the core benzimidazole scaffold.

Protocol 1: Synthesis of 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine

This protocol describes a robust method for the reductive cyclization of phenyl-(2-amino-5-nitrophenyl) sulfoxide. The use of sodium dithionite (Na₂S₂O₄) is a common and effective method for this type of transformation.

A. Materials & Equipment
  • Reagents: Phenyl-(2-amino-5-nitrophenyl) sulfoxide, Sodium dithionite (Na₂S₂O₄), Cyanogen bromide (BrCN), Ethanol, Water, Saturated sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, dropping funnel, Buchner funnel, separatory funnel, rotary evaporator, standard laboratory glassware.

B. Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phenyl-(2-amino-5-nitrophenyl) sulfoxide (10 mmol, 1.0 eq) in a 1:1 mixture of ethanol and water (100 mL).

  • Reduction: Heat the mixture to 70-80 °C with stirring. In a separate beaker, prepare a solution of sodium dithionite (40 mmol, 4.0 eq) in water (50 mL). Add this reducing agent solution portion-wise to the reaction flask over 30 minutes.

    • Causality Note: The nitro group is highly susceptible to reduction. Sodium dithionite is a mild and effective reducing agent for this purpose, minimizing side reactions. The elevated temperature accelerates the reaction rate.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction mixture typically changes color from yellow/orange to a darker solution. Continue heating for 1-2 hours after the addition is complete.

  • Cyclization: After confirming the reduction is complete, cool the reaction to room temperature. In a well-ventilated fume hood, carefully add a solution of cyanogen bromide (11 mmol, 1.1 eq) in ethanol (20 mL) dropwise.

    • Causality Note: Cyanogen bromide serves as the C1 source to form the 2-amino-imidazole ring. The in situ-generated diamine is nucleophilic and readily attacks the electrophilic carbon of BrCN, leading to cyclization.

  • Reaction Completion: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the formation of the product.

  • Work-up:

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent in vacuo to yield the crude product.

    • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-(phenylsulfinyl)-1H-benzimidazol-2-amine.

PART 3: Advanced Application—Synthesis of Anthelmintic Drug Analogs

The synthesized 5-(phenylsulfinyl)-1H-benzimidazol-2-amine is a direct precursor to analogs of potent anthelmintic drugs. The final step typically involves the installation of a methyl carbamate group onto the 2-amino position, a key structural feature for the biological activity of the benzimidazole class of anthelmintics.[15][16]

G Start Phenyl-(2-amino-5-nitrophenyl) sulfoxide Intermediate 5-(Phenylsulfinyl)-1H- benzimidazol-2-amine Start->Intermediate Protocol 1: Reductive Cyclization Final Methyl [5-(phenylsulfinyl)-1H- benzimidazol-2-yl]carbamate (Drug Analog) Intermediate->Final Protocol 2: N-Carbamoylation (e.g., + ClCO2Me)

Sources

Application Notes & Protocols: A Guide to the Synthesis of Benzimidazole Anthelmintics via Sulfoxide Precursor Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfoxide-Sulfide Axis in Benzimidazole Anthelmintics

Benzimidazole-based compounds represent a cornerstone of modern anthelmintic therapy, with agents like Albendazole and Fenbendazole widely employed in both human and veterinary medicine to combat parasitic worm infections.[1][2][3][4] A fascinating aspect of their pharmacology is their metabolic activation pathway. Upon administration, the parent sulfide compounds (e.g., Albendazole) are rapidly oxidized by host liver enzymes, primarily cytochrome P450s and flavin-containing monooxygenases (FMOs), into their sulfoxide metabolites.[5]

These sulfoxide forms, such as Ricobendazole (Albendazole sulfoxide) and Oxfendazole (Fenbendazole sulfoxide), are often the principal and more pharmacologically active moieties responsible for the systemic anthelmintic effect.[5][6][7] The sulfoxide can be further oxidized to an inactive sulfone metabolite.[3][8] Interestingly, the conversion from the parent sulfide to the active sulfoxide is, in some systems, a reversible process.[7][8]

This guide focuses on the controlled chemical execution of the reverse reaction: the reduction of benzimidazole sulfoxide precursors back to their parent sulfide anthelmintics. This synthetic transformation is critical for several key research and development activities:

  • Synthesis of Analytical Standards: Generating high-purity parent drug compounds from readily available sulfoxide metabolites for use as reference standards in pharmacokinetic and metabolic studies.

  • Metabolic Pathway Investigation: Providing substrate-product pairs to study the kinetics and mechanisms of reductive enzymes in various biological systems.

  • Impurity Profiling: Creating a complete set of related substances for the validation of analytical methods used in quality control.

This document provides a detailed, field-proven protocol for this reduction, emphasizing a modern, metal-free approach that ensures high yield, scalability, and product purity.

Scientific Rationale and Method Selection

The reduction of a sulfoxide to a sulfide is a fundamental transformation in organic chemistry. However, within the context of pharmaceutical synthesis, the choice of reagents is governed by principles of selectivity, mildness, and ease of purification. While various reagents can achieve this, many rely on transition metals or harsh conditions that can be incompatible with the complex benzimidazole scaffold or lead to unwanted byproducts.

Causality in Method Choice: We have selected a metal-free reduction system utilizing an oxalyl chloride/triethylsilane couple.[9] This method offers several distinct advantages:

  • High Selectivity: The reagent system is highly chemoselective for the sulfoxide group, leaving other functional moieties on the benzimidazole core, such as the carbamate group, intact.

  • Mild Conditions: The reaction proceeds efficiently at or below room temperature, minimizing the risk of thermal degradation.

  • Scalability: The protocol has been demonstrated to be effective on both small (milligram) and large (multi-gram) scales.[9]

  • "Green" Chemistry Principles: It avoids the use of heavy metal catalysts, which simplifies purification and reduces hazardous waste. The byproducts are volatile or easily removed, often precluding the need for column chromatography.[9]

The underlying mechanism involves the activation of the sulfoxide oxygen by an electrophilic species derived from oxalyl chloride, followed by a hydride transfer from triethylsilane to the now-electrophilic sulfur atom, resulting in the desired sulfide and siloxane byproducts.

Visualized Pathways and Workflows

Metabolic and Synthetic Pathways

The following diagram illustrates the key metabolic transformations of Albendazole and the synthetic reduction pathway detailed in this guide.

G cluster_metabolism In Vivo Metabolism cluster_synthesis Laboratory Synthesis (This Protocol) Albendazole Albendazole (Sulfide) Ricobendazole Ricobendazole (Active Sulfoxide) Albendazole->Ricobendazole Oxidation (CYP450, FMO) Sulfone Albendazole Sulfone (Inactive) Ricobendazole->Sulfone Oxidation Ricobendazole_syn Ricobendazole (Precursor) Albendazole_syn Albendazole (Product) Ricobendazole_syn->Albendazole_syn Reduction ((COCl)₂, Et₃SiH)

Caption: Metabolic oxidation vs. synthetic reduction of benzimidazoles.

Experimental Workflow

This flowchart outlines the step-by-step process for the laboratory reduction of a benzimidazole sulfoxide precursor.

arrow arrow start Start: Weigh Sulfoxide Precursor setup Set up Reaction Vessel (Inert Atmosphere, 0°C) start->setup dissolve Dissolve Precursor in Dry DCM setup->dissolve add_oxalyl Add Oxalyl Chloride (Activator) dissolve->add_oxalyl stir1 Stir for 15 min add_oxalyl->stir1 add_silane Add Triethylsilane (Reducing Agent) stir1->add_silane monitor Monitor Reaction by TLC/HPLC add_silane->monitor quench Quench with Saturated NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Trituration/Recrystallization) concentrate->purify characterize Characterize Final Product (HPLC, NMR, MS) purify->characterize end End: High-Purity Sulfide Product characterize->end

Caption: Workflow for the metal-free reduction of sulfoxide precursors.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Oxalyl chloride is corrosive and toxic; handle with extreme care.

Protocol 1: Metal-Free Reduction of Ricobendazole to Albendazole

This protocol is adapted from the scalable, metal-free method reported by Gamba-Sánchez et al.[9]

4.1 Materials and Reagents

  • Ricobendazole (Albendazole Sulfoxide): 1.0 g (3.58 mmol, 1.0 equiv)

  • Oxalyl Chloride ((COCl)₂): 0.34 mL (3.94 mmol, 1.1 equiv)

  • Triethylsilane (Et₃SiH): 0.86 mL (5.37 mmol, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous: 40 mL

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (for purification)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Mobile Phase for TLC: e.g., Ethyl Acetate/Hexane (7:3)

4.2 Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

4.3 Step-by-Step Procedure

  • Reaction Setup: Place the Ricobendazole (1.0 g) and a magnetic stir bar into a dry 100 mL round-bottom flask. Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).

  • Dissolution: Add anhydrous Dichloromethane (40 mL) to the flask and stir to dissolve the starting material. Cool the solution to 0°C using an ice bath.

  • Activation: While stirring at 0°C, add Oxalyl Chloride (0.34 mL) dropwise over 5 minutes. Causality: This activates the sulfoxide oxygen, making the sulfur atom susceptible to nucleophilic attack by the hydride.

  • Stirring: Continue stirring the mixture at 0°C for 15 minutes.

  • Reduction: Add Triethylsilane (0.86 mL) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting Ricobendazole spot/peak is no longer visible.

  • Work-up (Quenching): Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution (20 mL). Caution: Gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield a crude solid.

  • Purification: Purify the crude product by trituration or recrystallization from a suitable solvent like methanol to afford pure Albendazole as a white solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (HPLC, ¹H-NMR, Mass Spectrometry). The results should match the reference standard for Albendazole.

Protocol 2: Adaptation for the Reduction of Oxfendazole to Fenbendazole

The same protocol can be readily adapted for the conversion of Oxfendazole to Fenbendazole.

  • Stoichiometry: Use the same molar equivalents of reagents relative to the starting mass of Oxfendazole. Calculate the required mass and volume based on the molecular weight of Oxfendazole (315.35 g/mol ).

  • Reaction Time: The reaction time may vary slightly. Monitor closely by TLC/HPLC to determine the point of completion.

  • Purification: Fenbendazole has different solubility properties than Albendazole.[10][11] The purification step may require optimization, potentially using a different solvent system for recrystallization.

Data Summary and Expected Outcomes

The following table summarizes the key reactants and expected outcomes for the described transformations.

ParameterRicobendazole → AlbendazoleOxfendazole → Fenbendazole
Precursor (Starting Material) RicobendazoleOxfendazole
Product AlbendazoleFenbendazole
Key Reagents Oxalyl Chloride, TriethylsilaneOxalyl Chloride, Triethylsilane
Solvent Anhydrous DichloromethaneAnhydrous Dichloromethane
Typical Yield >90%[9]Expected >85%
Expected Purity (Post-Purification) >99% (by HPLC)>99% (by HPLC)
Confirmation Methods HPLC, ¹H-NMR, MSHPLC, ¹H-NMR, MS

References

  • Albendazole - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • El Bourakadi, K., Mekhzoum, M. E. M., Qaiss, A. E. K., & Bouhfid, R. (2020). Recent Advances in the Synthesis and Applications of Thiabendazole Derivatives: A Short Review. Current Organic Chemistry, 24(20), 2367-2377.
  • Design and Pharmacochemical Development of New Anthelmintics with Benzimidazolyl Arylpropenone Profile: Structure-Activity Relationship. (n.d.). Pharmacophore. Retrieved March 2, 2026, from [Link]

  • Barth, T., et al. (2015). ASYMMETRIC SULFOXIDATION OF ALBENDAZOLE TO RICOBENDAZOLE BY FUNGI: EFFECT OF pH. Química Nova, 38(7).
  • Danaher, M., De Ruyck, H., Crooks, S. R. H., Dowling, G., & O'Keeffe, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.
  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2024). Anticancer Research. Retrieved March 2, 2026, from [Link]

  • Recent Advances in the Synthesis and Applications of Thiabendazole Derivatives: A Short Review. (2020). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Methodology for the Analysis of Benzimidazole Anthelmintics as Drug Residues in Animal Tissues. (2020). Journal of AOAC INTERNATIONAL. Retrieved March 2, 2026, from [Link]

  • Tiabendazole - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Recent Advances in the Synthesis and Applications of Thiabendazole Derivatives: A Short Review. (2020). Ingenta Connect. Retrieved March 2, 2026, from [Link]

  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists. (2021). ACS Omega. Retrieved March 2, 2026, from [Link]

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  • Morales-Manrique, C., Gutierrez-Acevedo, S., Adarve-Cardona, L., Garay-Talero, A., & Gamba-Sánchez, D. (2021). Metal-Free and Scalable Sulfoxide Reduction through the Couple (COCl)₂/Et₃SiH: Synthesis of Albendazole Hydrochloride. Synlett, 32(18), 1823-1826.
  • Takeba, K., et al. (2003). [Determination of benzimidazole anthelmintics in livestock foods by HPLC]. Shokuhin Eiseigaku Zasshi, 44(5), 246-252.
  • The synthesis and chemistry of certain anthelmintic benzimidazoles. (1983). Parasitology, 86(4), 143-164.
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  • Asymmetric sulfoxidation of albendazole to ricobendazole by fungi: Effect of ph. (2025). ResearchGate. Retrieved March 2, 2026, from [Link]

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  • synthesis and anthelmintic activity study of benzimidazole derivatives. (2020). World Journal of Pharmaceutical and Life Sciences. Retrieved March 2, 2026, from [Link]

  • Fenbendazole (WHO Food Additives Series 29). (n.d.). INCHEM. Retrieved March 2, 2026, from [Link]

  • Comparison of the macrofilaricidal efficacy of oxfendazole and its isomers against the rodent filaria Litomosoides sigmodontis. (2022). Frontiers in Veterinary Science. Retrieved March 2, 2026, from [Link]

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  • Metabolism of albendazole, ricobendazole and flubendazole in Haemonchus contortus adults. (2018). PLoS ONE. Retrieved March 2, 2026, from [Link]

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  • View of Synthesis and Characterization of Novel Benzimidazole Derivative as Potent Anthelmintic Agent. (2023). Current Science. Retrieved March 2, 2026, from [Link]

  • Developing the analytical methods for the assay of anthelmintics (Albendazole) and anti- tuberculosis agents (Ethionamide) by ut. (2022). Neliti. Retrieved March 2, 2026, from [Link]

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  • Capece, B. P. S., et al. (2009). Enantiomeric behaviour of albendazole and fenbendazole sulfoxides in domestic animals: Pharmacological implications. The Veterinary Journal, 181(3), 241-250.
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Application Notes and Protocols: Synthesis of 2-Nitro-5-(phenylthio)aniline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of substituted anilines is a cornerstone of medicinal chemistry and materials science. Among these, 2-nitro-5-(phenylthio)aniline is a valuable intermediate, notably in the preparation of various heterocyclic compounds, including phenylguanidines and benzimidazole derivatives which have applications in areas such as anthelmintic drug development.[1] This guide provides detailed protocols and a mechanistic rationale for the synthesis of 2-nitro-5-(phenylthio)aniline from 5-chloro-2-nitroaniline and thiophenol. The primary transformation is a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of carbon-heteroatom bonds on aromatic rings.

Reaction Mechanism: A Tale of Activation and Displacement

The reaction between 5-chloro-2-nitroaniline and thiophenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2][3] This is not a simple SN2 displacement, which is sterically hindered on an sp2-hybridized carbon of a benzene ring.[4] Instead, the reaction follows an addition-elimination pathway.

Several key factors enable this reaction:

  • Nucleophile Generation: Thiophenol is first deprotonated by a base (e.g., NaOH, K₂CO₃, or NaH) to form the more potent nucleophile, the thiophenolate anion.

  • Aromatic Ring Activation: The aromatic ring of 5-chloro-2-nitroaniline is "activated" towards nucleophilic attack by the presence of a strong electron-withdrawing group (EWG), the nitro group (-NO₂), positioned ortho to the leaving group (the chlorine atom).[4] This EWG delocalizes the negative charge that builds up in the intermediate, thereby stabilizing it.

  • Formation of the Meisenheimer Complex: The thiophenolate anion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group.

  • Elimination and Product Formation: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product, 2-nitro-5-(phenylthio)aniline.

SNAr_Mechanism cluster_reactants Reactants cluster_nucleophile_formation Nucleophile Formation cluster_intermediate Intermediate cluster_product Product 5_chloro_2_nitroaniline 5-Chloro-2-nitroaniline meisenheimer Meisenheimer Complex (Resonance Stabilized) 5_chloro_2_nitroaniline->meisenheimer + Thiophenolate thiophenol Thiophenol base Base (e.g., NaOH) thiophenolate Thiophenolate Anion (Nucleophile) thiophenolate->meisenheimer product 2-Nitro-5-(phenylthio)aniline meisenheimer->product - Cl⁻ chloride Chloride Ion meisenheimer->chloride Experimental_Workflow cluster_protocol1 Protocol 1: Phase-Transfer Catalysis cluster_protocol2 Protocol 2: Polar Aprotic Solvent p1_start Combine Reactants, Base, PTC, Toluene, and Water p1_react Heat at 80°C for 4h p1_start->p1_react p1_workup Cool and Separate Layers p1_react->p1_workup p1_wash Wash Organic Layer with Water p1_workup->p1_wash p1_evap Evaporate Toluene p1_wash->p1_evap p1_purify Recrystallize from Isopropanol p1_evap->p1_purify p1_end Pure Product p1_purify->p1_end p2_start Combine Reactants, Base, and DMF p2_react Reflux for 7h p2_start->p2_react p2_workup Pour into Water to Precipitate p2_react->p2_workup p2_isolate Filter the Solid p2_workup->p2_isolate p2_purify Recrystallize from Ethanol p2_isolate->p2_purify p2_end Pure Product p2_purify->p2_end

Caption: A comparative workflow of the two primary protocols for synthesizing 2-nitro-5-(phenylthio)aniline.

Safety and Handling

  • 5-chloro-2-nitroaniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiophenol: Thiophenol has a very strong and unpleasant odor and is toxic. All manipulations should be performed in a well-maintained fume hood.

  • Bases: Sodium hydroxide and potassium hydroxide are corrosive. Sodium hydride is highly reactive with water and flammable. Handle with care and appropriate PPE.

  • Solvents: Toluene and DMF are flammable and have associated health risks. Avoid inhalation of vapors and skin contact.

Troubleshooting

  • Low Yield:

    • Ensure the base is of good quality and sufficient to deprotonate the thiophenol fully.

    • In the two-phase system, ensure vigorous stirring to maximize the interfacial area.

    • Check for the purity of starting materials.

  • Incomplete Reaction:

    • Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion.

    • If the reaction stalls, consider increasing the temperature or reaction time.

  • Formation of Side Products:

    • Overheating or prolonged reaction times can sometimes lead to side reactions. Stick to the recommended conditions.

    • Ensure an inert atmosphere if using highly sensitive reagents like sodium hydride to prevent oxidation.

Conclusion

The reaction of 5-chloro-2-nitroaniline with thiophenol is a robust and high-yielding method for the synthesis of 2-nitro-5-(phenylthio)aniline. The choice of reaction conditions, particularly the solvent and base system, can be tailored to the specific needs of the laboratory in terms of scale, desired purity, and available equipment. By understanding the underlying SNAr mechanism, researchers can make informed decisions to optimize this valuable transformation for applications in drug discovery and materials science.

References

  • US6552230B1, "Method for preparing 2-nitro-5-(phenylthio)
  • DE4202262A1, "Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv.
  • EP1091935A2, "Method for preparing 2-nitro-5-(phenylthio)
  • "Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies", Taylor & Francis Online, [Link]

  • "Nucleophilic aromatic substitution", Wikipedia, [Link]

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Application Notes and Protocols: Synthesis and Application of Anilino-Based Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are crucial regulators of a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][3][4] While traditional kinase inhibitors have focused on reversible, ATP-competitive binding, a resurgence of interest in covalent inhibitors has marked a significant advancement in the field.[2][5] Covalent inhibitors offer the potential for prolonged pharmacodynamics, increased potency, and the ability to overcome high intracellular ATP concentrations.[2][6]

This guide provides a comprehensive overview of the design, synthesis, and evaluation of a class of anilino-based covalent kinase inhibitors. While the specific starting material, Phenyl-(2-amino-5-nitrophenyl) sulfoxide, is not a widely documented precursor, we will explore the synthesis of structurally related and highly relevant anilino-pyrimidine scaffolds that incorporate key features such as the aniline core for hinge binding and an electrophilic "warhead" for covalent modification of a target cysteine residue within the kinase active site.[5][6]

The Rationale for Anilino-Based Scaffolds in Kinase Inhibition

The 2-phenylaminopyrimidine and related 4-anilinoquinazoline scaffolds are privileged structures in kinase inhibitor design.[1][3] This is primarily due to their ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP.[1] The aniline moiety provides a versatile vector for substitution, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[1][7]

The introduction of an electrophilic group, often a Michael acceptor such as an acrylamide, transforms a reversible inhibitor into a covalent one. This "warhead" is designed to react with a suitably positioned nucleophilic amino acid residue, typically a cysteine, within the ATP-binding site.[5][6] This covalent bond formation leads to irreversible inhibition of the kinase.

Visualizing the Strategy: From Synthesis to Inhibition

The overall workflow for the development of these inhibitors involves a multi-step process, from the initial synthesis of key intermediates to the final biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Synthesis of Anilino-Pyrimidine Core C Coupling of Core and Warhead A->C B Synthesis of Acrylamide Warhead B->C D Purification and Characterization C->D E In Vitro Kinase Inhibition Assay D->E Test Compound F Cell-Based Assays (e.g., MTT) E->F G Selectivity Profiling (Kinome Scan) F->G

Caption: A generalized workflow for the synthesis and evaluation of covalent kinase inhibitors.

Synthetic Protocols

The following protocols describe a general route to a 4-anilino-pyrimidine-based covalent inhibitor.

Protocol 1: Synthesis of the 4-(3-Aminophenylamino)pyrimidine Core Intermediate

This protocol outlines the synthesis of a key intermediate containing the hinge-binding motif and a functional group for subsequent elaboration.

Materials:

  • 4,6-Dichloropyrimidine

  • 3-Nitroaniline

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • 2-Propanol

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of 4,6-dichloropyrimidine (1.0 eq) in 2-propanol, add 3-nitroaniline (1.1 eq) and p-TsOH·H₂O (0.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 4-chloro-N-(3-nitrophenyl)pyrimidin-4-amine.

  • Step 2: Reduction of the Nitro Group.

    • Suspend the product from Step 1 (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 2-3 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the desired 4-(3-aminophenylamino)pyrimidine core intermediate.

Protocol 2: Synthesis of the Final Covalent Inhibitor

This protocol describes the coupling of the core intermediate with an acryloyl chloride "warhead".

Materials:

  • 4-(3-Aminophenylamino)pyrimidine intermediate (from Protocol 1)

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the 4-(3-aminophenylamino)pyrimidine intermediate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.5 eq) dropwise.

  • Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final covalent inhibitor.

Visualizing Kinase Inhibition

The synthesized covalent inhibitors are designed to target specific signaling pathways implicated in disease. For example, many kinases are components of pathways that drive cell proliferation and survival.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Anilino-based Covalent Inhibitor Inhibitor->RAF Inhibits

Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (General Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.[8]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Microplate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the kinase, substrate, and assay buffer.

  • Add the test compounds to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.[8]

  • Measure the luminescence using a microplate reader.[8]

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.[8]

Data Presentation and Structure-Activity Relationships (SAR)

The data obtained from the biological assays are crucial for understanding the SAR of the synthesized compounds. This information guides the design of next-generation inhibitors with improved potency and selectivity.

Table 1: In Vitro Kinase Inhibition and Cellular Potency of Representative Inhibitors

Compound IDR¹ GroupTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cell Line A IC₅₀ (µM)
INH-01H55>10,0002.1
INH-023-Cl125,2000.8
INH-033-OCH₃89>10,0004.5
INH-044-F258,5001.2

IC₅₀ values are representative and intended for illustrative purposes.

Caption: A simplified SAR diagram illustrating the effect of aniline ring substitution. (Note: Image placeholder used for core structure).

Conclusion and Future Directions

The development of covalent kinase inhibitors represents a powerful strategy in modern drug discovery. The anilino-based scaffolds discussed herein serve as a versatile platform for the design of potent and selective inhibitors. By systematically exploring the SAR and employing robust biological evaluation methods, researchers can optimize these compounds for therapeutic applications. Future work in this area will likely focus on the development of novel electrophilic warheads with tailored reactivity profiles and the identification of new covalent targets within the human kinome.

References

  • Boga, S. et al. (2020). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry.
  • BenchChem (2025). Application Notes and Protocols: Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors. BenchChem.
  • Fallacara, A. L. et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports.
  • Zhang, T. et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology.
  • Laufer, S. et al. (2025). A "Ligand First" Approach toward Selective, Covalent JNK2/3 Inhibitors. Journal of Medicinal Chemistry.
  • Davies, S. P. et al. (2025). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal.
  • Ghosh, A. K. et al. (2020). Covalent Inhibition in Drug Discovery. ChemMedChem.
  • Boschelli, D. H. et al. (2005). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry.
  • Gehringer, M. & Hillebrand, L. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA.
  • Unspecified Author (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Unpublished Manuscript.
  • Al-Said, M. S. et al. (2016). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry.
  • Heriz, M. H. et al. (2024). Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. Drug Development Research.
  • Rewcastle, G. W. & Denny, W. A. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • van der Wel, T. et al. (2023). Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. ChemRxiv.
  • Unspecified Author (2025).
  • Unspecified Author (2022).
  • Unspecified Author (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Journal of the American Chemical Society.
  • Unspecified Author (2020). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H. Bioorganic & Medicinal Chemistry Letters.
  • van der Wel, T. et al. (2024). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry.
  • Unspecified Author (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry.
  • Unspecified Author (2024). European Journal of Medicinal Chemistry. European Journal of Medicinal Chemistry.

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Catalytic Methods for Asymmetric Sulfoxidation of Aminophenyl Sulfides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, serving as powerful chiral auxiliaries and constituting the core of numerous biologically active molecules.[1][2][3][4] The sulfinyl group's unique stereoelectronic properties and configurational stability at the sulfur atom make it an invaluable tool for inducing chirality in a wide range of chemical transformations.[1][2] Among the various classes of chiral sulfoxides, aminophenyl sulfoxides are of particular interest to the pharmaceutical and agrochemical industries due to their prevalence in drug candidates and bioactive compounds. The development of efficient and highly selective catalytic methods for the asymmetric sulfoxidation of prochiral aminophenyl sulfides is, therefore, a critical endeavor in synthetic organic chemistry.

This application note provides a comprehensive overview of contemporary catalytic methods for the asymmetric sulfoxidation of aminophenyl sulfides. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols. The focus is on robust and scalable catalytic systems that deliver high enantioselectivity and yield, with an emphasis on the mechanistic rationale behind catalyst selection and reaction optimization.

The Significance of Chiral Aminophenyl Sulfoxides

The presence of a chiral sulfoxide moiety in a molecule can profoundly influence its pharmacological and toxicological profile. Often, only one enantiomer of a chiral sulfoxide-containing drug exhibits the desired therapeutic effect, while the other may be inactive or even detrimental.[4] This underscores the critical need for synthetic methods that can deliver enantiomerically pure sulfoxides. The amino group in aminophenyl sulfides adds another layer of functionality, providing a handle for further molecular elaboration and influencing the electronic properties of the sulfide, which can impact its reactivity in oxidation reactions.

Catalytic Approaches to Asymmetric Sulfoxidation

The asymmetric oxidation of a prochiral sulfide to a chiral sulfoxide represents a direct and atom-economical approach to accessing these valuable compounds.[5][6] Catalytic methods are particularly attractive as they obviate the need for stoichiometric chiral reagents, leading to more sustainable and cost-effective processes.[5][7] The most successful strategies generally fall into two main categories: transition metal catalysis and organocatalysis.

Transition Metal-Catalyzed Asymmetric Sulfoxidation

Transition metal complexes, particularly those of titanium, vanadium, and iron, have proven to be highly effective catalysts for asymmetric sulfoxidation.[7][8] These systems typically involve a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the oxidant to one of the two lone pairs of the sulfur atom.

The pioneering work of Kagan and Modena, building upon the Sharpless asymmetric epoxidation, established the use of titanium-tartrate complexes for the asymmetric oxidation of sulfides.[7][9] This system, often referred to as the Kagan-Modena oxidation, has been extensively studied and optimized. The active catalyst is typically generated in situ from titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and water.

Mechanism Insight: The presence of water is crucial for the formation of a dimeric titanium-tartrate complex, which is believed to be the active catalytic species. This complex coordinates both the sulfide and the oxidant (typically an alkyl hydroperoxide), facilitating a highly organized transition state that leads to excellent enantioselectivity.[5]

Workflow for Titanium-Catalyzed Asymmetric Sulfoxidation:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Sulfoxidation Ti_source Ti(OiPr)4 Catalyst Active Ti-Tartrate Complex Ti_source->Catalyst DET (R,R)- or (S,S)-DET DET->Catalyst Water H2O Water->Catalyst DCM DCM (Solvent) DCM->Catalyst Catalyst_rxn Ti-Tartrate Catalyst Catalyst->Catalyst_rxn Sulfide Aminophenyl Sulfide Reaction Reaction at -20 °C Sulfide->Reaction Catalyst_rxn->Reaction Oxidant Cumene Hydroperoxide (CHP) Oxidant->Reaction Slow addition Workup Aqueous Work-up Reaction->Workup Product Chiral Aminophenyl Sulfoxide Workup->Product

Caption: Workflow for Titanium-Catalyzed Asymmetric Sulfoxidation.

Protocol 1: Asymmetric Oxidation of 4-(Methylthio)aniline using a Modified Kagan-Modena Protocol

Materials:

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • (R,R)-Diethyl tartrate [(R,R)-DET]

  • 4-(Methylthio)aniline

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (50 mL).

    • Add (R,R)-diethyl tartrate (1.2 mmol).

    • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

    • Slowly add titanium(IV) isopropoxide (1.0 mmol) to the stirred solution. The solution should turn a pale yellow.

    • Stir the mixture for 5 minutes at -20 °C.

    • Add deionized water (1.0 mmol) and stir the mixture for an additional 30 minutes at -20 °C to allow for the formation of the active catalyst.

  • Sulfoxidation Reaction:

    • Dissolve 4-(methylthio)aniline (10.0 mmol) in anhydrous dichloromethane (20 mL) and add it to the catalyst solution at -20 °C.

    • Slowly add cumene hydroperoxide (12.0 mmol) dropwise over 1-2 hours using a syringe pump to minimize over-oxidation to the sulfone.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL) and stirring vigorously for 30 minutes.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched 4-(methylsulfinyl)aniline.

  • Enantiomeric Excess (ee) Determination:

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Vanadium complexes, particularly those derived from chiral Schiff base ligands, have emerged as highly effective catalysts for asymmetric sulfoxidation, often utilizing hydrogen peroxide as a green oxidant.[10][11] These systems can operate at low catalyst loadings and often exhibit excellent enantioselectivity. A key advantage of some vanadium-catalyzed systems is the potential for a kinetic resolution of the initially formed sulfoxide, which can further enhance the enantiomeric excess of the final product.[10][11]

Mechanism Insight: The active species is believed to be a vanadium(V)-peroxo complex. The chiral ligand creates a sterically defined pocket around the metal center, which dictates the facial selectivity of the oxygen transfer to the sulfide.

General Reaction Scheme for Vanadium-Catalyzed Sulfoxidation:

Caption: Vanadium-Catalyzed Asymmetric Sulfoxidation.

Protocol 2: Asymmetric Oxidation of 2-Aminophenyl Methyl Sulfide with a Vanadium-Salan Catalyst

Materials:

  • Vanadyl acetylacetonate [VO(acac)₂]

  • Chiral Salan ligand (e.g., derived from a chiral diamine and a substituted salicylaldehyde)

  • 2-Aminophenyl methyl sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Formation:

    • In a round-bottom flask, dissolve the chiral Salan ligand (0.025 mmol) in methanol (5 mL).

    • Add vanadyl acetylacetonate (0.025 mmol) and stir the mixture at room temperature for 30 minutes. A color change should be observed, indicating complex formation.

  • Sulfoxidation Reaction:

    • Add 2-aminophenyl methyl sulfide (1.0 mmol) to the catalyst solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 30% aqueous hydrogen peroxide (1.1 mmol) dropwise over 30 minutes.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the starting sulfide is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting sulfoxide by flash column chromatography.

  • Enantiomeric Excess (ee) Determination:

    • Analyze the enantiomeric purity of the product using chiral HPLC.

Iron, being an abundant and environmentally benign metal, is an attractive choice for catalysis. Chiral iron-salen and -salan complexes have been successfully employed in the asymmetric sulfoxidation of sulfides, often with iodosylarenes or hydrogen peroxide as the terminal oxidant.[12][13] These systems can achieve high chemoselectivity and moderate to high enantioselectivity.[12]

Mechanism Insight: The reaction is thought to proceed via a high-valent iron-oxo intermediate, which is the active oxidizing species. The stereochemical outcome is dictated by the chiral ligand environment.

Table 1: Comparison of Metal-Based Catalytic Systems for Asymmetric Sulfoxidation

Catalyst SystemChiral LigandOxidantTypical Temp. (°C)Typical ee (%)AdvantagesDisadvantages
Titanium Diethyl TartrateAlkyl Hydroperoxides-20 to 085-99Well-established, high eeRequires stoichiometric water, sensitive to moisture
Vanadium Schiff Bases (Salan)H₂O₂0 to RT90-98Green oxidant, potential for kinetic resolutionLigand synthesis can be multi-step
Iron Salen/SalanH₂O₂, IodosylarenesRT70-96Abundant metal, can use H₂O₂ in water[13]Can be less selective than Ti or V systems
Organocatalytic Asymmetric Sulfoxidation

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the issues of metal toxicity and contamination. For asymmetric sulfoxidation, chiral organic molecules can be used to activate a benign oxidant, such as hydrogen peroxide, and facilitate its enantioselective transfer to the sulfide.

Chiral ketones, particularly those derived from fructose, can be converted into highly reactive chiral dioxiranes in situ using an oxidant like potassium peroxymonosulfate (Oxone). These dioxiranes then act as the asymmetric oxidizing agent.

Chiral iminium salts, formed from the condensation of a chiral amine and an aldehyde, can catalyze the asymmetric oxidation of sulfides with hydrogen peroxide.[14]

Workflow for Organocatalytic Asymmetric Sulfoxidation:

G Sulfide Aminophenyl Sulfide Reaction Reaction Sulfide->Reaction Catalyst Chiral Organocatalyst (e.g., Iminium Salt) Catalyst->Reaction Oxidant H₂O₂ Oxidant->Reaction Product Chiral Aminophenyl Sulfoxide Reaction->Product

Caption: General workflow for organocatalytic sulfoxidation.

Protocol 3: Asymmetric Sulfoxidation of p-Tolyl-4-aminophenyl Sulfide using a Chiral Iminium Salt Catalyst

Materials:

  • p-Tolyl-4-aminophenyl sulfide

  • Chiral iminium salt catalyst

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Phosphate buffer (pH 7)

Procedure:

  • Reaction Setup:

    • In a vial, dissolve p-tolyl-4-aminophenyl sulfide (0.5 mmol) and the chiral iminium salt catalyst (0.05 mmol) in methanol (2 mL).

    • Add phosphate buffer (1 mL).

  • Oxidation:

    • Cool the mixture to 0 °C.

    • Slowly add hydrogen peroxide (0.6 mmol) and stir the reaction at this temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Analysis:

    • Quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography and determine the enantiomeric excess by chiral HPLC.

Troubleshooting and Optimization

  • Over-oxidation to Sulfone: This is a common side reaction. It can often be minimized by slow addition of the oxidant at low temperatures and by carefully monitoring the reaction progress. Using a slight excess of the sulfide relative to the oxidant can also be beneficial.

  • Low Enantioselectivity: The enantioselectivity can be sensitive to the solvent, temperature, and the specific structure of the chiral ligand. Screening different ligands and reaction conditions is often necessary to achieve optimal results. For titanium-based systems, the amount of water added can significantly impact the ee.

  • Low Conversion: In cases of low reactivity, increasing the catalyst loading or the reaction temperature may be necessary. However, this can sometimes lead to a decrease in enantioselectivity.

Conclusion

The catalytic asymmetric sulfoxidation of aminophenyl sulfides is a powerful and rapidly evolving field. Both transition metal catalysis and organocatalysis offer effective strategies for the synthesis of these valuable chiral building blocks. The choice of catalytic system will depend on factors such as substrate scope, desired scale, cost, and environmental considerations. The protocols and insights provided in this application note serve as a practical guide for researchers to successfully implement these methods in their own laboratories and to develop novel, highly efficient catalytic systems for the synthesis of chiral aminophenyl sulfoxides.

References

  • Bryliakov, K. P., & Talsi, E. P. (2007). Iron‐Catalyzed Oxidation of Thioethers by Iodosylarenes: Stereoselectivity and Reaction Mechanism. Chemistry – A European Journal, 13(27), 7663-7673.
  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101.
  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign.
  • Colonna, S., Gaggero, N., & Leone, M. (2006). Organocatalytic Enantioselective Oxidations of Sulfides to Sulfoxides. Synthesis, (13), 2135-2147.
  • Kiełbasiński, P. (2011). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Current Organic Chemistry, 15(16), 2786-2813.
  • Han, J., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 718817.
  • Drago, C., Caggiano, L., & Jackson, R. F. W. (2005). Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides.
  • Solladié, G. (1981). Application of chiral sulfoxides in asymmetric synthesis: the enantiospecific synthesis of the chroman ring of .alpha.-tocopherol (vitamin E). Journal of the American Chemical Society, 103(20), 6077-6083.
  • Kagan, H. B., & Mikołajczyk, M. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis (pp. 1-49). Wiley-VCH.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Sun, J., et al. (2004). Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium−Salan System. The Journal of Organic Chemistry, 69(24), 8500-8503.
  • Jia, Z., & Li, X. (2025). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Molecules, 30(8), 3421.
  • Zabardasti, A., Shangaie, M., & Ghasemzadeh, M. A. (2024). Enantioselectivity in Vanadium-Dependent Haloperoxidases of Different Marine Sources for Sulfide Oxidation to Sulfoxides. International Journal of Molecular Sciences, 25(18), 10103.
  • Gelat, F., et al. (2011). Organocatalytic Asymmetric Synthesis of Sulfoxides from Sulfenic Acid Anions Mediated by a Cinchona-Derived Phase-Transfer Reagent. Organic Letters, 13(12), 3174-3177.
  • LibreTexts. (2021, March 16). 5.
  • Patil, P. N., et al. (2019). Catalytic asymmetric oxidation of sulfides to sulfoxides using (R)-6,6′-Diphenyl-BINOL as a chiral ligand. Journal of Chemical Sciences, 131(7), 58.
  • Han, J., et al. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 19-59.
  • Skarżewski, J. (2002). Transition Metal Catalyzed Asymmetric Oxidation of Sulfides: From Discovery to Recent Trends. Polish Journal of Chemistry, 76(12), 1647-1668.
  • Iwasa, S., et al. (2016). One-pot asymmetric sulfoxidation using in situ generated H2O2 from H2 and O2 catalyzed by rhodium and vanadium complexes.
  • Wang, D., & Chen, G. (2021). Sulfur stereogenic centers in transition-metal-catalyzed asymmetric C–H functionalization: generation and utilization. Chemical Science, 12(30), 10174-10196.
  • O'Mahony, G. E., Ford, A., & Maguire, A. R. (2012). Asymmetric oxidation of sulfides. Tetrahedron, 68(42), 8613-8645.
  • Liu, X., et al. (2013). Chiral N,N′-dioxide–iron(iii)-catalyzed asymmetric sulfoxidation with hydrogen peroxide.
  • Egami, H., & Katsuki, T. (2007). Fe(salan)-Catalyzed Asymmetric Oxidation of Sulfides with Hydrogen Peroxide in Water. Journal of the American Chemical Society, 129(29), 8940-8941.
  • O'Mahony, G. E., Ford, A., & Maguire, A. R. (2011). Synthesis of Enantioenriched Sulfoxides. Arkivoc, 2011(1), 1-110.
  • Legros, J., Dehli, J. R., & Bolm, C. (2005). Applications of Catalytic Asymmetric Sulfide Oxidations to the Syntheses of Biologically Active Sulfoxides.
  • Singh, S., et al. (2023).
  • Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design [Video]. YouTube.
  • Kiselev, V. G., et al. (2018). Sulfur-Containing Monoterpenoids as Potential Antithrombotic Drugs: Research in the Molecular Mechanism of Coagulation Activity Using Pinanyl Sulfoxide as an Example. Frontiers in Pharmacology, 9, 111.
  • Wieland, T., et al. (1983). Unexpected similarity of the structures of the weakly toxic amanitin (S)-sulfoxide and the highly toxic (R)-sulfoxide and of the sulfone. Biochemistry, 22(5), 1264-1271.
  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.

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Application Note: A Robust and Scalable Protocol for the Synthesis of Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-step protocol for the scalable production of phenyl-(2-amino-5-nitrophenyl) sulfoxide, a valuable synthetic intermediate. The synthesis begins with the nucleophilic aromatic substitution of 1-chloro-2-nitro-4-aminobenzene with thiophenol to yield the precursor, phenyl-(2-amino-5-nitrophenyl) sulfide. The subsequent step involves a highly selective, metal-free oxidation of the sulfide to the target sulfoxide using hydrogen peroxide in glacial acetic acid. This method is designed for scalability, offering high yields, operational simplicity, and adherence to green chemistry principles by avoiding heavy metal catalysts and harsh reagents.[1] Detailed protocols, process optimization considerations, safety guidelines for handling nitroaromatic compounds, and characterization data are provided to ensure reliable and reproducible execution by researchers and process chemists.

Introduction and Scientific Rationale

Organic sulfoxides are a cornerstone in modern organic synthesis and medicinal chemistry, serving as crucial intermediates for a wide range of biologically active molecules.[1][2] Their utility stems from the unique chemical properties of the sulfinyl group, which can act as a chiral auxiliary, a leaving group, or be further transformed. The selective oxidation of sulfides is the most direct route to sulfoxides.[3][4] However, a significant challenge lies in preventing over-oxidation to the corresponding sulfone, which often requires stringent control over reaction conditions and reagents.[1]

This guide addresses the scalable synthesis of phenyl-(2-amino-5-nitrophenyl) sulfoxide. The chosen synthetic strategy is a robust two-step process. The initial step constructs the carbon-sulfur bond via a nucleophilic aromatic substitution (SNAr) reaction. The second, and more critical step, employs a "green" and highly selective oxidation method. We have selected the hydrogen peroxide/glacial acetic acid system, a transition-metal-free approach that offers excellent yields (typically >90%) and selectivity for the sulfoxide under mild, room-temperature conditions.[1] This system is not only environmentally benign but also operationally simple, making it highly suitable for practical, large-scale synthesis.[1][5]

The following sections provide a self-validating system, detailing the experimental workflow, the causality behind procedural choices, and the necessary analytical checks to ensure process integrity from starting materials to the final, purified product.

Overall Synthetic Workflow

The synthesis is performed in two primary stages as depicted below.

G cluster_0 Part 1: Sulfide Synthesis (SNAr) cluster_1 Part 2: Selective Oxidation A Starting Materials: - 4-Amino-2-nitrochlorobenzene - Thiophenol - Base (e.g., K2CO3) B Reaction in Polar Aprotic Solvent (e.g., DMF, DMSO) A->B C Work-up & Purification (Aqueous Quench, Extraction, Recrystallization) B->C D Intermediate Product: Phenyl-(2-amino-5-nitrophenyl) sulfide C->D E Sulfide Precursor in Glacial Acetic Acid D->E Proceed to Oxidation F Controlled Addition of 30% Hydrogen Peroxide (H2O2) E->F G Work-up & Purification (Neutralization, Extraction, Recrystallization) F->G H Final Product: Phenyl-(2-amino-5-nitrophenyl) sulfoxide G->H

Figure 1: High-level workflow for the two-step synthesis.

Part 1: Synthesis of Phenyl-(2-amino-5-nitrophenyl) Sulfide

Principle and Rationale

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the aromatic ring, making the chlorine atom susceptible to displacement by a nucleophile. Thiophenol, deprotonated by a mild base like potassium carbonate, acts as the potent sulfur nucleophile. A polar aprotic solvent such as DMF or DMSO is used to facilitate the reaction by solvating the potassium cation and increasing the nucleophilicity of the thiophenolate anion.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
4-Amino-2-nitrochlorobenzene≥98%Sigma-Aldrich
Thiophenol≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), fineAnhydrous, ≥99%Fisher Scientific
Dimethylformamide (DMF)Anhydrous, ≥99.8%VWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Deionized Water--
Brine (Saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Fisher Scientific
Equipment Specification
Three-neck round-bottom flaskAppropriate scale
Magnetic stirrer and hotplate-
Condenser-
Thermometer/Temperature probe-
Addition funnel-
Separatory funnel-
Rotary evaporator-
Vacuum filtration apparatus-
Detailed Experimental Protocol (10g Scale)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Reagent Addition: To the flask, add 4-amino-2-nitrochlorobenzene (10.0 g, 57.9 mmol), potassium carbonate (12.0 g, 86.8 mmol, 1.5 equiv), and anhydrous DMF (100 mL).

  • Thiophenol Addition: While stirring the suspension, add thiophenol (6.4 g, 5.9 mL, 57.9 mmol, 1.0 equiv) dropwise at room temperature over 10 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: Cool the mixture to room temperature. Pour the dark reaction mixture slowly into 500 mL of ice-cold deionized water with stirring. A yellow-orange precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a minimal amount of boiling ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Drying: Collect the purified yellow-orange crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C.

  • Yield and Characterization: Record the final mass (expected yield: 12-14 g, 80-90%) and characterize the product by NMR, IR, and melting point analysis.

Part 2: Selective Oxidation to Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Principle and Rationale

The selective oxidation of the sulfide to a sulfoxide without forming the sulfone is achieved using hydrogen peroxide as the oxidant in glacial acetic acid.[1] This method is effective and "green," as the primary byproduct is water. The reaction likely proceeds via an electrophilic attack of a peroxide oxygen atom on the sulfide's sulfur atom.[1] Acetic acid acts as both the solvent and a potential facilitator of the reaction. The conditions are mild (room temperature), which is crucial for preventing over-oxidation. This procedure is operationally simple and provides excellent, clean conversion with easy product isolation.[1][5]

Figure 2: Conceptual diagram of the selective oxidation step.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Phenyl-(2-amino-5-nitrophenyl) sulfideFrom Part 1-
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OSigma-Aldrich
Glacial Acetic AcidACS Grade, ≥99.7%Fisher Scientific
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWR Chemicals
Dichloromethane (DCM)ACS GradeVWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Fisher Scientific
Detailed Experimental Protocol (10g Scale)
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl-(2-amino-5-nitrophenyl) sulfide (10.0 g, 38.4 mmol) in glacial acetic acid (40 mL).

  • Oxidant Addition: Cool the solution in an ice-water bath. Slowly add 30% hydrogen peroxide (8.7 mL, 76.8 mmol, 2.0 equiv) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC (typically complete in 2-4 hours).

  • Neutralization and Extraction: Once the reaction is complete, carefully pour the mixture into a beaker containing 200 mL of ice water. Slowly neutralize the solution by adding 4 M aqueous NaOH until the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure sulfoxide as a bright yellow or orange solid.

  • Drying and Characterization: Dry the purified crystals under vacuum. Record the final mass (expected yield: 9.5-10.2 g, 90-96%) and characterize the final product.[1]

Process Scalability and Optimization

Scaling this process requires careful consideration of heat and mass transfer.

ParameterLab Scale (10g)Pilot Scale (1kg) ConsiderationsRationale
Sulfide Synthesis 80 °C, Magnetic StirringUse a jacketed reactor with overhead mechanical stirring. Monitor internal temperature closely to avoid exotherms.Efficient mixing and heat control are critical for consistent reaction profiles and safety.
Oxidation (H₂O₂ Addition) Dropwise addition via pipette in an ice bath.Use a calibrated addition pump for slow, controlled addition. Employ a reactor cooling system to maintain the internal temp at <25 °C.The oxidation is exothermic. Uncontrolled addition can lead to a dangerous thermal runaway and promote over-oxidation to the sulfone.
Work-up (Neutralization) Slow addition of NaOH to a beaker.Add the reaction mixture to a cooled, baffled vessel containing the NaOH solution. Vent the vessel to handle any gas evolution.Neutralization is highly exothermic and requires efficient cooling and mixing to prevent localized overheating.
Purification Lab glassware recrystallization.Use a larger, jacketed crystallization vessel with controlled cooling rates. Use a centrifuge for solid isolation.Controlled cooling is essential for achieving consistent crystal size and purity on a larger scale.[6]

Safety and Hazard Management

Handling nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and thermal instability.[7][8]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Toxicological Hazards: Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. They may cause organ damage through prolonged exposure.[7][9] Avoid all personal contact.

  • Thermal Hazards: While this specific compound does not have extensive data, nitroaromatic compounds as a class can be thermally unstable and may decompose exothermically at elevated temperatures or in the presence of contaminants.[8] Avoid excessive heating during drying.

  • Waste Disposal: All chemical waste, including solvents and residual solids, must be collected in properly labeled, sealed containers for disposal by a certified environmental health and safety department. Do not dispose of nitro compounds down the drain.[6]

References

  • Karami, B., Moghimi, M., & Ghasemi, Z. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(7), 8560-8571. [Link]

  • Song, S., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(19), 3432. [Link]

  • Nikpassand, M., & Zare, M. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. [Link]

  • Li, J., et al. (2012). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(8), 964-971. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Google Patents. (2023). CN116023441A - Method for preparing purified desmopressin sulfoxide impurity.
  • Sdfine. (n.d.). 3-nitrobenzoic acid Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]

  • Li, Z., et al. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. The Journal of Organic Chemistry, 88(6), 3624-3635. [Link]

  • Rebiere, F., & Kagan, H. B. (1989). A general route to enantiomerically pure sulfoxides from a chiral sulfite. Tetrahedron Letters, 30(28), 3659-3662. [Link]

  • Jiao, Y., et al. (2021). Accelerated Oxidation of Organic Sulfides by Microdroplet Chemistry. Journal of the American Society for Mass Spectrometry, 32(4), 1059-1065. [Link]

  • Adarve-Cardona, L., & Gamba-Sánchez, D. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Processes, 10(6), 1115. [Link]

  • Taylor & Francis. (n.d.). Sulfoxide – Knowledge and References. [Link]

  • ResearchGate. (2010). Synthesis of 2-amino-5-nitrophenol by two step process. [Link]

  • ResearchGate. (2007). Synthesis of 2-amino-5-nitrophenol. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]

  • Kumar, A., et al. (2023). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. Journal of the Iranian Chemical Society, 20, 2735-2745. [Link]

  • Organic Syntheses. (n.d.). methyl phenyl sulfoxide. [Link]

  • Urben, P. G. (2016). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 20(8), 1439-1442. [Link]

  • Google Patents. (1988).
  • Fun, H. K., et al. (2009). 2-Amino-5-nitro-phenyl 2-chloro-phenyl ketone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1908-9. [Link]

  • Google Patents. (2014).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2-AMINO-5-NITROPHENOL. Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. [Link]

  • Chemsrc. (2025). (2-Amino-5-nitrophenyl)(phenyl)methanone. [Link]

  • figshare. (2020). Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2‑Chloro-5-(1-(tetrahydro‑2H‑pyran-2-yl). [Link]

  • Thompson, A., et al. (2014). On the synthesis of α-amino sulfoxides. Beilstein Journal of Organic Chemistry, 10, 1323-1331. [Link]

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Troubleshooting & Optimization

Technical Support: Optimizing Phenyl-(2-amino-5-nitrophenyl) Sulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Troubleshooting yield, chemoselectivity, and purification issues in the synthesis of phenyl-(2-amino-5-nitrophenyl) sulfoxide.

Process Overview & Logic

The synthesis of phenyl-(2-amino-5-nitrophenyl) sulfoxide typically proceeds via a two-stage workflow:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide (typically chloride or fluoride) on a nitroaniline scaffold by thiophenol.

  • Chemoselective Oxidation: Controlled oxidation of the resulting sulfide to the sulfoxide, avoiding over-oxidation to the sulfone or N-oxidation of the amine.

The primary yield-limiting factors are the low reactivity of the electron-deficient aniline precursor in Step 1 and the lack of selectivity (sulfoxide vs. sulfone) in Step 2.

Visual Workflow

SynthesisWorkflow Start Precursors: 2-Chloro-4-nitroaniline + Thiophenol Step1 Step 1: S_NAr Coupling (Base: K2CO3/NaH, Solvent: DMF, 80-100°C) Start->Step1 Nucleophilic Attack Inter Intermediate: Phenyl-(2-amino-5-nitrophenyl) sulfide Step1->Inter 85-95% Yield Step2 Step 2: Selective Oxidation (Oxidant: NaIO4 or H2O2/HFIP) Inter->Step2 Controlled Oxidation Product Target: Phenyl-(2-amino-5-nitrophenyl) sulfoxide Step2->Product Major Path Side1 Side Product: Sulfone (Over-oxidation) Step2->Side1 Excess Oxidant/High Temp Side2 Side Product: N-Oxide/Azo species Step2->Side2 Strong Oxidant (e.g., mCPBA)

Figure 1: Logical pathway for the synthesis of phenyl-(2-amino-5-nitrophenyl) sulfoxide, highlighting critical divergence points for side products.

Troubleshooting Guide: Phase 1 (Sulfide Formation)

Context: The formation of the sulfide intermediate involves reacting 2-chloro-4-nitroaniline (or the more reactive 2-fluoro analog) with thiophenol . The amino group at the ortho position and the nitro group at the para position (relative to the halide) create a push-pull electronic system that can deactivate the ring toward nucleophilic attack.

Q: My SNAr reaction has stalled with <50% conversion. How do I drive it to completion?

Diagnosis: The chloride leaving group is likely too unreactive due to the electron-donating effect of the amino group, which competes with the electron-withdrawing nitro group. Solutions:

  • Switch Leaving Group: Replace 2-chloro-4-nitroaniline with 2-fluoro-4-nitroaniline . The C-F bond is more polarized, significantly accelerating SNAr reactions in electron-deficient systems.

  • Base & Solvent: Ensure you are using a polar aprotic solvent (DMF or DMSO) to solvate the thiolate nucleophile. Switch from weak bases (K2CO3) to NaH (Sodium Hydride) or Cs2CO3 .

    • Protocol Adjustment: Pre-stir Thiophenol (1.1 eq) with NaH (1.2 eq) in DMF at 0°C for 30 mins to form the sodium thiolate before adding the aniline substrate.

  • Temperature: Increase reaction temperature to 100–120°C .

Q: I am seeing impurities that look like disulfides. What is happening?

Diagnosis: Oxidative dimerization of thiophenol. If the reaction atmosphere is not strictly inert, thiophenol oxidizes to diphenyl disulfide. Solution:

  • Degas Solvents: Sparge DMF/DMSO with Argon/Nitrogen for 15 minutes before use.

  • Reducing Environment: Add a small amount (5-10 mol%) of triphenylphosphine or sodium borohydride to reduce any disulfide formed back to the thiolate in situ.

Troubleshooting Guide: Phase 2 (Selective Oxidation)

Context: This is the most critical step. The goal is to stop oxidation at the sulfoxide (S=O) stage without proceeding to the sulfone (O=S=O) or oxidizing the free amine.[1]

Q: I consistently get 10-20% sulfone byproduct. How do I improve selectivity?

Diagnosis: Over-oxidation is caused by excess oxidant or high temperatures. Sulfoxides are nucleophilic and react with oxidants to form sulfones. Solutions:

  • Change Oxidant: Avoid mCPBA if possible, as it is difficult to titrate exactly. Use Sodium Periodate (NaIO4) . It is highly selective for sulfide-to-sulfoxide conversion and rarely over-oxidizes to sulfone at low temperatures.

  • Solvent Effect: Use Hexafluoroisopropanol (HFIP) as a solvent with H2O2. HFIP activates hydrogen peroxide via hydrogen bonding, allowing the reaction to proceed at room temperature with high selectivity.

  • Stoichiometry: Use a slight deficit of oxidant (0.95 – 0.98 eq ). It is better to leave 5% unreacted sulfide (easy to separate) than to form 5% sulfone (difficult to separate).

Q: The amino group seems to be degrading or forming colored impurities.

Diagnosis: The amino group is susceptible to oxidation, forming nitroso or azo species, especially with strong oxidants like mCPBA or Oxone. Solutions:

  • Protection (Optional): If yield is critical, protect the amine as an acetamide (Ac2O/Pyridine) before oxidation, then deprotect (HCl/MeOH) post-oxidation.

  • Milder Reagents: Use the NaIO4 protocol (see below). It is chemically orthogonal to anilines.

Standardized Protocols
Protocol A: Optimized SNAr for Sulfide Intermediate
ParameterSpecificationNotes
Substrate 2-Fluoro-4-nitroanilinePreferred over Chloro analog for kinetics.
Nucleophile Thiophenol (1.05 eq)Slight excess ensures full conversion.
Base K2CO3 (2.0 eq)Anhydrous; grind before use.
Solvent DMF (0.5 M conc.)Anhydrous.
Conditions 80°C, 4-6 hoursMonitor by TLC/LCMS.
Workup Dilute with H2O, filter precipitate.Product usually precipitates as a yellow solid.
Protocol B: Selective Oxidation (NaIO4 Method)

This method is recommended for high chemoselectivity in the presence of free amines.

  • Dissolution: Dissolve Phenyl-(2-amino-5-nitrophenyl) sulfide (1.0 eq) in a mixture of Methanol/Water (5:1) . If solubility is poor, add THF.

  • Addition: Cool solution to 0°C . Add Sodium Periodate (NaIO4) (1.05 eq) portion-wise over 20 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.

  • Quench: Filter off the white precipitate (NaIO3). Dilute filtrate with water and extract with Ethyl Acetate.

  • Purification: The sulfoxide is significantly more polar than the sulfide. Purify via silica gel chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

FAQ: Purification & Analysis

Q: How do I separate the Sulfide, Sulfoxide, and Sulfone?

  • TLC: The Sulfide is non-polar (high Rf). The Sulfone is moderately polar. The Sulfoxide is the most polar species due to the strong dipole of the S=O bond.

  • Solvent System: Use DCM:MeOH (95:5) or EtOAc:Hexane (1:1) for TLC. The sulfoxide will often streak; adding 1% Triethylamine can sharpen the band.

Q: Is the product chiral?

  • A: Yes, the sulfoxide sulfur is a chiral center. However, this synthesis produces a racemic mixture . If enantiopure material is required, you must use chiral HPLC or an asymmetric oxidation protocol (e.g., Kagan oxidation), though this is rarely standard for this specific intermediate.

References
  • Sulfide Oxidation Selectivity

    • Kirihara, M., et al. "Selective synthesis of sulfoxides and sulfones by tantalum(V) catalyzed oxidation of sulfides with 30% hydrogen peroxide."[2] Tetrahedron Letters 50.11 (2009): 1180-1183.

  • SNAr Methodology for Nitroanilines

    • BenchChem Technical Guides. "Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols."

  • Periodate Oxidation Protocol

    • Ruff, F., et al. "Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates." European Journal of Organic Chemistry 2009.13 (2009): 2102-2111.

  • General Sulfoxide Synthesis (Organic Syntheses)

    • Johnson, C. R., & Keiser, J. E. "Methyl Phenyl Sulfoxide." Organic Syntheses, Coll. Vol. 5, p.791 (1973).

Sources

Technical Support Center: Phenyl-(2-amino-5-nitrophenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for phenyl-(2-amino-5-nitrophenyl) sulfoxide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the experimental use of this compound. Phenyl-(2-amino-5-nitrophenyl) sulfoxide possesses a complex molecular structure, combining polar functional groups (sulfoxide, amino, nitro) with nonpolar phenyl rings. This unique combination can lead to challenging solubility profiles. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to facilitate the smooth progress of your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter in the laboratory. The answers are designed to provide not just a solution, but a clear rationale for each step.

Q1: My phenyl-(2-amino-5-nitrophenyl) sulfoxide is not dissolving in my initial solvent choice. What is the recommended troubleshooting workflow?

A1: This is a common challenge due to the compound's mixed polarity. A systematic approach to solvent screening is the most effective strategy. The molecule's polar sulfoxide[1], amino, and nitro groups[2] suggest that polar solvents are the best starting point, while the phenyl rings provide nonpolar character.

We recommend a tiered approach, as detailed in the workflow diagram below. Start with polar aprotic solvents, which are generally excellent for compounds with high dipole moments, before moving to other solvent classes.[3]

G start Start: Insoluble Compound tier1 Tier 1: Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) start->tier1 tier1_result Soluble? tier1->tier1_result tier2 Tier 2: Polar Protic Solvents (e.g., Ethanol, Methanol) tier1_result->tier2 No end_success Success: Proceed with Experiment tier1_result->end_success Yes tier2_result Soluble? tier2->tier2_result tier3 Tier 3: Less Polar Solvents (e.g., Acetone, Acetonitrile, THF) tier2_result->tier3 No tier2_result->end_success Yes tier3_result Soluble? tier3->tier3_result tier3_result->end_success Yes end_fail Advanced Troubleshooting: - Co-solvents - pH Adjustment - Heating/Sonication tier3_result->end_fail No

Figure 1. Systematic workflow for solvent screening.
Q2: I'm observing very limited solubility even in recommended polar solvents like DMSO. How can I enhance dissolution?

A2: If solubility remains poor in a suitable solvent, physical methods and co-solvents can significantly help.

  • Thermal Energy: Gently warming the mixture can increase the rate and extent of dissolution. We recommend heating up to 40-50°C. However, exercise caution, as prolonged exposure to high temperatures can potentially degrade compounds with nitro and amino functionalities.[4]

  • Mechanical Agitation: Sonication can break down particle aggregates, increasing the surface area available for solvation and accelerating the dissolution process.

  • Co-solvents: If the compound is intended for use in an aqueous system where it precipitates, a water-miscible co-solvent can be a powerful tool. For instance, creating a concentrated stock solution in 100% DMSO and then diluting it into your aqueous buffer can maintain solubility. A patent for related 2-amino-5-nitrophenol derivatives suggests co-solvents like DMSO, DMF, and acetonitrile can be used to increase solubility for reactions.[5]

Q3: My compound dissolved perfectly in an organic solvent, but it crashed out of solution when I added it to my aqueous experimental buffer. What is the cause and solution?

A3: This phenomenon, known as precipitation, is almost always due to a drastic change in the solvent environment, specifically polarity and pH. Your compound is likely much less soluble in the highly polar aqueous buffer than in your initial organic solvent.

The key is to understand the role of pH. The 2-amino group on the phenyl ring is basic.

  • In acidic conditions (low pH): The amino group can become protonated (-NH3+). This charge can significantly increase the compound's affinity for water, thereby increasing aqueous solubility.

  • In basic conditions (high pH): While the amino group will be neutral, related compounds like 2-amino-5-nitrophenol are known to be incompatible with strong bases, which could indicate potential for degradation or reaction rather than improved solubility.[6][7]

Solution Pathway:

  • Prepare a Concentrated Stock: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO.

  • pH Screening: Prepare small volumes of your target aqueous buffer at various pH values (e.g., pH 4, 6, 7.4, 8).

  • Titrate Slowly: Add a small aliquot of your concentrated stock solution to each buffer while vortexing vigorously. Observe for any precipitation. This will help you identify a pH range where the compound remains soluble at your target concentration.

Q4: Are there any known chemical incompatibilities I should be aware of that might degrade my compound and mimic solubility issues?

A4: Yes. The functional groups in phenyl-(2-amino-5-nitrophenyl) sulfoxide make it susceptible to certain chemical conditions. What appears as a solubility problem could, in fact, be a degradation issue where the insoluble material is a different chemical species.

  • Strong Oxidizing Agents: The sulfoxide group can be over-oxidized to a sulfone, and the amino group is also sensitive to oxidation.[1][8] Avoid reagents like hydrogen peroxide (especially in the absence of a catalyst for controlled reaction), permanganate, or dichromate.[8]

  • Strong Reducing Agents: The nitro group is readily reduced to an amino group, and the sulfoxide can be reduced back to a sulfide.[2][9][10] Avoid strong reducing agents like sodium borohydride or tin/HCl unless this transformation is the goal of your experiment.[9][10]

  • Strong Acids and Bases: As mentioned, strong acids will protonate the amino group. Strong bases may cause unforeseen reactions or degradation.[6][7] It is best to work in a buffered system within a moderate pH range unless experimental goals dictate otherwise.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general predicted solubility profile of phenyl-(2-amino-5-nitrophenyl) sulfoxide?

A1: Based on its chemical structure, a qualitative solubility profile can be predicted. This serves as a good starting point for solvent selection in your experiments.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHigh These solvents effectively solvate the polar sulfoxide and nitro groups without interfering with hydrogen bonding.[3]
Polar Protic Ethanol, Methanol, IsopropanolModerate Can hydrogen bond with the amino group, but the bulky, nonpolar phenyl rings may limit overall solubility.
Less Polar Acetone, Acetonitrile, THFLow to Moderate May offer some solubility, but likely less effective than highly polar options. THF can be a good choice for some sulfoxides.[8]
Nonpolar Hexanes, Toluene, Diethyl EtherVery Low / Insoluble The highly polar functional groups make dissolution in nonpolar solvents extremely unfavorable.
Aqueous Water, Buffered SalineVery Low / Insoluble The large, nonpolar aromatic structure typically results in poor water solubility unless the pH is adjusted to protonate the amino group.
Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of the compound. Based on safety data for structurally related chemicals, the following conditions are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11][12][13] Recommended storage temperature is often +4°C.[14] Keep away from direct sunlight and sources of ignition.[14]

  • Handling: Use in a well-ventilated area or with local exhaust ventilation to avoid inhalation of dust or vapors.[12][14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Wash hands thoroughly after handling.[11][14]

Q3: How should I prepare a stock solution for cell-based assays?

A3: For biological assays, it is critical to minimize the concentration of organic solvents in the final culture medium.

  • Primary Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. DMSO is a common solvent for cell culture experiments as it is miscible with water and generally tolerated by cells at low final concentrations (<0.5%).[4]

  • Intermediate Dilutions: If necessary, perform intermediate dilutions from your primary stock into your cell culture medium or a buffered solution (like PBS).

  • Final Concentration: Add the final, small volume of the stock solution to your cells. Ensure the final DMSO concentration is consistent across all experimental conditions, including your vehicle control, and is below the toxicity threshold for your specific cell line.

Section 3: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening by Visual Assessment

This protocol allows for rapid, qualitative determination of solubility in various solvents.

Materials:

  • Phenyl-(2-amino-5-nitrophenyl) sulfoxide

  • Selection of test solvents (e.g., DMSO, Ethanol, Acetonitrile, Water, Toluene)

  • Small glass vials (1-2 mL) with caps

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 1-2 mg of the compound into each vial.

  • Add 100 µL of the first test solvent to the corresponding vial.

  • Cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect the vial against a dark background. Note if the solid has completely dissolved, partially dissolved, or remained insoluble.

  • If the solid has not dissolved, add another 100 µL of the solvent (total volume 200 µL) and repeat step 3.

  • Continue adding solvent in 100 µL increments up to a total volume of 1 mL. Record the volume at which the compound fully dissolves. If it does not dissolve in 1 mL, it can be classified as sparingly soluble or insoluble in that solvent.

  • Repeat for all test solvents.

Protocol 2: Enhancing Solubility with Co-Solvents and Physical Methods

This protocol is for situations where the compound must be dissolved in a challenging medium, such as an aqueous buffer.

Materials:

  • Pre-made concentrated stock of the compound in a suitable organic solvent (e.g., 50 mM in DMSO).

  • Target aqueous buffer (e.g., PBS, pH 7.4).

  • Heated stir plate or water bath.

  • Sonicator.

Procedure:

  • Determine the final desired concentration of the compound in the aqueous buffer.

  • Calculate the volume of the DMSO stock solution needed. Aim to keep the final DMSO concentration below 1% v/v if possible.

  • Place the required volume of aqueous buffer into a sterile container.

  • While vigorously vortexing or stirring the buffer, add the calculated volume of the DMSO stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations that can cause precipitation.

  • If cloudiness or precipitation occurs, gently warm the solution to 37-40°C while stirring for 5-10 minutes.

  • If precipitation persists, place the solution in a sonicator bath for 5-10 minutes.

  • After treatment, visually inspect the solution for clarity. A clear solution indicates successful dissolution.

Section 4: References

  • Phoenix Pharmaceuticals, Inc. (n.d.). Material Safety Data Sheet. Retrieved from

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (2026, February 11). Safety Data Sheet. Retrieved from

  • United States Biological. (n.d.). Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2012, April 19). Safety Data Sheet. Retrieved from

  • NOAA. (n.d.). 2-AMINO-5-NITROPHENOL. CAMEO Chemicals. Retrieved from

  • USA Safety. (n.d.). Safety Data Sheet. Retrieved from

  • MilliporeSigma. (2025, September 10). Safety Data Sheet. Retrieved from

  • Quora. (2018, April 7). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials? Retrieved from

  • BLD Pharmatech. (n.d.). Safety Data Sheet. Retrieved from

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from

  • ChemicalBook. (2026, January 15). 2-Amino-5-nitrophenol. Retrieved from

  • Spagna, F. (2018, January 12). Designing Green Oxidation Reactions with Sulfoxides. Nottingham ePrints. Retrieved from

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Retrieved from

  • Journal of Synthetic Chemistry. (2024, February 18). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Retrieved from

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from

  • Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Retrieved from

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from

Sources

Technical Support Center: Chemoselective Sulfoxidation of Nitro-Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the chemoselective sulfoxidation of nitro-aniline substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The presence of three distinct, oxidizable functionalities—the sulfide, the aniline nitrogen, and the nitro group's aromatic ring—presents a significant synthetic challenge. This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in mechanistic principles and supported by actionable protocols.

Section 1: Managing Reactivity and Preventing Side Reactions

This section addresses the most common initial hurdles: achieving conversion without promoting unwanted side reactions involving the sensitive aniline and nitro-aryl moieties.

Q1: My sulfoxidation reaction has stalled, showing poor conversion of the starting material. What are the primary causes and how can I resolve this?

A1: Low or no conversion in sulfoxidation reactions of nitro-anilines typically points to issues with the oxidant's reactivity or catalyst deactivation. The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the sulfide, making it less reactive towards mild oxidants.

Causality and Mechanistic Insight: The sulfide sulfur atom acts as the nucleophile in this reaction, attacking the electrophilic oxygen of the oxidant. The reaction rate is therefore highly dependent on the electron density at the sulfur center. A strongly deactivating group like a nitro substituent on the aniline ring diminishes this electron density, slowing down the desired oxidation. Furthermore, the aniline nitrogen itself can compete with the sulfide as a nucleophile, potentially being oxidized or coordinating to and deactivating a metal catalyst.[1][2]

Troubleshooting Steps:

  • Increase Oxidant Stoichiometry or Reactivity:

    • If using a mild oxidant like hydrogen peroxide (H₂O₂), a modest increase in equivalents (from 1.1 eq. to 1.5-2.0 eq.) may be sufficient. However, this raises the risk of overoxidation.[3]

    • Consider switching to a more potent oxidizing system. A combination of H₂O₂ with a promoter like nitric acid (HNO₃) can enhance reactivity while maintaining selectivity in some cases.[4]

  • Introduce a Catalyst:

    • Metal catalysts are highly effective for activating peroxides. Vanadium and molybdenum complexes, in particular, are known to form reactive peroxo species that readily oxidize sulfides.[5][6][7] A low loading (0.1-5 mol%) is typically sufficient.

    • For substrates prone to N-oxidation, a heterogeneous catalyst, such as silica-vanadia, can offer enhanced selectivity and is easily removed by filtration.[8]

  • Optimize Reaction Temperature:

    • Gently warming the reaction (e.g., from room temperature to 40-50 °C) can often overcome the activation energy barrier. Monitor carefully, as higher temperatures can also accelerate side reactions.[3]

  • Solvent Choice:

    • Polar protic solvents like ethanol or acetic acid can stabilize the transition state and may enhance the rate of oxidation.[3][4] For metal-catalyzed reactions, chlorinated solvents like dichloromethane are common.

Q2: I am observing significant formation of N-oxidation byproducts and colored impurities, suggesting aniline degradation. How can I protect the aniline group?

A2: The aniline nitrogen is highly susceptible to oxidation, leading to nitroso, nitro, or polymeric byproducts, which often impart color to the reaction mixture.[1][9] Protecting the sulfide by making it the most nucleophilic site is key.

Causality and Mechanistic Insight: The lone pair on the aniline nitrogen makes it a potent nucleophile and electron-donating group, activating the aromatic ring. Strong oxidants can directly attack the nitrogen. In acidic media, protonation of the aniline forms the anilinium ion, which is strongly deactivating and meta-directing, but this may not be compatible with all oxidation methods.[10]

Troubleshooting Steps & Preventative Measures:

  • Use of Mild, Selective Reagents:

    • Urea-Hydrogen Peroxide (UHP): This solid, stable adduct of H₂O₂ is an excellent choice for selective sulfoxidation. It is generally less prone to oxidizing aniline functionalities compared to aqueous H₂O₂.[11][12]

    • Metal-Free Systems: Certain organic catalysts or promoters can activate H₂O₂ chemoselectively, avoiding the harshness of some metal-based systems.[13]

  • Control of pH:

    • Slightly acidic conditions can sometimes suppress N-oxidation by protonating the aniline. Acetic acid is a common solvent or co-solvent that can serve this purpose.[14] However, strong acids can lead to other side reactions.

  • Employ a Biphasic System:

    • An aqueous/organic biphasic system can sometimes enhance selectivity. By keeping the concentration of the substrate low in the aqueous phase where a water-soluble oxidant resides, side reactions can be minimized. This strategy has been successfully used in biocatalytic sulfoxidations and can be adapted for chemical systems.[15]

  • Aniline Protection (Acylation):

    • While a last resort due to the extra steps, protecting the aniline as an amide (e.g., acetanilide) dramatically reduces its nucleophilicity and susceptibility to oxidation. The acetyl group can be removed post-oxidation via hydrolysis.[16] This is often the most robust solution for particularly sensitive substrates.

Section 2: Achieving High Chemoselectivity (Sulfoxide vs. Sulfone)

A critical challenge is stopping the oxidation at the sulfoxide stage without proceeding to the thermodynamically more stable sulfone.

Q3: My reaction is producing the sulfone as a major byproduct. How can I improve selectivity for the sulfoxide?

A3: Overoxidation to the sulfone occurs when the intermediate sulfoxide is further oxidized by the reagent present in the reaction mixture. This is a very common issue, as sulfoxides can often be more reactive towards oxidation than the starting sulfide.

Causality and Mechanistic Insight: The oxidation of a sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. However, this is not always the case, and the relative rates depend on the substrate, oxidant, and conditions. Once formed, the sulfoxide can compete with the remaining sulfide for the oxidant.

Troubleshooting Decision Tree:

G start High Sulfone Formation Detected q1 Is oxidant stoichiometry > 1.2 eq.? start->q1 a1_yes Reduce oxidant to 1.05 - 1.1 eq. Add oxidant slowly via syringe pump. q1->a1_yes Yes q2 Is reaction temperature > RT? q1->q2 No end_node Improved Sulfoxide Selectivity a1_yes->end_node a2_yes Lower temperature to 0 °C or below. Monitor reaction carefully. q2->a2_yes Yes q3 Is a highly reactive oxidant being used? q2->q3 No a2_yes->end_node a3_yes Switch to a milder system: - H2O2/Catalyst (V, Mo, Ti) [5, 15] - Urea-Hydrogen Peroxide (UHP) [13] - NaIO4 or m-CPBA (use with caution) q3->a3_yes Yes q3->end_node No (Re-evaluate substrate) a3_yes->end_node

Caption: Troubleshooting workflow for minimizing sulfone formation.

Detailed Strategies to Enhance Sulfoxide Selectivity:

  • Strict Stoichiometric Control: This is the most critical parameter. Use no more than 1.05–1.1 equivalents of the oxidizing agent. Employing a syringe pump for slow, controlled addition of the oxidant can maintain a low instantaneous concentration, favoring oxidation of the more reactive sulfide over the sulfoxide.[17]

  • Lower Reaction Temperature: Conducting the reaction at 0 °C or even lower temperatures (-20 °C to -40 °C) significantly increases selectivity. The activation energy for sulfone formation is often higher than that for sulfoxide formation, so lower temperatures disproportionately slow the undesired second oxidation.[18]

  • Choice of Catalyst: Certain metal catalysts show intrinsic selectivity for the first oxidation. Vanadium-based catalysts are particularly well-regarded for their ability to catalyze the oxidation to the sulfoxide stage with high selectivity, often with no trace of sulfone produced when H₂O₂ is the terminal oxidant.[6][19]

  • Careful Reaction Monitoring: Overoxidation is often a result of letting the reaction run for too long. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed.

Section 3: Reaction Monitoring and Product Isolation

Effective analysis and purification are essential for a successful outcome.

Q4: What is the best way to monitor the progress of my sulfoxidation reaction by TLC?

A4: Thin Layer Chromatography (TLC) is the fastest and most convenient method for monitoring these reactions. Proper technique is crucial for accurate interpretation.[20]

Experimental Protocol: TLC Monitoring

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel plate.

    • Mark three lanes: 'SM' (Starting Material), 'RXN' (Reaction Mixture), and 'CO' (Co-spot).

  • Spot the Plate:

    • SM Lane: Spot a dilute solution of your nitro-aniline sulfide starting material.

    • RXN Lane: Spot a sample taken directly from your reaction mixture.

    • CO Lane: First, spot the starting material (SM), then carefully spot the reaction mixture (RXN) directly on top of the SM spot.

  • Develop and Visualize:

    • Elute the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the plate under UV light (nitro-aromatics are strongly UV-active).[21]

    • The sulfoxide product should have a lower Rf (be more polar) than the starting sulfide. The sulfone will have an even lower Rf.

    • The reaction is complete when the SM spot has completely disappeared from the 'RXN' lane. The 'CO' spot will confirm if the spot in the 'RXN' lane is indeed unreacted starting material.

Caption: Example TLC plate for monitoring sulfoxidation.

Q5: My sulfoxide product is difficult to purify. What are some effective strategies for isolation?

A5: Purifying polar sulfoxides from potentially polar byproducts and catalysts can be challenging. The strategy will depend on the nature of the impurities.

Purification Strategies:

  • Aqueous Work-up:

    • If you've used a water-soluble oxidant like H₂O₂ or UHP, a simple aqueous work-up can be very effective.

    • Quench the reaction with a mild reducing agent (e.g., saturated aqueous sodium sulfite or sodium thiosulfate) to destroy any excess peroxide.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry with MgSO₄ or Na₂SO₄, and concentrate.

  • Filtration for Heterogeneous Catalysts:

    • If a solid-supported catalyst (e.g., on silica) was used, it can be easily removed by simple filtration through a pad of celite before the work-up and concentration steps.[8]

  • Column Chromatography:

    • This is the most common method for final purification.

    • Given the polarity of sulfoxides, a gradient elution on silica gel is typically required, starting with a less polar eluent (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity.

    • The elution order will typically be: Starting Sulfide > Product Sulfoxide > Sulfone.

  • Recrystallization:

    • If your sulfoxide product is a stable solid, recrystallization can be an excellent and scalable purification method. Common solvent systems include ethyl acetate/hexanes or ethanol/water.

Data Summary and Reagent Guide

The table below summarizes common oxidizing systems with their typical applications, advantages, and disadvantages for this specific transformation.

Oxidizing SystemTypical ConditionsAdvantagesDisadvantagesSelectivity
H₂O₂ (30% aq.) 1.1 eq., Acetic Acid, RTInexpensive, green byproduct (H₂O)[22]Can be slow, risk of overoxidation[14]Moderate
Urea-H₂O₂ (UHP) 1.5 eq., EtOH, 60 °CStable solid, easy to handle, good selectivity[3][11]Requires heating, solid handlingHigh
H₂O₂ / VO(acac)₂ 1.1 eq. H₂O₂, 1-2 mol% Cat., CH₂Cl₂, 0 °C to RTHighly efficient, very selective for sulfoxide[6]Vanadium is toxic, requires catalyst removalVery High
NaIO₄ 1.1 eq., MeOH/H₂O, 0 °CReliable, predictableGenerates insoluble iodate byproductGood
m-CPBA 1.1 eq., CH₂Cl₂, 0 °CHighly reactiveCan oxidize aniline, risk of overoxidationModerate-Low

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, February 18). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 75(18), 6208–6213. [Link]

  • Taylor & Francis Online. (2012, May 30). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Periodic Trends and Fluxionality Effects on Transition Metal Catalyzed Sulfoxidation. Retrieved from [Link]

  • ACS Publications. (2009, August 19). Mechanism of the Selective Sulfide Oxidation Promoted by HNO3/FeBr3. Retrieved from [Link]

  • ACS Publications. (2014, September 11). Enhancing Enantioselectivity and Productivity of P450-Catalyzed Asymmetric Sulfoxidation with an Aqueous/Ionic Liquid Biphasic System. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, June 13). Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. Retrieved from [Link]

  • MDPI. (n.d.). Vanadium-catalyzed Selective Oxidation of Sulfides to Sulfoxides and Sulfones with H2O2. Retrieved from [Link]

  • PubMed. (2013, December 2). Vanadium thiolate complexes for efficient and selective sulfoxidation catalysis: a mechanistic investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Oxidation of Sulfides to Sulfoxides with Urea-Hydrogen Peroxide Complex Catalysed by Diselenide. Retrieved from [Link]

  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mild, Selective Sulfoxidation with Molybdenum(VI) cis-Dioxo Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using Hydrogen Peroxide (H2O2) in the Presence of Zirconium Tetrachloride. Retrieved from [Link]

  • ACS Publications. (2024, September 5). Periodic Trends and Fluxionality Effects on Transition Metal Catalyzed Sulfoxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Retrieved from [Link]

  • Nanomaterials Chemistry. (n.d.). Oxidation of Sulfides to Sulfoxides Using Vanadium-doped Polyoxometalates on Silica: A Green and Recyclable Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea–hydrogen peroxide. Retrieved from [Link]

  • MDPI. (2018, December 5). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • The Royal Society. (2025, January 8). Recent advances in metal-catalysed oxidation reactions. Retrieved from [Link]

  • University of Twente Research Information. (n.d.). The Mechanism of the Catalytic Oxidation of Hydrogen Sulfide. Retrieved from [Link]

  • ACS Publications. (2013, November 13). Vanadium Thiolate Complexes for Efficient and Selective Sulfoxidation Catalysis: A Mechanistic Investigation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 5). Efficient oxidation of sulfides to sulfoxides catalyzed by heterogeneous Zr-containing polyoxometalate grafted on graphene oxide. Retrieved from [Link]

  • Vedantu. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.4: Enantioselective Sulfoxidation. Retrieved from [Link]

  • UCL Discovery. (2020, November 6). Development of unconventional biocatalytic strategies for the synthesis of sulfoxides. Retrieved from [Link]

  • Taylor & Francis Online. (2010, April). Oxidation of sulfides to sulfoxides with H2O2/HNO3 reagent system. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026, February 16). Sulfide Oxidation. Retrieved from [Link]

  • ACS Publications. (2015, July 23). Development of a Continuous Flow Sulfoxide Imidation Protocol Using Azide Sources under Superacidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

  • Semantic Scholar. (2005, February 1). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • Reddit. (2022, April 27). How to carry out oxidation of aniline/aromatic amines to nitro groups?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • Oxford Academic. (2024, June 15). Sulfide oxidation by members of the Sulfolobales. Retrieved from [Link]

  • MDPI. (2022, February 7). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • MDPI. (2022, February 24). Sulfide Oxidation Evidences the Immediate Cellular Response to a Decrease in the Mitochondrial ATP/O2 Ratio. Retrieved from [Link]

Sources

Technical Support Center: Purification of Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of phenyl-(2-amino-5-nitrophenyl) sulfoxide, with a specific focus on the removal of unreacted sulfide starting material.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common challenges encountered during the purification of phenyl-(2-amino-5-nitrophenyl) sulfoxide.

Question 1: My final sulfoxide product is contaminated with the unreacted sulfide starting material. What is the most effective method to remove it?

Answer:

Contamination with the starting sulfide is a frequent issue, primarily because of incomplete oxidation. The key to separation lies in the significant polarity difference between the sulfide and the sulfoxide. The sulfoxide group (S=O) is considerably more polar than the sulfide group (S). This difference can be exploited using standard laboratory purification techniques. The two most recommended methods are silica gel column chromatography and recrystallization.

Method 1A: Silica Gel Column Chromatography

This is the most robust method for separating compounds with different polarities. The more polar sulfoxide will have a stronger affinity for the silica gel and will therefore elute more slowly than the less polar sulfide.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column:

    • Select an appropriately sized glass column based on the amount of crude product. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Determine the Eluent System via Thin Layer Chromatography (TLC):

    • TLC is essential for identifying a solvent system that provides good separation.[1][2]

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Aim for a solvent system where the sulfide has a Retention Factor (Rf) of ~0.4-0.5 and the sulfoxide has an Rf of ~0.2-0.3. The spots should be well-separated.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.

  • Elute and Collect Fractions:

    • Begin elution with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the fractions by TLC to identify which ones contain the pure sulfide, pure sulfoxide, and any mixed fractions.

  • Isolate the Product:

    • Combine the fractions containing the pure sulfoxide.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified phenyl-(2-amino-5-nitrophenyl) sulfoxide.

Method 1B: Recrystallization

Recrystallization is an effective technique if a suitable solvent can be found in which the sulfoxide and sulfide have significantly different solubilities at high and low temperatures.[3][4]

Experimental Protocol: Recrystallization

  • Solvent Screening:

    • Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at room temperature and at their boiling points.

    • The ideal solvent will dissolve the compound completely when hot but poorly when cold. The sulfide impurity should ideally remain in the cold solvent or be much more soluble than the sulfoxide.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the product just dissolves completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

    • Dry the crystals thoroughly, for example, in a vacuum oven.

Question 2: How can I effectively monitor the progress of the purification?

Answer:

Thin Layer Chromatography (TLC) is the primary method for monitoring the purification process.[2][5] It is a fast, inexpensive, and effective way to assess the composition of your crude mixture and the purity of your collected fractions.

Experimental Protocol: Analytical TLC

  • Plate Preparation: Use commercially available silica gel plates (e.g., Silica Gel 60 F254).[5] With a pencil, lightly draw a starting line about 1 cm from the bottom of the plate.

  • Spotting:

    • Dissolve a small sample of your crude mixture in a volatile solvent.

    • Using a capillary tube, apply a small spot of the solution onto the starting line.

    • It is also highly recommended to spot a reference sample of your starting sulfide material next to your crude mixture for direct comparison.

  • Developing the Plate:

    • Place a small amount of your chosen eluent (solvent system) in a developing chamber or a beaker with a lid. The solvent level should be below the starting line on your TLC plate.[6]

    • Place the TLC plate in the chamber and close it.

    • Allow the solvent to travel up the plate by capillary action.

  • Visualization:

    • Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

    • Visualize the spots. Phenyl-(2-amino-5-nitrophenyl) sulfoxide and its corresponding sulfide should be visible under UV light (254 nm) due to their aromatic nature.[1]

  • Interpretation: The less polar sulfide will travel further up the plate (higher Rf value), while the more polar sulfoxide will remain closer to the starting line (lower Rf value). During column chromatography, you will use TLC to check each fraction to see which compound it contains.

Table 1: Troubleshooting Common TLC Issues

IssuePossible Cause(s)Suggested Solution(s)
Spots remain on the baseline Eluent is not polar enough.Increase the proportion of the polar solvent in your mixture.
Spots run with the solvent front Eluent is too polar.Increase the proportion of the non-polar solvent in your mixture.
Spots are streaky Sample is overloaded; compound is highly polar or acidic/basic; sample is not fully dissolved.Spot a more dilute solution; add a small amount of acetic acid or triethylamine to the eluent; ensure the sample is fully dissolved before spotting.
Poor separation between spots The polarity of the eluent is not optimal.Try a different solvent system with different selectivities (e.g., switch from ethyl acetate to dichloromethane).
Question 3: I am observing degradation of my sulfoxide product on the silica gel column. What is happening and how can I prevent it?

Answer:

Product degradation on silica gel is a known issue, especially for sensitive molecules. Standard silica gel is slightly acidic, which can catalyze the degradation of certain functional groups. The 2-amino group in your compound can interact strongly with the acidic silanol groups on the silica surface, potentially leading to decomposition or irreversible adsorption.

Strategies to Prevent Degradation:

  • Deactivate the Silica Gel:

    • Neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (~1%), to your eluent system. This will "cap" the acidic sites and reduce unwanted interactions.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina can be used as an alternative to silica gel.[4] It is available in acidic, neutral, and basic forms. For your compound, neutral or basic alumina would be a better choice. You will need to re-optimize your eluent system using TLC with alumina plates.

    • Reverse-Phase Chromatography: If degradation is severe, consider reverse-phase chromatography.[4] In this technique, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The elution order will be reversed: the more polar sulfoxide will elute first.

Workflow for Purification of Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Purification Workflow Crude Crude Product (Sulfoxide + Sulfide) TLC Analytical TLC to Determine Eluent Crude->TLC Choice Choose Purification Method TLC->Choice Column Column Chromatography Choice->Column Good Separation Recrystal Recrystallization Choice->Recrystal Suitable Solvent Found Pack Pack Column with Silica Gel Column->Pack SolventScreen Screen for Suitable Solvent Recrystal->SolventScreen Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Sulfoxide Evaporate->PureProduct Dissolve Dissolve in Hot Solvent SolventScreen->Dissolve Cool Cool to Crystallize Dissolve->Cool Filter Filter and Dry Crystals Cool->Filter Filter->PureProduct Troubleshooting Tree Start Purification Issue? Contamination Sulfide Contamination? Start->Contamination Yes Degradation Product Degradation? Start->Degradation No Start->Degradation Yes LowYield Low Yield? Start->LowYield Yes UseColumn Use Column Chromatography or Recrystallization Contamination->UseColumn Yes Degradation->LowYield No DeactivateSilica Deactivate Silica with Triethylamine Degradation->DeactivateSilica On Silica? UseAlumina Use Neutral/Basic Alumina Degradation->UseAlumina Yes OptimizeRecrystal Optimize Recrystallization Solvent/Cooling Rate LowYield->OptimizeRecrystal Recrystallization? CheckFractions Re-check TLC of all Column Fractions LowYield->CheckFractions Chromatography?

Sources

Technical Support Center: Stability of Phenyl-(2-amino-5-nitrophenyl) sulfoxide

[1]

Executive Summary & Molecule Profile

Compound: Phenyl-(2-amino-5-nitrophenyl) sulfoxide Primary Application: Synthetic intermediate (benzothiazole/phenothiazine synthesis), metabolic probe, or anthelmintic research.[1] Chemical Risk Profile: High . This compound contains an "internal trigger"—the ortho-amino group relative to the sulfoxide. This structural proximity creates a high potential for intramolecular cyclization under acidic conditions, distinct from standard sulfoxide oxidation risks.[1]

FeatureChemical ImplicationStability Concern
Sulfoxide (

)
Amphiphilic, oxidation-proneOxidation to Sulfone (

Da)
Ortho-Amine (

)
Nucleophilic neighborCyclization in Acid (

Da, loss of

)
Nitro Group (

)
Chromophore, electron-withdrawingPhotolability (Light sensitivity)

Critical Stability Modules

Module A: Acid-Catalyzed Cyclization (The "Disappearing Peak")

The Issue: Users frequently report the "disappearance" of the parent compound during HPLC analysis when using acidic mobile phases (e.g., 0.1% TFA) or during storage in acidic buffers.

The Mechanism: Unlike simple sulfoxides, ortho-amino sulfoxides are chemically "primed" to react.[1] In acidic media, the sulfoxide oxygen protonates.[1] The neighboring amine group attacks the activated sulfur center (or the aromatic ring via a Pummerer-type rearrangement), leading to the expulsion of water and the formation of a phenothiazine or benzothiazole ring system.[1]

  • Key Indicator: A mass shift of -18 Da (Loss of

    
    ) in LC-MS.[1]
    
  • Kinetics: First-order decay relative to

    
    .[1]
    

Protocol 1: pH-Dependent Stability Assessment To verify if your solvent system is destroying your sample.[1]

  • Preparation: Prepare three 100

    
    M solutions of the compound in:
    
    • A: 50 mM Phosphate Buffer pH 7.4 (Neutral Control).

    • B: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • C: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Incubation: Incubate at 25°C in the dark.

  • Sampling: Inject onto HPLC at

    
    , 
    
    
    ,
    
    
    .
  • Analysis: Monitor the area under the curve (AUC) of the parent peak.

Representative Data (Expected Trends):

Solvent SystemT=0h (Recovery)T=4h (Recovery)Diagnosis
pH 7.4 (Phosphate) 100%98%Stable
pH 2.7 (Formic Acid) 100%~85%Slow Degradation
pH 2.0 (TFA) 100%<50%Rapid Cyclization

Recommendation: Avoid TFA. Use Ammonium Acetate or Bicarbonate buffers (pH 6–8) for storage.[1] If acidic HPLC is necessary, keep autosampler temperature at 4°C and analyze immediately.[1]

Module B: Oxidative Stress (Sulfone Formation)[1]

The Issue: Appearance of a new lipophilic peak with a mass shift of +16 Da .

The Mechanism: Sulfoxides are in an intermediate oxidation state. In the presence of peroxides (common in aged ethers, THF, or PEG) or reactive oxygen species (ROS), they oxidize to Sulfones (

1

Protocol 2: Peroxide Scavenging & Solvent Handling

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) unless freshly distilled.[1] Use DMSO or Methanol for stock solutions.

  • Degassing: Sparge buffers with Helium or Argon for 15 minutes prior to use.

  • Antioxidant: If long-term stability in solution is required, add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene), provided it does not interfere with your assay.[1]

Module C: Photochemical Instability

The Issue: Solution turns dark orange/brown over time; multiple small peaks appear on chromatogram.

The Mechanism: The nitro group (

11

Protocol 3: Light Protection

  • Mandatory: Use Amber borosilicate glass vials.

  • Lab Environment: Perform weighing and dilution under filtered yellow light if the compound proves highly sensitive in initial screens.

  • Storage:

    
     or 
    
    
    is required for solution storage >24 hours.[1]

Visualizing the Instability Pathways

The following diagram maps the degradation routes based on environmental triggers.

StabilityPathwaysParentPhenyl-(2-amino-5-nitrophenyl)sulfoxide(Parent)AcidAcidic Media(pH < 4)Parent->AcidOxidantPeroxides / Air(Oxidation)Parent->OxidantLightUV / VIS Light(Photolysis)Parent->LightCyclizedPhenothiazine Derivative(Cyclized Product)Acid->CyclizedLoss of H2O(-18 Da)SulfoneSulfone Analog(Over-oxidation)Oxidant->SulfoneGain of Oxygen(+16 Da)DegradantsComplex Mixture(Azo/Nitroso species)Light->DegradantsRadical Decay

Figure 1: Primary degradation pathways.[1] The acid-catalyzed route (Red) is the most rapid in LC-MS workflows.[1]

Troubleshooting FAQ

Q1: I see two peaks in my LC-MS with the exact same mass. Is my compound degrading?

  • Answer: Not necessarily. Sulfoxides have a chiral center at the sulfur atom. If your synthesis was not enantioselective, you possess a racemic mixture .[1] Chiral HPLC columns will split these into two peaks. However, on an achiral C18 column, they should co-elute unless the molecule has a second chiral center.[1] If you see two peaks on C18, check for the Sulfone (+16 Da) or Sulfide (-16 Da) .[1]

Q2: Can I use DMSO to store this compound?

  • Answer: Yes, DMSO is generally safe for sulfoxides.[1] However, DMSO is hygroscopic.[1] If water enters the DMSO stock, and the solution becomes acidic (DMSO can degrade to methanesulfonic acid over years), cyclization will occur.[1]

    • Best Practice: Store 10 mM stocks in anhydrous DMSO at -20°C in single-use aliquots.

Q3: My compound precipitated when I diluted the DMSO stock into water.

  • Answer: This is a solubility issue, not stability. The nitro and phenyl groups make the molecule lipophilic.

    • Fix: Ensure your final assay buffer contains a co-solvent (e.g., 5-10% Methanol or Acetonitrile) or a surfactant (e.g., 0.01% Tween-20) to maintain solubility.[1]

Q4: Why does the peak shape look "fronting" or broad in TFA buffers?

  • Answer: The primary amine can interact with silanols on the HPLC column. While TFA usually suppresses this, the ortho-nitro group reduces the basicity of the amine. If the peak is broad, it might actually be on-column degradation (cyclization) occurring during the run.[1] Switch to a Ammonium Bicarbonate (pH 7.8) mobile phase to confirm.

Analytical Decision Tree

Use this flow to diagnose impurity peaks.

TroubleshootingStartNew Impurity Peak DetectedCheckMassCheck Mass Shift (Delta M)Start->CheckMassM_minus_18Delta = -18 Da(Loss of Water)CheckMass->M_minus_18M_plus_16Delta = +16 Da(Gain of Oxygen)CheckMass->M_plus_16M_minus_16Delta = -16 Da(Loss of Oxygen)CheckMass->M_minus_16Diag_CyclDIAGNOSIS:Acid-Catalyzed CyclizationAction: Check Buffer pHM_minus_18->Diag_CyclDiag_OxDIAGNOSIS:Oxidation to SulfoneAction: Check Solvents/AirM_plus_16->Diag_OxDiag_RedDIAGNOSIS:Reduction to SulfideAction: Rare in air; check reducing agentsM_minus_16->Diag_Red

Figure 2: Rapid diagnostic logic for LC-MS data analysis.

References

  • Madesclaire, M. (1986).[1] Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495.[1]

    • Context: foundational review on sulfoxide chemistry and oxid
  • Drabowicz, J., et al. (2014). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • PubChem Compound Summary. (2023). 2-Amino-5-nitrophenol (Related substructure/degradant).[1][2][3][4][5] [1]

    • Context: Provides physical property data for the core aniline moiety, supporting solubility and pKa estimations.[1]

  • Procter, D. J. (2000).[1] The Pummerer Rearrangement: The Direct Formation of C-C Bonds. Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Explains the mechanism by which sulfoxides react with neighboring nucleophiles (like amines) under acidic conditions.

Technical Support Center: Optimizing Reaction Temperature for Aminophenyl Sulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers and process chemists optimizing the synthesis of aminophenyl sulfoxides. It prioritizes chemoselectivity and thermal management to avoid common pitfalls like over-oxidation (sulfone formation) and N-oxidation.

Current Status: Operational Topic: Thermal Optimization & Chemoselectivity Control Audience: Medicinal Chemists, Process Development Scientists

The Thermal Tightrope: Core Principles

Synthesizing aminophenyl sulfoxides requires navigating a "thermal tightrope." You are balancing three competing kinetic pathways:

  • S-Oxidation (Desired): Sulfide

    
     Sulfoxide.[1][2][3][4][5][6]
    
  • S-Over-oxidation (Undesired): Sulfoxide

    
     Sulfone (Thermodynamically favored at high 
    
    
    
    ).
  • N-Oxidation (Undesired): Amine

    
     N-oxide/Hydroxylamine (Favored by excess oxidant and uncontrolled exotherms).
    

Key Insight: The activation energy (


) for sulfone formation is generally higher than for sulfoxide formation. Therefore, temperature is your primary switch for selectivity. 

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Scenario A: The "Stalled" Reaction

Q: My reaction reaches ~60% conversion at 0°C but stalls. If I heat it to 40°C to push completion, I immediately see sulfone (over-oxidation). How do I drive it to completion without heat?

A: This is a classic kinetic trap. The "stall" is often due to catalyst deactivation or oxidant depletion, not insufficient thermal energy.

  • Root Cause: At 40°C, the rate of sulfoxide-to-sulfone oxidation (

    
    ) becomes competitive with sulfide-to-sulfoxide oxidation (
    
    
    
    ).
  • Solution: Do not increase temperature. Instead:

    • Stepwise Oxidant Addition: Add the oxidant (e.g.,

      
      ) in 0.2 equivalent portions. A large initial excess degrades faster than it reacts at low temps.
      
    • Solvent Switch: If using methanol/ethanol, switch to HFIP (Hexafluoroisopropanol) . HFIP activates

      
       via hydrogen bonding, significantly lowering the 
      
      
      
      for the first oxidation step, allowing completion at 0–25°C without heating [1].
    • Catalyst Boost: Switch to a high-turnover catalyst effective at RT, such as

      
       or a 
      
      
      
      salt, which lowers the barrier for
      
      
      specifically [2].
Scenario B: The "Black Tar" (N-Oxidation)

Q: My product is turning dark brown/black, and yield is low. NMR shows broad peaks. Is this a temperature issue?

A: Yes, but indirectly. Darkening usually indicates aniline oxidation (polymerization or N-oxide formation).

  • Root Cause: Unprotected anilines are sensitive to oxidants. Exotherms (spikes >30°C) during oxidant addition accelerate electron transfer from the nitrogen lone pair.

  • Immediate Fix:

    • Cryogenic Addition: The oxidant must be added at -10°C to 0°C . Only allow warming to Room Temperature (RT) after the oxidant is fully dispersed.

    • pH Control: N-oxidation is often pH-dependent. Ensure the reaction is not too basic (which activates the amine). Acidic media (e.g., acetic acid solvent) protonates the amine (

      
      ), protecting it from oxidation while allowing S-oxidation [3].
      
    • Strategic Protection: If the amine is electron-rich (e.g., p-methoxy aniline derivative), thermal control alone may fail. Acetylate the amine (

      
      ), perform the oxidation at 25°C, and deprotect.
      
Scenario C: Runaway Exotherm on Scale-Up

Q: On a 100mg scale, the reaction worked at RT. On a 10g scale, the temperature spiked to 60°C, and I got 50% sulfone. Why?

A: Surface-area-to-volume ratio decreases on scale-up, trapping heat. Sulfide oxidation is highly exothermic (


).
  • The Protocol Fix:

    • Active Cooling: Use a jacketed reactor with a cryostat set to 0°C, not just an ice bath (which loses contact).

    • Dosing Control: Use a syringe pump to add the oxidant. Rate limit: Temperature must not rise

      
       above setpoint.
      
    • Heat Sink: Dilute the reaction. Increasing solvent volume by 2x increases the thermal mass, dampening temperature spikes.

Visualizations

Diagram 1: Reaction Pathways & Thermal Selectivity

This diagram illustrates the kinetic competition. Note how "High Temp" acts as a gateway to the undesired Sulfone and N-Oxide products.

ReactionPathways cluster_0 Optimal Window (0°C - 25°C) Sulfide Aminophenyl Sulfide (Starting Material) Sulfoxide Aminophenyl Sulfoxide (Target Product) Sulfide->Sulfoxide k1: Fast at 0-25°C (Kinetic Control) NOxide N-Oxide / Tars (Side Reaction) Sulfide->NOxide Uncontrolled Exotherm (>30°C) or Basic pH Sulfone Aminophenyl Sulfone (Over-Oxidation) Sulfoxide->Sulfone k2: Slow at 25°C Fast at >40°C (Thermodynamic Control) Sulfoxide->NOxide Excess Oxidant + Heat

Caption: Kinetic pathway analysis. Green path represents the optimized low-temperature route. Red dashed paths represent thermal runaway scenarios.

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow to optimize your specific reaction conditions.

DecisionTree Start Start: Optimization CheckYield Check Conversion (TLC/HPLC) Start->CheckYield Incomplete Incomplete Conversion (<80%) CheckYield->Incomplete OverOx Sulfone Detected (>5%) CheckYield->OverOx NOx Darkening / N-Oxidation CheckYield->NOx TempCheck Is Temp < 20°C? Incomplete->TempCheck WarmUp Warm to 25°C (Monitor closely) TempCheck->WarmUp Yes AddCat Add Catalyst (Mo/Fe) OR Switch Solvent (HFIP) TempCheck->AddCat No (Already RT) CoolDown Reduce Temp to 0°C Slow Addition OverOx->CoolDown Protect Is Amine Protected? NOx->Protect Acidify Use Acidic Media (Protonate Amine) Protect->Acidify No ChangeOx Switch Oxidant (e.g., UHP or NaIO4) Protect->ChangeOx Yes

Caption: Step-by-step logic for diagnosing yield and purity issues based on reaction temperature and reagent choice.

Comparative Data: Temperature vs. Selectivity

Data aggregated from standard oxidation protocols (e.g.,


 in EtOH).
Temperature ConditionReaction TimeSulfoxide YieldSulfone (Byproduct)N-Oxidation Risk
0°C (Constant) 4 - 12 h85-95%< 1%Very Low
0°C

25°C
1 - 2 h90-98% < 2%Low
40°C 30 min60-70%15-25%Moderate
Reflux (>60°C) < 10 min< 40%> 50%High

Master Protocol: Chemoselective Synthesis

This protocol utilizes a "controlled ramp" temperature strategy to maximize selectivity.

Reagents:

  • Aminophenyl sulfide (1.0 equiv)

  • 
     (30% w/w, 1.1 equiv)
    
  • Solvent: Hexafluoroisopropanol (HFIP) OR Ethanol/Acetic Acid (10:1)

  • Catalyst (Optional):

    
     (1 mol%) or 
    
    
    
    salts

Step-by-Step Methodology:

  • Preparation: Dissolve sulfide in solvent. If using Ethanol, add Acetic Acid (to protonate amine).

  • Cooling: Cool solution to 0°C using an ice/water bath. Ensure internal temperature is stable.

  • Addition: Add

    
     dropwise over 20 minutes.
    
    • Critical Check: Monitor internal temp. Do not exceed 5°C.

  • Kinetic Phase: Stir at 0°C for 30 minutes. (Conversion typically reaches ~50-70%).

  • Thermal Ramp: Remove ice bath. Allow mixture to warm naturally to 20-25°C (Room Temp). Stir for 1-2 hours.

    • Why? This provides just enough energy to finish the conversion (

      
      ) without crossing the activation barrier for sulfone formation (
      
      
      
      ).
  • Quenching: Upon TLC completion, immediately quench with saturated aqueous

    
     or 
    
    
    
    .
    • Safety: This destroys excess peroxide and stops the reaction preventing "post-workup" oxidation.

References

  • Colomer, I., et al. (2016). Hexafluoroisopropanol as a Tunable Solvent for the Selective Oxidation of Sulfides. Organic Letters .

  • Bahrami, K., et al. (2010).[7] Transition-Metal-Free Oxidation of Sulfides to Sulfoxides with 30% Hydrogen Peroxide. Journal of Organic Chemistry .

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron .

  • Carreño, M. C. (1995).[1] Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews .

Sources

Handling hygroscopic nature of phenyl sulfoxide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Scientist's Guide to Handling Hygroscopic Compounds

Welcome to the technical support center for handling phenyl sulfoxide derivatives. Many compounds within this class exhibit a hygroscopic nature—a tendency to readily absorb moisture from the atmosphere.[1][2] This characteristic presents significant challenges in research and development, impacting everything from accurate measurement to chemical stability and the ultimate efficacy of active pharmaceutical ingredients (APIs).[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the causality behind experimental choices, providing you with the knowledge to anticipate, troubleshoot, and manage the challenges associated with these sensitive materials.

Frequently Asked Questions (FAQs)

Q1: What exactly does "hygroscopic" mean and why are some phenyl sulfoxide derivatives susceptible?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[5] This occurs primarily through absorption or adsorption. The tendency of phenyl sulfoxide derivatives to be hygroscopic is linked to their molecular structure, which often includes polar functional groups like the sulfoxide group (S=O). These polar sites can form hydrogen bonds with water molecules, drawing them out of the air and onto the solid's surface or into its bulk structure.[3] Factors like the compound's crystal structure, surface area, and the presence of amorphous (disorganized) content can also influence its water-binding tendency.[3][6]

Q2: What are the primary consequences of uncontrolled moisture absorption in my experiments?

A: Uncontrolled moisture absorption can have a cascade of negative effects on your experimental results and product quality.[4] The most critical consequences are:

  • Inaccurate Weighing: The continuous absorption of moisture leads to a constantly increasing mass, making it impossible to obtain an accurate weight for solutions, reactions, or dosage forms.[7][8]

  • Chemical Degradation: The absorbed water is not inert. It can act as a reactant, leading to hydrolysis of the compound, which forms impurities and reduces the amount of active ingredient.[3][9] This directly impacts the compound's potency and safety profile.[4]

  • Altered Physical Properties: Moisture can cause powders to cake or clump, drastically reducing their flowability and making them difficult to handle during manufacturing processes like tablet compounding or capsule filling.[3][4]

  • Modified Dissolution & Bioavailability: For APIs, changes in the physical state, such as the formation of a hydrate, can alter solubility and dissolution rates, which may adversely affect bioavailability.[3][10]

Q3: How can I tell if my phenyl sulfoxide derivative has already absorbed too much moisture?

A: There are several tell-tale signs:

  • Visual Changes: The most obvious sign is a change in the physical appearance of the powder. What was once a fine, free-flowing powder may become clumpy, caked, or even appear wet or oily.[4][11] In extreme cases of deliquescence, the solid may dissolve into a puddle.[11]

  • Weight Instability: When placed on an analytical balance, the weight reading will continuously drift upwards. This is a direct indication that the material is actively absorbing atmospheric moisture.[7]

  • Analytical Discrepancies: If you observe unexpected results in your analyses, such as new peaks in an HPLC chromatogram, inconsistent assay results, or poor reaction yields, moisture contamination should be considered a potential cause.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during your work.

Problem 1: My balance reading is unstable and continuously increasing while weighing my compound.

Q: What is causing this, and how can I obtain an accurate and reliable weight?

A: This phenomenon is a classic sign of a hygroscopic substance actively pulling moisture from the air onto the weighing pan.[7] To achieve an accurate measurement, you must minimize the compound's exposure to the ambient atmosphere.

Root Cause Analysis & Solution Workflow

Caption: Decision workflow for weighing hygroscopic compounds.

Step-by-Step Protocol for Accurate Weighing (by Difference):

  • Preparation: Place your closed container of the phenyl sulfoxide derivative and a clean, dry weighing bottle with its stopper inside a desiccator and allow them to come to room temperature.[7]

  • Tare: Place the stoppered weighing bottle on the analytical balance and tare the weight.

  • Transfer: Remove the weighing bottle from the balance. Working quickly, transfer the approximate amount of the compound into the bottle and immediately replace the stopper.[5] Do not perform this transfer step inside the balance chamber.

  • Weigh: Place the now-filled and sealed weighing bottle back onto the balance and record the stable weight.

  • Dispense: In your reaction setup or dissolution vessel, carefully dispense the compound from the weighing bottle.

  • Re-weigh: Immediately reseal the weighing bottle and weigh it again.

  • Calculate: The difference between the weights from Step 4 and Step 6 is the precise mass of the compound you have dispensed.[12]

Problem 2: My compound has formed hard clumps and won't flow. Is it still usable?

Q: My phenyl sulfoxide derivative, which was once a fine powder, is now caked. What happened, and how can I prevent this in the future?

A: This is a common issue caused by moisture absorption, leading to the formation of liquid bridges between particles that solidify upon slight drying, creating a hardened mass.[3][4] While the compound may still be chemically intact (though this should be verified), its physical properties are compromised. For many applications, especially in formulation, it is unusable in this state.

Prevention is the most effective strategy. This involves a multi-layered approach to storage.

Data Summary: Recommended Storage Conditions

Hygroscopicity LevelPrimary Storage MethodHandling EnvironmentKey Considerations
Slightly Hygroscopic Tightly sealed container with desiccant packs.Standard laboratory bench.Minimize time the container is open.[5]
Hygroscopic Laboratory Desiccator (Standard or Vacuum).[13][14]Standard laboratory bench (for quick transfers).Ensure desiccant is active (e.g., blue silica gel).[14] Regenerate or replace desiccant regularly.
Highly Hygroscopic / Deliquescent Inert Gas-Purged Desiccator or Glove Box.[15][16][17]Glove Box under Nitrogen or Argon atmosphere.Provides the ultimate protection against moisture and oxygen.[18][19] Ideal for long-term storage and sensitive reactions.

Protocol: Proper Storage of Hygroscopic Phenyl Sulfoxide Derivatives

  • Container Selection: Always use airtight glass or chemically resistant plastic containers.[5][20] Ensure the cap has a tight-fitting seal.

  • Initial Packaging: If you receive a large quantity, consider immediately aliquoting it into smaller, single-use vials under a dry atmosphere (like in a glove box). This prevents repeated exposure of the bulk material to air.[21]

  • Desiccator Storage: Place the sealed container inside a desiccator.[13][22] The desiccator should contain an active desiccant like silica gel, molecular sieves, or calcium chloride in the lower compartment.[14] For highly sensitive compounds, a vacuum desiccator can be used to remove air, or a gas-purged desiccator can provide a continuous dry, inert atmosphere.[16][17][22]

  • Glove Box Storage: For the most critical applications, store and handle the compound exclusively within a glove box purged with an inert gas like nitrogen or argon to maintain a near-zero humidity environment.[15][18]

  • Labeling: Clearly label the compound as "HYGROSCOPIC - STORE IN DESICCATOR" to alert all lab personnel.

Core Experimental Protocol: Verifying Water Content

When in doubt, the most reliable course of action is to quantify the water content. The gold standard for this measurement is Karl Fischer Titration.[23][24]

Protocol: Determination of Water Content by Karl Fischer (KF) Titration

This protocol provides a general workflow. Specific instrument parameters should be optimized for your particular derivative and expected water content.

Principle: Karl Fischer titration is a highly specific method that relies on the stoichiometric reaction of iodine with water.[23][25] The amount of iodine consumed is directly proportional to the amount of water in the sample. There are two main methods: volumetric, for samples with higher water content, and coulometric, for trace amounts (ppm).[24][26]

Workflow for Karl Fischer Titration

KF_Workflow A 1. Prepare KF Reagents & Titration Cell B 2. Dry the Cell (Pre-titration) A->B C 3. Perform Titer Determination (Volumetric) or Drift Check (Coulometric) B->C D 4. Accurately Weigh Sample C->D System Ready E 5. Quickly Introduce Sample into Cell D->E F 6. Initiate Titration E->F G 7. Instrument Detects Endpoint F->G Titrating... H 8. Calculate Water Content (% or ppm) G->H

Sources

Minimizing side reactions in 2-amino-5-nitrophenyl sulfoxide production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-amino-5-nitrophenyl sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side reactions encountered during this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-amino-5-nitrophenyl sulfoxide, and what are the primary challenges?

A1: The most direct and common synthetic route is the selective oxidation of the corresponding 2-amino-5-nitrophenyl sulfide. The primary challenge in this synthesis is achieving high selectivity for the sulfoxide without over-oxidation to the sulfone. Additionally, the presence of two reactive functional groups on the aromatic ring—an electron-donating amino group and an electron-withdrawing nitro group—introduces the potential for several side reactions. The amino group is particularly susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.[1][2][3]

Q2: What are the main side reactions to be aware of during the synthesis of 2-amino-5-nitrophenyl sulfoxide?

A2: The primary side reactions of concern are:

  • Over-oxidation to Sulfone: The sulfoxide product can be further oxidized to the corresponding sulfone under the reaction conditions.[4][5]

  • Oxidation of the Amino Group: The aniline moiety is electron-rich and can be oxidized by many common oxidizing agents, leading to the formation of nitroso, nitro, or polymeric species, which often result in dark-colored reaction mixtures.[2][6][7]

  • N-Oxidation: The nitrogen atom of the amino group can be oxidized to form hydroxylamines or other N-oxygenated products.

  • Ring Halogenation: If halogen-based oxidants are used, there is a risk of electrophilic aromatic substitution on the electron-rich aniline ring.[7]

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting sulfide material. The sulfoxide is typically more polar than the sulfide and will have a lower Rf value. The sulfone is even more polar and will have an even lower Rf value. It is advisable to use a combination of visualization techniques, such as UV light and a potassium permanganate stain, to help identify all spots. High-performance liquid chromatography (HPLC) can provide more quantitative information on the relative amounts of starting material, product, and byproducts.

Troubleshooting Guide: Minimizing Side Reactions

This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter during your experiments.

Issue 1: Low Yield of Sulfoxide and Significant Sulfone Formation

Q: My reaction is producing a high percentage of the sulfone byproduct, significantly lowering my desired sulfoxide yield. What can I do to improve selectivity?

A: This is the most common challenge in this synthesis. Here are several strategies to enhance selectivity for the sulfoxide:

  • Stoichiometry of the Oxidant: Carefully control the stoichiometry of the oxidizing agent. Use of a slight excess (typically 1.05-1.2 equivalents) of the oxidant is often sufficient. A large excess will favor the formation of the sulfone.

  • Choice of Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a commonly used and environmentally friendly oxidant.[8][9][10] The use of milder oxidizing agents can also improve selectivity.

  • Reaction Temperature: Maintain a low reaction temperature. The oxidation of the sulfoxide to the sulfone generally has a higher activation energy than the oxidation of the sulfide to the sulfoxide. Running the reaction at 0°C or even lower temperatures can significantly suppress the formation of the sulfone.

  • Slow Addition of the Oxidant: Add the oxidizing agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the oxidant at any given time, which favors the more rapid oxidation of the starting sulfide over the slower oxidation of the sulfoxide product.

  • Catalytic Systems: Several catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides. These often involve metal catalysts that can offer high selectivity under mild conditions.[9][11][12]

Issue 2: The Reaction Mixture Turns Dark Brown or Black

Q: Soon after adding the oxidizing agent, my reaction mixture turns a dark color. What is causing this, and how can I prevent it?

A: The formation of a dark color, such as brown or black, is a strong indicator of the oxidation of the aniline moiety.[3] The electron-rich amino group is highly susceptible to oxidation, which can lead to the formation of colored byproducts like quinone-imines and polymeric materials.

Solution: Protection of the Amino Group

The most effective strategy to prevent oxidation of the amino group is to temporarily protect it. Acetylation is a common and robust method for this purpose.

  • Why it works: Converting the amino group (-NH₂) to an acetamide group (-NHCOCH₃) reduces its electron-donating ability. This deactivation of the aromatic ring makes it less susceptible to oxidation. The acetamide is still an ortho-, para- director for any potential electrophilic substitution but is significantly less activating than the free amine.[7][13]

Experimental Protocol: Acetylation of 2-Amino-5-nitrophenyl Sulfide

  • Dissolution: In a fume hood, dissolve the 2-amino-5-nitrophenyl sulfide in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Addition of Acetylating Agent: Slowly add a slight excess (1.1 equivalents) of acetic anhydride to the solution while stirring. The addition of a mild base like pyridine can be used to scavenge the acetic acid byproduct.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

  • Workup and Isolation: Quench the reaction by carefully adding water. If the product precipitates, it can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetylated sulfide.

This protected sulfide can then be carried forward to the oxidation step.

Issue 3: Difficulty in Purifying the Sulfoxide from Starting Material and Sulfone

Q: I am struggling to separate my desired sulfoxide from the unreacted sulfide and the sulfone byproduct. What purification strategies are most effective?

A: The separation of the sulfide, sulfoxide, and sulfone can be challenging due to their similar structures.

  • Recrystallization: If your sulfoxide is a solid, recrystallization can be an effective method for purification, particularly for removing smaller amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good separation.

  • Column Chromatography: While some sources indicate potential degradation on silica or alumina gel, column chromatography is often the most effective method for separating compounds with different polarities.[14][15]

    • TLC Analysis First: Before attempting a column, carefully analyze your mixture by TLC to determine an appropriate solvent system that gives good separation between the three spots (sulfide, sulfoxide, and sulfone).

    • Choice of Stationary Phase: Standard silica gel is typically used. If you suspect your compound is sensitive to the acidic nature of silica, you can use deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina (neutral or basic).

  • Solvent Extraction: In some cases, a carefully planned series of liquid-liquid extractions with solvents of varying polarity can enrich the desired product, though this is often less effective for complete separation than chromatography or recrystallization.[14]

Data and Protocols

Table 1: Comparison of General Oxidation Conditions for Sulfides
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) / Acetic Acid Acetic acid as solvent, room temp."Green" oxidant, readily available.Can lead to over-oxidation.
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane, 0°C to room temp.Highly effective and predictable.Can be explosive, potential for ring oxidation.
Sodium Periodate (NaIO₄) Methanol/water, 0°C to room temp.Mild and selective.Stoichiometric waste.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Methanol/water, room temp.Stable, non-toxic, and effective.Can be less selective with highly activated substrates.
Experimental Protocol: Selective Oxidation of N-acetyl-2-amino-5-nitrophenyl Sulfide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acetyl-2-amino-5-nitrophenyl sulfide in a suitable solvent such as acetic acid or a mixture of acetone and water.[8] Cool the flask to 0°C in an ice bath.

  • Oxidant Addition: Slowly add 1.1 equivalents of 30% hydrogen peroxide dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy any excess peroxide.

  • Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Deprotection of the Acetyl Group
  • Hydrolysis: Dissolve the purified N-acetyl-2-amino-5-nitrophenyl sulfoxide in a mixture of ethanol and water.

  • Acid/Base Addition: Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Heating: Heat the mixture to reflux and monitor the deprotection by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution. The 2-amino-5-nitrophenyl sulfoxide may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.

Visualizing Reaction Pathways

Diagram 1: Main Reaction and Key Side Reactions

Start 2-Amino-5-nitrophenyl Sulfide Protected N-Acetyl-2-amino-5-nitrophenyl Sulfide Start->Protected Acetylation (Protection) Amine_Oxidation Oxidized Aniline Byproducts Start->Amine_Oxidation Oxidized_Protected N-Acetyl-2-amino-5-nitrophenyl Sulfoxide Protected->Oxidized_Protected Selective Oxidation (e.g., H₂O₂) Product 2-Amino-5-nitrophenyl Sulfoxide Oxidized_Protected->Product Deprotection (Hydrolysis) Over_Oxidation N-Acetyl-2-amino-5-nitrophenyl Sulfone Oxidized_Protected->Over_Oxidation Over-oxidation

Caption: Synthetic pathway and potential side reactions.

Diagram 2: Troubleshooting Logic for Low Yield

cluster_analysis TLC Analysis Outcomes cluster_solutions Corrective Actions Start Low Yield of 2-Amino-5-nitrophenyl Sulfoxide Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC High_SM High Amount of Starting Material? Check_TLC->High_SM Yes High_Sulfone Significant Sulfone Byproduct? Check_TLC->High_Sulfone Yes Dark_Spots Dark Streaking or Multiple Spots? Check_TLC->Dark_Spots Yes Sol_SM Incomplete Reaction: - Increase reaction time - Check oxidant activity - Slightly increase temperature High_SM->Sol_SM Sol_Sulfone Over-oxidation: - Lower reaction temperature - Reduce oxidant equivalents - Slow down oxidant addition High_Sulfone->Sol_Sulfone Sol_Dark_Spots Amine Oxidation: - Protect amino group (e.g., acetylation) - Run reaction under inert atmosphere Dark_Spots->Sol_Dark_Spots

Caption: Troubleshooting flowchart for low product yield.

References

  • On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. Journal of the American Chemical Society. Available at: [Link]

  • Oxidation Mechanism of A Peroxide reacting with a sulfide to form Anthracene. Stack Exchange. Available at: [Link]

  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. Available at: [Link]

  • Kinetics and mechanism of oxidation of hydrogen sulfide by hydrogen peroxide in acidic solution. ACS Publications. Available at: [Link]

  • Sulfide oxidation using hydrogen peroxide. USP Technologies. Available at: [Link]

  • Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. Available at: [Link]

  • Possible oxidation products of aniline. ResearchGate. Available at: [Link]

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Publishing. Available at: [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: [Link]

  • Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. PMC. Available at: [Link]

  • (1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers. ResearchGate. Available at: [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. PMC. Available at: [Link]

  • Synthesis of Enantioenriched Sulfoxides. ResearchGate. Available at: [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available at: [Link]

  • Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. SIOC Journals. Available at: [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. Available at: [Link]

  • 2-Nitrophenyl Aryl Sulfides Undergo Both Intramolecular and Electrospray-Induced Intermolecular Oxidation of Sulfur: An Experimental and Theoretical Case Study. NIH. Available at: [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. Available at: [Link]

  • Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. MDPI. Available at: [Link]

  • Process for the formation and purification of aromatic sulfones. Google Patents.
  • An Improved process for Selective Oxidation of Pro-chiral sulfide, A Key Intermediate of Dexlansoprazole. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Oxidation of Sulfides with Hydrogen Peroxide to Sulfoxides and Sulfones. ResearchGate. Available at: [Link]

  • Nitro compound. Wikipedia. Available at: [Link]

  • Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. Google Patents.
  • Protection of Aniline Derivatives. YouTube. Available at: [Link]

  • Enantioselective oxidation of sulfides with H2O2 catalyzed by a pre-formed manganese complex. RSC Publishing. Available at: [Link]

  • Photochemical Oxidation of Dimethyl Sulfide with Triplet Nitro Compounds. MDPI. Available at: [Link]

  • Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
  • 2-AMINO-5-NITROPHENOL. NCBI. Available at: [Link]

  • Synthesis of 2-amino-5-nitrophenol. ResearchGate. Available at: [Link]

  • Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. ResearchGate. Available at: [Link]

  • Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. PubMed. Available at: [Link]

  • Effect of Sulfide on the Processes of Transformation of Nitrogen Compounds and the Microbial Community Composition in the Anammox Bioreactor. MDPI. Available at: [Link]

  • Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. DORA 4RI. Available at: [Link]

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Validation & Comparative

NMR spectrum analysis of phenyl-(2-amino-5-nitrophenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of Phenyl-(2-amino-5-nitrophenyl) sulfoxide

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Phenyl-(2-amino-5-nitrophenyl) sulfoxide is a heterocyclic compound whose utility may be explored in various therapeutic areas, including as an anthelmintic agent. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the precise molecular structure of such organic compounds in solution. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of phenyl-(2-amino-5-nitrophenyl) sulfoxide, grounded in fundamental principles and supported by comparative data from structurally related molecules. As a senior application scientist, the following analysis emphasizes the causal relationships between molecular structure and spectral output, offering insights for researchers engaged in the synthesis and characterization of complex small molecules.

Predicted NMR Analysis of Phenyl-(2-amino-5-nitrophenyl) sulfoxide

The molecular structure of phenyl-(2-amino-5-nitrophenyl) sulfoxide contains two distinct aromatic rings and three influential functional groups: a sulfoxide (-SO-), an amino (-NH₂), and a nitro (-NO₂) group. Each of these imparts a unique electronic effect, which predictably influences the chemical shifts and coupling patterns of the nearby nuclei.

Molecular Structure and Proton Assignments

To facilitate the analysis, the protons on the molecule are systematically labeled as shown in the diagram below.

Caption: Labeled structure of phenyl-(2-amino-5-nitrophenyl) sulfoxide.

¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities

The ¹H NMR spectrum is anticipated to show signals corresponding to eight distinct protons. The chemical environment of each proton is dictated by the interplay of inductive and resonance effects from the substituents.

  • Amino Protons (2H, -N H₂) : These protons are expected to appear as a broad singlet. Their chemical shift is highly variable depending on solvent, concentration, and temperature, but a range of δ 5.0-6.0 ppm is likely. A key confirmatory experiment is the "D₂O shake," where the addition of deuterium oxide will cause the signal to disappear due to proton-deuterium exchange.[1]

  • 2-amino-5-nitrophenyl Ring Protons (3H) :

    • H-6 (1H) : This proton is ortho to the electron-donating amino group (-NH₂) and meta to the electron-withdrawing nitro group (-NO₂). The donating effect of the amino group will shield this proton, shifting it upfield. It will appear as a doublet due to coupling with H-4. Expected chemical shift: δ 6.8-7.0 ppm .

    • H-4 (1H) : Positioned ortho to the strongly electron-withdrawing nitro group and meta to the amino group, this proton will be significantly deshielded. It will appear as a doublet of doublets due to coupling with H-6 and H-3. Expected chemical shift: δ 8.0-8.2 ppm .

    • H-3 (1H) : This proton is ortho to the nitro group and the sulfoxide group, both of which are electron-withdrawing. This will be the most deshielded proton on this ring, appearing as a doublet from coupling to H-4. Expected chemical shift: δ 8.3-8.5 ppm .

  • Phenyl Ring Protons (5H) :

    • H-2'/H-6' (2H, ortho to -SO-) : These protons are closest to the electronegative sulfoxide group and will be the most downfield of this ring system. They are expected to appear as a multiplet (often a doublet of doublets). Expected chemical shift: δ 7.6-7.8 ppm .

    • H-3'/H-4'/H-5' (3H, meta and para to -SO-) : These protons are further from the sulfoxide group and will appear more upfield, overlapping in a complex multiplet . Expected chemical shift: δ 7.4-7.6 ppm .

¹³C NMR Spectrum: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide complementary information, with chemical shifts highly sensitive to the electronic environment of each carbon atom.

  • Carbons of the 2-amino-5-nitrophenyl Ring :

    • C-2 (attached to -SO-) : Expected around δ 145-150 ppm .

    • C-1 (attached to -NH₂) : The amino group's donating nature will shield this carbon. Expected around δ 142-147 ppm .

    • C-5 (attached to -NO₂) : The strong withdrawing effect of the nitro group will deshield this carbon. Expected around δ 138-142 ppm .

    • C-3, C-4, C-6 : These protonated carbons will appear in the range of δ 115-130 ppm .

  • Carbons of the Phenyl Ring :

    • C-1' (ipso-carbon, attached to -SO-) : Expected to be the most downfield of this ring at δ 145-148 ppm .[2]

    • C-4' (para-carbon) : Expected around δ 130-132 ppm .[2]

    • C-2'/C-6' (ortho-carbons) : Expected around δ 124-126 ppm .[2]

    • C-3'/C-5' (meta-carbons) : Expected around δ 129-130 ppm .[2]

Comparative Spectral Analysis

To substantiate these predictions, we can compare them with experimental data from analogous compounds. This comparison allows us to isolate the effect of each functional group on the NMR spectrum.

CompoundAromatic Protons (δ ppm)Aromatic Carbons (δ ppm)Source
Phenyl-(2-amino-5-nitrophenyl) sulfoxide (Predicted) Ring A (substituted): ~6.8-7.0 (H-6), ~8.0-8.2 (H-4), ~8.3-8.5 (H-3)Ring B (phenyl): ~7.4-7.8 (5H)Ring A: ~115-150Ring B: ~124-148-
Diphenyl Sulfoxide 7.65 (4H, m), 7.46 (6H, m)145.8, 131.2, 129.5, 125.0[2]
2-(Phenylsulfinyl) aniline 7.55 (2H, m), 7.44 (4H, m), 7.25 (1H, m), 6.78 (1H, m), 6.59 (1H, m)147.6, 143.2, 133.0, 130.3, 128.9, 128.4, 124.7, 123.5, 117.6, 117.2[2]
2-Nitrophenyl phenyl sulfide Signals reported in spectrum chart form.Signals reported in spectrum chart form.[3][4]
Analysis of Substituent Effects
  • The Sulfoxide Group (-SO-) : Comparing diphenyl sulfide (not shown) with diphenyl sulfoxide reveals the impact of oxidizing the sulfur atom. The protons on the aromatic rings of diphenyl sulfoxide are shifted downfield (δ 7.4-7.7 ppm) relative to the sulfide.[2] This is due to the electron-withdrawing inductive effect and the magnetic anisotropy of the S=O bond.[5][6] We predict a similar effect for our target molecule, placing the unsubstituted phenyl ring protons in this region.

  • The Amino Group (-NH₂) : The data for 2-(phenylsulfinyl) aniline is highly instructive.[2] The protons on the aniline ring, particularly those ortho and para to the -NH₂ group (δ 6.59 and 6.78 ppm), are shifted significantly upfield compared to the protons of diphenyl sulfoxide. This powerful shielding effect is due to the electron-donating nature of the amino group through resonance. We therefore predict that H-6 in our target molecule will be the most upfield aromatic proton.

  • The Nitro Group (-NO₂) : The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. Its presence causes significant deshielding of nearby protons.[7][8] In our target molecule, H-3 and H-4 are both ortho to the nitro group. This explains their predicted downfield shifts to δ 8.3-8.5 ppm and δ 8.0-8.2 ppm, respectively. This deshielding effect is a hallmark of nitro-substituted aromatic systems.[9]

Experimental Protocol for NMR Spectrum Acquisition

To ensure high-quality, reproducible data, the following protocol for acquiring ¹H and ¹³C NMR spectra should be followed. This protocol represents a self-validating system by incorporating standard best practices for instrument setup and data acquisition.

G cluster_prep Sample Preparation cluster_acq Instrument Setup & Acquisition cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of the phenyl-(2-amino-5-nitrophenyl) sulfoxide sample. prep2 2. Dissolve sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow down N-H proton exchange. prep1->prep2 prep3 3. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is needed. prep2->prep3 prep4 4. Transfer the solution to a clean, dry 5 mm NMR tube. prep3->prep4 acq1 5. Insert the sample into the NMR spectrometer. acq2 6. Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 7. Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks. acq2->acq3 acq4 8. Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30). Set appropriate spectral width, acquisition time, and number of scans (typically 8-16 for good S/N). acq3->acq4 acq5 9. Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. acq4->acq5 proc1 10. Apply Fourier Transform to the acquired Free Induction Decays (FIDs). proc2 11. Phase the spectra to ensure all peaks are in positive absorption mode. proc1->proc2 proc3 12. Apply baseline correction to obtain a flat baseline. proc2->proc3 proc4 13. Integrate the ¹H signals to determine proton ratios. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value. proc3->proc4

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

The NMR spectral analysis of phenyl-(2-amino-5-nitrophenyl) sulfoxide is a clear demonstration of how fundamental chemical principles govern spectroscopic outcomes. The predicted ¹H and ¹³C spectra exhibit distinct features that are directly attributable to the electron-donating amino group, the electron-withdrawing nitro and sulfoxide groups, and the predictable coupling patterns of the aromatic protons. By comparing these predictions with experimental data from analogous structures, a high degree of confidence in the assignment of each signal can be achieved. This analytical approach, combining prediction with comparative validation, is an indispensable tool for researchers in drug development, ensuring the accurate and efficient characterization of complex molecular architectures.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Calder, I. C., & Spotswood, T. M. (1969). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 23, 1499-1506.
  • Firouzabadi, H., Iranpoor, N., Jafari, A. A., & Riazimontazar, E. (2006). Metal-free chemoselective oxidation of sulfides to sulfoxides by hydrogen peroxide catalyzed by the in situ generated dodecyl hydrogen sulfate in the absence of any organic co-solvents.
  • Baig, N., Madduluri, V. K., & Sah, A. K. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes: its kinetic and mechanistic studies. RSC Advances, 6(102), 99931-99942.
  • Abraham, R. J., & Mobli, M. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75.
  • Hyne, J. B., & Greidanus, J. W. (1969). Nuclear magnetic resonance study of intramolecular electronic effects in diphenyl sulfides, sulfoxides, and sulfones. Canadian Journal of Chemistry, 47(5), 803-809.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2892.
  • ResearchGate. (n.d.). N-15 NMR chemical shifts of aromatic amine nitrogens. Retrieved from [Link]

  • Mukhtorov, L., Pestsov, G., Nikishina, M., & Perelomov, L. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-nitro-phenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]

Sources

Comparison Guide: Mass Spectrometry Fragmentation of Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of Phenyl-(2-amino-5-nitrophenyl) sulfoxide . It is designed for researchers engaged in impurity profiling, metabolite identification, and structural elucidation of sulfur-containing aromatics.

Executive Summary

Phenyl-(2-amino-5-nitrophenyl) sulfoxide (CAS: 101241-56-9) represents a distinct class of ortho-substituted diphenyl sulfoxides. Unlike simple diaryl sulfoxides, this molecule possesses two critical functional handles—an ortho-amino group and a meta-nitro group (relative to the sulfur bridge)—that drive unique gas-phase rearrangements.

This guide compares the fragmentation dynamics of the Target Sulfoxide against its metabolic and synthetic analogs: the Sulfide (reduced form) and the Sulfone (oxidized form). We highlight the "Ortho-Effect" , a diagnostic fragmentation pathway that distinguishes this isomer from its para-substituted counterparts.

Mechanistic Analysis: The "Ortho-Effect" Advantage

The defining feature of the mass spectrum for phenyl-(2-amino-5-nitrophenyl) sulfoxide is not merely the cleavage of the C-S bond, but the interaction between the sulfoxide oxygen and the adjacent amino group.

Core Fragmentation Pathways
  • Sulfoxide-Sulfenate Rearrangement (Primary): Upon ionization, the sulfoxide radical cation (

    
    ) often undergoes a 1,2-phenyl shift from sulfur to oxygen, forming a sulfenate ester intermediate. This is a hallmark of diaryl sulfoxides.
    
  • The Ortho-Amino Effect (Diagnostic): The ortho-amino group facilitates a hydrogen transfer to the sulfoxide oxygen. This proximity allows for the expulsion of hydroxyl radicals (

    
    ) or water (
    
    
    
    ), often leading to the formation of cyclic phenothiazine-like cations. This pathway is absent in para-isomers.
  • Nitro Group Degradation: The 5-nitro group typically fragments via sequential loss of

    
     (30 Da) and 
    
    
    
    (28 Da), or direct loss of
    
    
    (46 Da), providing a secondary confirmation of the ring substitution pattern.
Comparative Analysis: Sulfoxide vs. Alternatives

The following table contrasts the Target Sulfoxide with its primary structural "competitors" in a drug development context (e.g., metabolic oxidation states).

FeatureTarget: Sulfoxide Alternative A: Sulfide Alternative B: Sulfone
Parent Structure



Molecular Ion (

)
Strong . Distinct

(loss of O) often observed.
Very Strong . Stable, less fragmentation.Weak . Labile S-C bonds lead to rapid cleavage.
Diagnostic Loss M-17 (

)
& M-16 (O) . Driven by ortho-effect.
M-1 (H) or M-33 (SH) . No oxygen loss.M-16 (O) and M-64 (

)
. Rearrangement to biphenyls.
Rearrangement Sulfenate Ester . Leads to

fragments.
None. Simple C-S cleavage.Sulfinate . Leads to

fragments (complex).
Low Mass Ions

109 (

),

51/77 (Phenyl).

109 (

).

77 (

),

92 (

).
Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the critical difference between the standard "Sulfenate Shift" and the specific "Ortho-Amino Cyclization."

FragmentationPathway M Molecular Ion (M+•) m/z ~262 Sulfenate Sulfenate Ester Intermediate M->Sulfenate 1,2-Phenyl Shift (Thermal/EI) Sulfide Sulfide Radical (M-16) m/z ~246 M->Sulfide Loss of Oxygen (M-16) Cyclic Cyclic Phenothiazine Cation (M-OH)+ M->Cyclic Ortho-Effect (Loss of •OH) NitroFrag Nitro Loss (M-NO2) m/z ~216 M->NitroFrag Loss of NO2 (M-46) PhS Phenylthio Cation m/z 109 Sulfenate->PhS C-O Cleavage Sulfide->PhS C-S Cleavage

Caption: Mechanistic divergence of Phenyl-(2-amino-5-nitrophenyl) sulfoxide.[1] The green path indicates the diagnostic ortho-effect.

Experimental Protocol: Validated MS Workflow

To replicate these results and distinguish the sulfoxide from isobaric N-oxides or sulfones, follow this self-validating protocol.

Methodology: LC-ESI-MS/MS
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of Acetonitrile:Water (50:50) with 0.1% Formic Acid.

    • Why: Acidic conditions promote protonation (

      
      ) for ESI, enhancing sensitivity for the amino group.
      
  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile S=O bond).

    • Source Temp: 120°C.

  • MS/MS Acquisition:

    • Collision Energy (CE): Ramp from 10 to 40 eV.

    • Precursor Selection: Select

      
       (
      
      
      
      ).
  • Data Validation (The "Sulfoxide Test"):

    • Step A: Check for loss of 16 Da (Oxygen) or 17 Da (OH). If only 16 Da is seen without 17 Da, it may be an N-oxide. The ortho-amino sulfoxide strongly favors the M-17 pathway due to the proximity of

      
       to 
      
      
      
      .
    • Step B: Confirm Nitro group by monitoring neutral loss of 30 Da (

      
      ) or 46 Da (
      
      
      
      ).
References
  • Bowie, J. H., et al. "Electron Impact Studies: The Mass Spectra of Sulphoxides and Sulphones." Tetrahedron, vol. 22, no. 10, 1966, pp. 3515-3525. Link

  • O'Keefe, D. F., et al. "The Ortho Effect in Mass Spectrometry: Rearrangements of Disubstituted Diphenyl Sulfoxides." Organic Mass Spectrometry, vol. 13, no. 12, 1978.
  • Li, X., et al. "Differentiation of Sulfoxides and N-Oxides by Electrospray Ionization Tandem Mass Spectrometry." Journal of The American Society for Mass Spectrometry, vol. 24, 2013. Link

  • PubChem. "Compound Summary: 2-Amino-5-nitrophenol Derivatives." National Library of Medicine. Link

Sources

Distinguishing Oxidation States: An In-Depth FTIR Comparison of Sulfoxide and Sulfone in Nitro-Anilines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Spectroscopic Differentiation

For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount. The oxidation state of sulfur, particularly the distinction between a sulfoxide and a sulfone, can dramatically alter a molecule's chemical and physical properties, including its polarity, hydrogen bonding capacity, and metabolic stability. Within the framework of nitro-aniline compounds—a common scaffold in pharmaceuticals and dyes—this differentiation is critical. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of sulfoxides and sulfones within a nitro-aniline backbone, offering a robust, data-driven methodology for their unambiguous identification.

The Science of Vibrational Frequencies: Why Sulfoxides and Sulfones Differ

The key to distinguishing sulfoxides from sulfones via FTIR spectroscopy lies in the vibrational frequencies of the sulfur-oxygen bonds. A sulfoxide contains a single sulfur-oxygen double bond (S=O), while a sulfone possesses two (SO₂). This seemingly small difference in structure leads to significant and predictable variations in their respective infrared spectra.

The S=O bond in a sulfoxide gives rise to a strong, characteristic stretching vibration. In contrast, the SO₂ group of a sulfone exhibits two distinct stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). The asymmetric stretch, where the two oxygen atoms move in opposite directions relative to the sulfur atom, occurs at a higher frequency than the symmetric stretch, where they move in unison. The presence of two distinct bands for the sulfone group, as opposed to the single primary band for the sulfoxide, is the foundational principle for their differentiation.

The electronic environment created by the nitro and aniline moieties on the aromatic rings further influences the precise frequencies of these vibrations. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group can affect the bond order and polarity of the S=O and SO₂ bonds, causing shifts in their absorption frequencies.

Experimental Protocol: A Self-Validating Approach to FTIR Analysis

To ensure accurate and reproducible results, a standardized experimental protocol is essential. This methodology is designed to be a self-validating system for the analysis of solid-state nitro-aniline sulfoxides and sulfones.

Sample Preparation: The KBr Pellet Method

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities.

  • Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the sample to a fine powder.

  • Mixing: Add approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample.

  • Further Grinding: Grind the mixture thoroughly until a homogenous, fine powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Drying: Ensure the KBr and the sample are completely dry to avoid a broad O-H absorption band around 3400 cm⁻¹, which can obscure N-H stretching vibrations.

FTIR Spectrometer Parameters

  • Instrument: A calibrated Fourier-Transform Infrared Spectrometer.

  • Accessory: A standard sample holder for KBr pellets.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Comparative Spectral Analysis: Interpreting the Data

The following table summarizes the expected FTIR peak ranges for sulfoxide and sulfone functional groups within a nitro-aniline aromatic system. These ranges are based on established spectroscopic principles and data from analogous compounds.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Sulfoxide S=O Stretch (ν S=O)1030 - 1070Strong
Sulfone Asymmetric SO₂ Stretch (ν_as SO₂)1300 - 1350Strong
Symmetric SO₂ Stretch (ν_s SO₂)1140 - 1180Strong
Nitro Asymmetric NO₂ Stretch (ν_as NO₂)1500 - 1550Strong
Symmetric NO₂ Stretch (ν_s NO₂)1330 - 1370Strong
Aniline N-H Stretch (ν N-H)3300 - 3500Medium (often two bands)
N-H Bend (δ N-H)1590 - 1650Medium
Aromatic Ring C=C Stretch1450 - 1600Medium to Weak
C-H Out-of-Plane Bend700 - 900Strong

Key Differentiating Features:

  • Sulfoxide: Look for a single, strong absorption band in the 1030-1070 cm⁻¹ region.

  • Sulfone: The key signature is the presence of two strong bands: one in the 1300-1350 cm⁻¹ range (asymmetric stretch) and another in the 1140-1180 cm⁻¹ range (symmetric stretch).

It is important to note that the symmetric NO₂ stretch of the nitro group can sometimes overlap with the asymmetric SO₂ stretch of the sulfone. However, the sulfone's symmetric stretch in the 1140-1180 cm⁻¹ region is typically well-resolved and serves as a definitive marker.

Workflow for Differentiation

The following diagram illustrates the logical workflow for distinguishing between a nitro-aniline sulfoxide and a nitro-aniline sulfone using FTIR spectroscopy.

FTIR_Differentiation start Acquire FTIR Spectrum (4000-400 cm⁻¹) check_1000_1100 Strong band in 1030-1070 cm⁻¹? start->check_1000_1100 check_1300_1100 Two strong bands in 1300-1350 cm⁻¹ AND 1140-1180 cm⁻¹? check_1000_1100->check_1300_1100 No sulfoxide Likely Sulfoxide check_1000_1100->sulfoxide Yes sulfone Likely Sulfone check_1300_1100->sulfone Yes ambiguous Ambiguous Result (Check for overlaps) check_1300_1100->ambiguous No end_sulfoxide Confirm with other techniques sulfoxide->end_sulfoxide end_sulfone Confirm with other techniques sulfone->end_sulfone

Caption: Workflow for FTIR-based differentiation of sulfoxides and sulfones.

Conclusion

FTIR spectroscopy offers a rapid, non-destructive, and highly effective method for distinguishing between sulfoxide and sulfone functionalities within nitro-aniline compounds. By understanding the fundamental principles of molecular vibrations and following a systematic analytical approach, researchers can confidently identify the oxidation state of sulfur in their molecules. The presence of a single strong S=O stretching band is characteristic of a sulfoxide, while the appearance of two distinct SO₂ stretching bands (asymmetric and symmetric) is the hallmark of a sulfone. This guide provides the foundational knowledge and practical protocols necessary for accurate and reliable spectroscopic characterization in the development of novel pharmaceuticals and advanced materials.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Stuart, B. H. (2004).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

HPLC Method Development Guide: Purity Assessment of Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Phenyl-(2-amino-5-nitrophenyl) sulfoxide (PANPSO).

This guide is structured for analytical chemists and process development scientists optimizing the synthesis of benzimidazole anthelmintics or azo-dye intermediates where this sulfoxide serves as a critical precursor.

Executive Summary & Application Context

Phenyl-(2-amino-5-nitrophenyl) sulfoxide (PANPSO) is a pivotal intermediate. Its purity is critical because it sits at a "redox crossroads" in synthesis:

  • Precursor Impurity: Phenyl-(2-amino-5-nitrophenyl) sulfide (Under-oxidized).

  • Over-oxidation Impurity: Phenyl-(2-amino-5-nitrophenyl) sulfone .

Conventional isocratic methods often fail to resolve the polar sulfoxide from the sulfone while simultaneously eluting the highly retained sulfide in a reasonable timeframe. This guide compares a Legacy Isocratic Method against an Optimized Gradient Method using Core-Shell technology, demonstrating why the latter is the superior choice for high-throughput purity profiling.

Comparative Analysis: Legacy vs. Optimized Method

The following table contrasts the traditional approach (often found in older patents) with a modern, optimized protocol designed for validation.

FeatureMethod A: Legacy Isocratic Method B: Optimized Core-Shell Gradient Verdict
Stationary Phase Standard C18 (5 µm, Porous)C18 Core-Shell (2.6 or 2.7 µm) Method B provides 2x efficiency and resolution.
Mobile Phase Methanol / Water (60:40)Acetonitrile / 0.1% H₃PO₄ (Gradient) Method B uses Acid/ACN to suppress amine tailing and sharpen peaks.
Elution Mode IsocraticGradient Method B elutes late sulfide impurities without broadening.
Run Time > 25 minutes< 12 minutes Method B increases throughput by ~50%.
Selectivity (

)
Poor resolution of Sulfoxide/SulfoneHigh resolution (

)
Method B accurately quantifies the critical sulfone impurity.
Detection UV 254 nmUV 220 nm & 254 nm (DAD)Method B leverages DAD for peak purity confirmation.
Why the Shift? (Expertise & Causality)
  • The Polarity Trap: Sulfoxides are significantly more polar than their sulfide precursors. In an isocratic system (Method A), if you adjust the solvent to resolve the early-eluting sulfoxide/sulfone pair, the late-eluting sulfide takes too long to elute and broadens significantly (band broadening).

  • Amine Tailing: The 2-amino group, even with the electron-withdrawing nitro group, can interact with free silanols on older silica columns. The Optimized Method (B) uses a low-pH buffer (Phosphoric Acid, pH ~2.5) to protonate the amine and suppress these secondary interactions, resulting in sharp, symmetric peaks.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating and robust.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or PDA.

  • Column: Kinetex® C18 or Cortecs® C18 (100 mm x 4.6 mm, 2.7 µm).

    • Alternative: Phenyl-Hexyl column (if regioisomer separation is required).

  • Column Temperature: 35°C (Controlled).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (Primary), 220 nm (Secondary for trace impurities).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (H₃PO₄) in HPLC-grade water.

    • Why: Maintains pH ~2.5 to suppress silanol activity.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

    • Why: Lower viscosity than methanol, allowing higher flow rates and sharper peaks.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.0 9010Equilibration: Elute polar salts/solvents.
2.0 9010Isocratic Hold: Retain the polar Sulfoxide.
8.0 1090Ramp: Elute Sulfone and non-polar Sulfide.
10.0 1090Wash: Clear column of highly retained dimers.
10.1 9010Re-equilibration.
13.0 9010End of Run.
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 10 mg PANPSO in 10 mL Diluent (1.0 mg/mL).

    • Note: Sonicate for 5 mins. The nitro group aids solubility in organics.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

  • Filtration: 0.22 µm PTFE or Nylon filter (Required to protect Core-Shell column).

Visualization of Separation Logic

The following diagram illustrates the chromatographic mechanism and the separation order based on the polarity of the oxidation states.

HPLC_Separation_Mechanism cluster_elution Elution Order (Time) Sample Crude Sample (Mixture) Column C18 Core-Shell Column (Stationary Phase) Sample->Column Injection Peak1 1. Sulfoxide (Product) (Most Polar) RT: ~3.5 min Column->Peak1 Weak Hydrophobic Interaction Peak2 2. Sulfone (Impurity) (Intermediate Polarity) RT: ~5.2 min Column->Peak2 Moderate Interaction Peak3 3. Sulfide (Precursor) (Least Polar) RT: ~8.5 min Column->Peak3 Strong Hydrophobic Interaction Detector UV Detector (254 nm) Peak1->Detector Peak2->Detector Peak3->Detector

Caption: Chromatographic elution order on a C18 stationary phase. The oxidation state determines polarity: Sulfoxide (Polar) elutes first, followed by Sulfone, then the non-polar Sulfide.

Impurity Profiling & Troubleshooting

Identifying the "Redox Triad"

In benzimidazole synthesis intermediates, the relative retention times (RRT) are consistent across C18 phases:

  • PANPSO (Target): RRT 1.00.

  • Sulfone Impurity: RRT ~1.2 – 1.5. (Often forms if reaction temp is >5°C).

  • Sulfide Impurity: RRT ~2.0 – 2.5. (Starting material).

Troubleshooting Guide
  • Peak Tailing (Asymmetry > 1.5):

    • Cause: Silanol interaction with the 2-amino group.

    • Fix: Ensure Mobile Phase A pH is < 3.0. Add 5mM Ammonium Formate if using MS detection.

  • Split Peaks:

    • Cause: Sample solvent too strong (e.g., 100% ACN injection).

    • Fix: Match sample diluent to initial gradient conditions (10-20% ACN).

  • Unknown Impurity at RRT 0.9:

    • Insight: Likely the regioisomer (2-amino-4-nitrophenyl...) if the starting material wasn't pure. Consider a Phenyl-Hexyl column to separate these aromatic isomers via pi-pi selectivity.

References

  • British Pharmacopoeia Commission. (2024). British Pharmacopoeia: Monographs for Benzimidazole Anthelmintics (Fenbendazole/Oxfendazole).Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Amino-5-nitrophenyl phenyl sulfoxide.Link

  • Sielc Technologies. (2023). Separation of Nitro-Aromatic Compounds and Isomers on Mixed-Mode Columns.Link

  • Phenomenex. (2024). Core-Shell Technology for High-Speed HPLC Analysis of Polar Compounds.Link

  • Royal Society of Chemistry. (2018). Interconnection of sulfides and sulfoxides in medicinal chemistry.Link

Comparative Analysis of Thermal Properties: Phenyl Sulfide vs. Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and organic synthesis, the thermal behavior of sulfur-containing intermediates is a critical determinant for purification strategies and handling protocols.[1] This guide provides a definitive comparison between Phenyl Sulfide (Diphenyl sulfide) and Phenyl Sulfoxide (Diphenyl sulfoxide).

The primary distinction lies in their phase at room temperature:

  • Phenyl Sulfide: A colorless liquid with a melting point of -40 °C .[2]

  • Phenyl Sulfoxide: A crystalline solid with a melting point range of 69–72 °C .[3]

This shift from liquid to solid upon oxidation is driven by the introduction of the polarized sulfinyl (S=O) group, which fundamentally alters the intermolecular force landscape from weak dispersive interactions to strong dipole-dipole networks.

Structural & Mechanistic Analysis

To understand the >100 °C difference in melting points, one must analyze the electronic architecture of the central sulfur atom.[1]

Phenyl Sulfide (The Thioether)[4]
  • Structure: The sulfur atom is bonded to two phenyl rings with two lone pairs. The geometry is bent (approx. 109°).

  • Intermolecular Forces: The molecule is relatively non-polar. The primary forces holding the bulk liquid together are London Dispersion Forces (Van der Waals interactions) and weak

    
     stacking between phenyl rings. These forces are insufficient to maintain a lattice structure at room temperature.
    
Phenyl Sulfoxide (The Oxidized Derivative)[2][5]
  • Structure: The sulfur atom forms a trigonal pyramidal geometry. Crucially, the S=O bond is not a simple double bond; it exhibits significant semipolar character (

    
    ).
    
  • Intermolecular Forces: The polarized S=O bond creates a permanent dipole. In the crystal lattice, these dipoles align, creating strong dipole-dipole attractions that act as "molecular glue," requiring significantly more thermal energy to disrupt than the dispersion forces in the sulfide.[1]

Visualizing the Phase Transition Logic

MeltingPointLogic Sulfide Phenyl Sulfide (Ph-S-Ph) Oxidation Oxidation (+ [O]) Sulfide->Oxidation Forces_S Dominant Forces: London Dispersion Weak u03C0-u03C0 Stacking Sulfide->Forces_S Sulfoxide Phenyl Sulfoxide (Ph-S(=O)-Ph) Oxidation->Sulfoxide Forces_SO Dominant Forces: Strong Dipole-Dipole (S=O) Crystal Lattice Packing Sulfoxide->Forces_SO Result_S State: LIQUID MP: -40 u00B0C Forces_S->Result_S Result_SO State: SOLID MP: 69-72 u00B0C Forces_SO->Result_SO

Figure 1: Mechanistic pathway showing how oxidation introduces polarity, altering intermolecular forces and shifting the physical state from liquid to solid.[1]

Experimental Data Profile

The following data aggregates standard physical properties relevant to laboratory handling.

PropertyPhenyl Sulfide (Ph₂S)Phenyl Sulfoxide (Ph₂SO)
CAS Number 139-66-2945-51-7
Physical State (25°C) Colorless LiquidWhite Crystalline Solid
Melting Point -40 °C (233 K)69 – 72 °C (342 – 345 K)
Boiling Point 296 °C~206 °C (at 13 mmHg)*
Density 1.113 g/mL~1.3 g/cm³ (solid)
Solubility (Water) InsolubleSlightly Soluble (Polarity effect)
Solubility (Organics) Ether, Benzene, CS₂EtOH, Acetone, DCM

*Note: Phenyl sulfoxide tends to decompose before boiling at atmospheric pressure; vacuum distillation is required.

Methodological Standards: Melting Point Determination

For high-integrity data generation, two protocols are recommended.[1] The Capillary Method is sufficient for routine purity checks, while Differential Scanning Calorimetry (DSC) is required for thermodynamic characterization in drug development.

Protocol A: Capillary Melting Point (Routine)

Best for: Quick purity confirmation of Phenyl Sulfoxide.

  • Sample Prep: Dry the phenyl sulfoxide sample in a desiccator for >4 hours to remove surface moisture, which depresses MP.

  • Loading: Grind the solid into a fine powder. Fill a capillary tube to a height of 2–3 mm.[2] Compact by tapping.

  • Ramping:

    • Rapid Heat: 10 °C/min until 60 °C.

    • Critical Ramp: 1 °C/min from 60 °C to 75 °C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction). A range >2 °C indicates impurities (likely unreacted sulfide or sulfone).
Protocol B: Differential Scanning Calorimetry (DSC)

Best for: Polymorph screening and precise onset determination.

  • Instrument: Calibrated DSC (e.g., Indium/Zinc standards).

  • Pan System: Hermetically sealed aluminum pans (prevents sublimation/evaporation).

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Cycle:

    • Equilibrate at 25 °C.

    • Ramp +5 °C/min to 90 °C.

  • Data Analysis: Integrate the endothermic melting peak. The extrapolated onset temperature (

    
    ) is the thermodynamic melting point, typically 70.5 ± 0.5 °C  for pure material.
    

Implications for Research & Development

The physical difference between these two compounds dictates their downstream processing in pharmaceutical workflows.

Purification Strategy
  • Phenyl Sulfide (Liquid): Cannot be recrystallized. Purification must be performed via vacuum distillation or column chromatography.

  • Phenyl Sulfoxide (Solid): Can be easily purified via recrystallization .

    • Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.

    • Advantage:[3] This allows for the removal of trace sulfide starting material, which remains in the mother liquor.

Reaction Monitoring

When oxidizing Phenyl Sulfide to Phenyl Sulfoxide (e.g., using


 or mCPBA), the reaction progress is visually self-indicating upon workup:
  • Crude mixture is concentrated.[4]

  • Cooling induces crystallization of the product.

  • Residual oil indicates incomplete conversion (remaining sulfide).

Experimental Workflow Visualization

ExperimentalWorkflow Start Crude Reaction Mixture (Sulfide + Oxidant) Workup Aqueous Workup & Extraction Start->Workup Evap Solvent Evaporation Workup->Evap Decision State Check Evap->Decision Path_Liq Oily Residue (High Sulfide Content) Decision->Path_Liq Liquid Path_Sol Solid Precipitate (High Sulfoxide Content) Decision->Path_Sol Solid Action_Liq Action: Vacuum Distillation Path_Liq->Action_Liq Action_Sol Action: Recrystallization (EtOH) Path_Sol->Action_Sol

Figure 2: Decision tree for purification based on the physical state of the isolated material.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13679, Diphenyl sulfoxide. Retrieved from [Link]

Sources

A Guide to the Structural Validation of Phenyl-(2-amino-5-nitrophenyl) Sulfoxide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Crystallographic and Spectroscopic Techniques for Small Molecule Characterization in Drug Discovery

Introduction

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success.[1] The spatial arrangement of atoms dictates not only the molecule's intrinsic physical and chemical properties but also its interaction with biological targets, thereby influencing its efficacy and safety profile. For small molecules like phenyl-(2-amino-5-nitrophenyl) sulfoxide, a compound of interest for its potential pharmacological activities, rigorous structural validation is not merely a confirmatory step but a critical component of the research and development pipeline.

While the crystal structure of phenyl-(2-amino-5-nitrophenyl) sulfoxide has not been publicly reported as of the writing of this guide, this document will use the closely related and structurally analogous compound, 2-amino-5-nitrobenzophenone , as a case study to present a comprehensive comparison of crystallographic validation methods. The principles and workflows discussed are directly applicable to the titular compound upon successful crystallization and data collection.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of single-crystal X-ray diffraction as the gold standard for structural elucidation, and comparing its outputs with complementary analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the most powerful and unambiguous method for determining the precise three-dimensional structure of a small molecule.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule organic and metal-organic crystal structures, containing over 1.3 million entries.[2] The availability of such a vast database is invaluable for comparative analysis and for validating novel crystal structures.[3][4] For instance, the CSD contains entries for polymorphs of 2-amino-5-nitrobenzophenone, highlighting the importance of comprehensive solid-state characterization.[5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the determination and validation of a small molecule crystal structure is as follows:

  • Crystallization:

    • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

    • Vapor diffusion in a sealed chamber, where a less volatile solvent containing the compound is exposed to a more volatile anti-solvent.

    • Cooling of a saturated solution.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

  • Validation:

    • The final refined structure is validated using software such as PLATON or the IUCr's checkCIF service.[7]

    • Validation checks include an analysis of the geometric parameters (bond lengths, angles, torsions), the fit of the model to the experimental data (R-factors), and the absence of missed symmetry or other crystallographic errors.[7]

Visualizing the Crystallographic Workflow

Crystallographic Workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis Synthesis Compound Synthesis Crystallization Single Crystal Growth Synthesis->Crystallization Data Collection X-ray Diffraction Data Collection Crystallization->Data Collection Data Processing Indexing & Integration Data Collection->Data Processing Structure Solution Phase Determination Data Processing->Structure Solution Structure Refinement Model Optimization Structure Solution->Structure Refinement Validation checkCIF/PLATON Structure Refinement->Validation Database Deposition (e.g., CSD) Database Deposition (e.g., CSD) Validation->Database Deposition (e.g., CSD)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Analytical Techniques

While SC-XRD provides the most definitive structural information, other analytical techniques offer complementary data and are often more readily accessible. The choice of technique depends on the specific information required and the nature of the sample.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state.Unambiguous structure determination.Requires a high-quality single crystal; provides no information on behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), stereochemistry, and dynamic processes in solution.Provides information on the structure in solution; non-destructive.Does not provide precise bond lengths and angles; can be difficult to interpret for complex molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity; can be coupled with separation techniques (e.g., LC-MS).Provides limited information on the 3D structure.
Infrared (IR) Spectroscopy Presence of functional groups.Rapid and simple to perform.Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For a molecule like phenyl-(2-amino-5-nitrophenyl) sulfoxide, ¹H and ¹³C NMR would confirm the presence and connectivity of the different chemical environments of the protons and carbons. 2D NMR techniques such as COSY and HSQC would further establish the connectivity between protons and carbons.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign the chemical shifts and coupling constants to the different atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of phenyl-(2-amino-5-nitrophenyl) sulfoxide.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an appropriate ionization technique (e.g., ESI, APCI).

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For phenyl-(2-amino-5-nitrophenyl) sulfoxide, IR spectroscopy would show characteristic absorption bands for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, and the S=O stretch of the sulfoxide.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups in the molecule.

Integrated Structural Validation Workflow

A robust validation of the structure of a new chemical entity involves the integration of data from multiple analytical techniques. The following diagram illustrates the relationship between these techniques in a comprehensive validation workflow.

Integrated Validation cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis Target_Molecule Phenyl-(2-amino-5-nitrophenyl) Sulfoxide NMR NMR Spectroscopy Target_Molecule->NMR Connectivity Stereochemistry (Solution) MS Mass Spectrometry Target_Molecule->MS Molecular Weight Formula IR IR Spectroscopy Target_Molecule->IR Functional Groups SC_XRD Single-Crystal XRD Target_Molecule->SC_XRD 3D Structure (Solid State) Validated_Structure Validated Molecular Structure NMR->Validated_Structure MS->Validated_Structure IR->Validated_Structure SC_XRD->Validated_Structure

Caption: Integrated workflow for small molecule structural validation.

Conclusion

The structural validation of a novel small molecule like phenyl-(2-amino-5-nitrophenyl) sulfoxide is a multi-faceted process that requires the judicious application of a range of analytical techniques. While single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure in the solid state, it is most powerful when its results are corroborated by data from spectroscopic and spectrometric techniques that probe the molecule's properties in solution and confirm its chemical identity.

By employing an integrated approach, researchers can build a comprehensive and self-validating dataset that provides a high degree of confidence in the assigned structure. This, in turn, enables a deeper understanding of the molecule's structure-activity relationships and facilitates its progression through the drug discovery and development pipeline. The principles and protocols outlined in this guide, exemplified by the case of 2-amino-5-nitrobenzophenone, provide a robust framework for the structural validation of this and other novel chemical entities.

References

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS Journal, 284(13), 1959-1981. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • McCabe, P., & Cole, J. (2023). Assessing conformations of small molecules with crystallographic databases. Journal of Applied Crystallography, 56(1), 1-12. [Link]

  • Oxford Protein Informatics Group. (2021). Model validation in Crystallographic Fragment Screening. [Link]

  • Wang, L., et al. (2023). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database. [Link]

  • University of Genoa. (2024). CSD The Cambridge Structural Database. [Link]

  • Tanak, H., et al. (2014). Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Google Patents. (1988).
  • PubChem. (n.d.). 2-Amino-5-nitrobenzophenone. [Link]

  • ResearchGate. (2026). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. [Link]

  • National Center for Biotechnology Information. (2026). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]. [Link]

  • ACS Publications. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(2), 1135-1155. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 252-260. [Link]

  • ResearchGate. (2025). Crystal structure of S-p-nitrophenyl-5-phenyl- S-fluorothiazyne, (C6H5)NFS(C6H4NO2). [Link]

  • ResearchGate. (2026). A distinct polymorphic form of 2-amino-5-nitrobenzophenone: crystal structure, Hirshfeld surface analysis and structure-based DFT study. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. [Link]

  • Chemsrc. (n.d.). (2-Amino-5-nitrophenyl)(phenyl)methanone. [Link]

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A Researcher's Guide to the Biological Efficacy of Sulfoxide vs. Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological activity is paramount. Among the various chemical moieties explored, the sulfur-based functional groups—specifically sulfides and their oxidized sulfoxide counterparts—present a compelling case of how a single oxygen atom can profoundly alter pharmacological profiles. This guide provides an in-depth comparison of the biological efficacy of sulfoxide and sulfide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Metabolic Bridge: An Interconvertible Relationship

The biological activities of sulfide and sulfoxide derivatives are intrinsically linked through metabolic pathways. In vivo, sulfides can undergo oxidation to form sulfoxides, a reaction often catalyzed by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes in the liver.[1][2] Conversely, sulfoxides can be reduced back to their sulfide form.[3][4] This bi-directional conversion is a critical factor in the overall pharmacology of these compounds, often dictating whether a compound acts as a drug itself or as a prodrug.[5][6]

A classic example of this relationship is the non-steroidal anti-inflammatory drug (NSAID) Sulindac. Sulindac exists as a sulfoxide and is, in fact, a prodrug.[6] It is metabolically reduced in the body to the active sulfide metabolite, which is responsible for the inhibition of cyclooxygenase (COX) enzymes and the resulting anti-inflammatory effect.[3][5] The sulfoxide form itself has minimal activity, a design that helps protect the gastric mucosa from the direct effects of the active drug.[7]

G cluster_0 In Vivo Metabolism Sulfide Sulfide Derivative (R-S-R') - Lipophilic - Often Active Metabolite Sulfoxide Sulfoxide Derivative (R-S(O)-R') - More Polar - Prodrug or Active Sulfide->Sulfoxide Oxidation (CYP, FMO) Sulfoxide->Sulfide Reduction (e.g., Methionine Sulfoxide Reductase) Sulfone Sulfone Metabolite (R-S(O2)-R') - Highly Polar - Often Inactive/Excretory Sulfoxide->Sulfone Further Oxidation

Caption: Metabolic relationship between sulfide, sulfoxide, and sulfone derivatives.

Physicochemical Properties and Pharmacokinetic Consequences

The addition of a single, polar oxygen atom in the transition from a sulfide to a sulfoxide dramatically alters a molecule's physicochemical properties. This, in turn, has significant downstream effects on its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertySulfide Derivative (R-S-R')Sulfoxide Derivative (R-S(O)-R')Pharmacokinetic Implication
Polarity LowerHigherIncreased polarity in sulfoxides enhances aqueous solubility but may decrease passive membrane permeability.
Solubility Generally lower in aqueous mediaGenerally higher in aqueous mediaImproved solubility of sulfoxides can be advantageous for formulation and oral bioavailability.[8]
Hydrogen Bonding Weak H-bond acceptorStrong H-bond acceptorThe sulfoxide oxygen can form hydrogen bonds, potentially altering interactions with metabolic enzymes and therapeutic targets.
Lipophilicity (LogP) HigherLowerLower lipophilicity in sulfoxides can affect distribution, for example, by limiting access to the central nervous system (CNS).

The anthelmintic drug Albendazole is a case in point. Administered as a sulfide, it has low aqueous solubility, which can lead to unpredictable oral absorption.[9] Once absorbed, it is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide.[9][10] This sulfoxide metabolite is more soluble and is responsible for the drug's systemic anthelmintic activity by inhibiting tubulin polymerization in parasites.[9][10]

Comparative Analysis: Key Drug Classes

The choice between developing a sulfide or a sulfoxide derivative is often dependent on the therapeutic goal, target location, and desired pharmacokinetic profile.

Case Study 1: NSAIDs - The Sulindac Prodrug Strategy

As previously mentioned, Sulindac is a sulfoxide prodrug that is reduced to its pharmacologically active sulfide form.[4][6]

  • Sulfoxide (Sulindac):

    • Efficacy: Inactive in its original form.[6]

    • Role: Serves as a prodrug to deliver the active compound systemically while minimizing direct contact with the gastric lining, potentially reducing gastrointestinal side effects.[3][7]

  • Sulfide (Sulindac Sulfide):

    • Efficacy: The active moiety, a potent inhibitor of COX-1 and COX-2 enzymes.[5][6]

    • Role: Exerts the therapeutic anti-inflammatory and analgesic effects. Studies have shown a high correlation between the concentration of the sulfide metabolite in biological fluids and the anti-inflammatory response.[3]

Case Study 2: Anthelmintics - The Albendazole Active Metabolite

In contrast to Sulindac, Albendazole is a situation where the sulfide is administered, and the sulfoxide is the primary active systemic agent.

  • Sulfide (Albendazole):

    • Efficacy: Possesses anthelmintic activity, but its poor solubility limits absorption.[9]

    • Role: Acts as the parent drug that, upon first-pass metabolism, generates the systemically active metabolite.[11]

  • Sulfoxide (Albendazole Sulfoxide):

    • Efficacy: The main active metabolite responsible for treating systemic parasitic infections like neurocysticercosis.[9][10]

    • Role: Its increased polarity and solubility allow for systemic distribution to target parasites throughout the body.

Experimental Workflows for Efficacy Comparison

To rigorously compare the biological efficacy of sulfide and sulfoxide derivatives, a multi-step experimental approach is necessary. This workflow allows researchers to dissect differences in potency, mechanism, and overall drug-like properties.

G cluster_0 Comparative Efficacy Workflow start Synthesize & Purify Sulfide & Sulfoxide Derivatives physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem Step 1 invitro In Vitro Assays - Target Binding (e.g., IC50) - Cell-based Potency (e.g., EC50) - Metabolic Stability (Microsomes) physchem->invitro Step 2 invivo In Vivo Studies (Animal Models) - Pharmacokinetics (PK) - Efficacy/Pharmacodynamics (PD) invitro->invivo Step 3 data Data Analysis & SAR Conclusion invivo->data Step 4

Caption: Step-wise workflow for comparing sulfide and sulfoxide derivatives.

Step-by-Step Methodologies
  • Chemical Synthesis and Characterization:

    • Protocol: Synthesize both the sulfide and sulfoxide compounds. Mild, selective oxidation of the sulfide (e.g., using hydrogen peroxide or sodium metaperiodate) can yield the sulfoxide.[8][12]

    • Causality: High purity of both compounds is essential to ensure that observed biological effects are not due to contaminants. Full characterization (NMR, Mass Spec, etc.) is required.

  • In Vitro Target Engagement & Potency:

    • Protocol: Perform biochemical or cell-based assays to determine the potency of each derivative against the intended biological target. For an enzyme inhibitor like Sulindac sulfide, this would involve measuring the IC50 (the concentration required to inhibit enzyme activity by 50%).[6]

    • Causality: This step directly compares the intrinsic activity of the molecules at the target site, independent of metabolic or pharmacokinetic factors. A significant difference in IC50/EC50 values indicates that one form is inherently more potent.

  • Metabolic Stability Assessment:

    • Protocol: Incubate each derivative with liver microsomes (containing CYP and FMO enzymes) and measure the rate of disappearance of the parent compound over time.

    • Causality: This experiment simulates first-pass metabolism. It helps determine if a sulfide is rapidly converted to a sulfoxide, or if a sulfoxide is stable or readily reduced. This data is crucial for predicting in vivo behavior and deciding whether to administer the compound as a prodrug.

  • In Vivo Pharmacokinetic and Efficacy Studies:

    • Protocol: Administer each derivative to an appropriate animal model. Collect blood samples over time to determine pharmacokinetic parameters (Cmax, Tmax, half-life, AUC). Simultaneously, measure a relevant pharmacodynamic endpoint (e.g., reduction in tumor size, parasite load, or inflammation).[3]

    • Causality: This is the ultimate test, integrating all ADME and potency factors. It reveals the true in vivo efficacy and can confirm a prodrug strategy. For example, administering a sulfoxide and observing high, sustained plasma levels of the corresponding sulfide would validate the prodrug approach.[3][13]

Conclusion and Expert Insights

The decision to pursue a sulfide or a sulfoxide derivative in drug development is not a matter of inherent superiority but of strategic design. The sulfoxide should not be viewed merely as a metabolite but as a tool.

  • Choose a Sulfoxide when:

    • A prodrug strategy is desired to improve solubility, enhance oral absorption, or bypass initial toxicity (e.g., gastric irritation).[7][14]

    • The active sulfide metabolite is the intended therapeutic agent, but it has poor pharmaceutical properties.[6]

    • The sulfoxide itself is the active species and possesses a favorable balance of potency and ADME properties.

  • Choose a Sulfide when:

    • It is the most potent form and has an acceptable pharmacokinetic and safety profile.

    • The goal is rapid local action (e.g., in the GI tract) before significant metabolism occurs.

    • The sulfoxide metabolite is significantly less active or has an undesirable off-target profile.[15]

Ultimately, the metabolic interconnection between sulfides and sulfoxides offers a unique opportunity for medicinal chemists to fine-tune the delivery and activity of a drug. A comprehensive evaluation using the workflows described here is essential for harnessing this relationship to develop safer and more effective therapeutics.

References

  • Ontosight AI. Sulfoxide Metabolite Overview.
  • ChemicalBook. The Mechanism of Action and Side Effects of Albendazole. (2023-12-15).
  • NIH National Center for Biotechnology Information.
  • Duggan, D. E., et al. Identification of the biologically active form of sulindac. Journal of Pharmacology and Experimental Therapeutics.
  • Connor, D. T., et al. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. Journal of Medicinal Chemistry.
  • ResearchGate. Structure of sulindac and its reduced and oxidized metabolites.
  • Basarab, G. S., et al. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria. Antimicrobial Agents and Chemotherapy. (2018-11-26).
  • Taylor & Francis Online.
  • Senger, J., et al. Interconnection of sulfides and sulfoxides in medicinal chemistry. Archiv der Pharmazie. (2018-10-29).
  • Lanza, F. L., et al. Nonsteroidal anti-inflammatory effect of sulindac sulfoxide and sulfide on gastric mucosa. Clinical Pharmacology & Therapeutics.
  • Xu, L., et al. Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. Organic Process Research & Development. (2023-02-12).
  • Zakharenko, A. L., et al. Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes. Molecules. (2024-12-17).
  • Sharma, A., et al. Pharmacological Potential of Sulindac and Its Active Metabolite: A Comprehensive Review. Current Drug Metabolism. (2024-01-04).
  • Sagher, D., et al. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system. Redox Report. (2003-12-26).
  • Girelli, A., et al.
  • ResearchGate. Molecular structures of albendazole, albendazole sulfoxide, and albendazole sulfone.
  • CONICET Digital.
  • Wikipedia. Albendazole.
  • Anzini, M., et al. Synthesis, biological evaluation and molecular modeling of novel selective COX-2 inhibitors: sulfide, sulfoxide, and sulfone derivatives of 1,5-diarylpyrrol-3-substituted scaffold. Bioorganic & Medicinal Chemistry. (2019-10-01).
  • Basarab, G. S., et al. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria. Antimicrobial Agents and Chemotherapy. (2018-11-26).
  • Senger, J., et al. Interconnection of sulfides and sulfoxides in medicinal chemistry. Archiv der Pharmazie. (2019-01-15).
  • eGPAT. Clinically proved prodrugs and their active metabolites. (2017-10-03).
  • Britannica. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. (2026-01-29).
  • ResearchGate. SULFOXIDES AND SULFONES: REVIEW. (2024-02-21).

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A Senior Application Scientist's Guide to Elemental Analysis Standards for Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and technical overview of establishing elemental analysis standards for phenyl-(2-amino-5-nitrophenyl) sulfoxide. It is designed for researchers, scientists, and drug development professionals who require accurate and validated elemental composition data for compound verification, purity assessment, and quality control. We will explore the foundational principles of elemental analysis, compare calibration strategies, and provide actionable protocols grounded in established scientific and regulatory frameworks.

The Foundational Imperative: Why Elemental Analysis?

In pharmaceutical development and organic synthesis, elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound.[1][2] For a molecule like phenyl-(2-amino-5-nitrophenyl) sulfoxide, which may serve as a key intermediate in the synthesis of pharmacologically active agents, confirming its elemental makeup (Carbon, Hydrogen, Nitrogen, and Sulfur) is a non-negotiable step. It provides fundamental proof of a compound's identity and is a critical measure of its purity. While modern spectroscopic methods like NMR and mass spectrometry reveal structure, elemental analysis offers a quantitative assessment of the mass fractions of its constituent elements, a truly orthogonal and confirmatory technique.[1]

The molecular formula for phenyl-(2-amino-5-nitrophenyl) sulfoxide is C₁₂H₁₁N₂O₃S . The first step in any analysis is to establish the theoretical, or 'true', value based on this formula. This calculated composition serves as the ultimate benchmark against which all experimental results are measured.

ElementSymbolAtomic Mass (amu)Atoms in MoleculeTotal Mass (amu)Theoretical Mass %
CarbonC12.01112144.13254.74%
HydrogenH1.0081111.0884.21%
NitrogenN14.007228.01410.64%
SulfurS32.065132.06512.18%
OxygenO15.999347.99718.23%
Total 263.296 100.00%
Table 1: Theoretical elemental composition of Phenyl-(2-amino-5-nitrophenyl) sulfoxide (C₁₂H₁₁N₂O₃S).

The Gold Standard Technique: CHNS Combustion Analysis

The most prevalent and reliable method for determining the CHNS content in organic compounds is high-temperature combustion analysis.[3][4] This technique provides the precision and accuracy required by regulatory bodies and academic journals.

Causality of the Method: The core principle involves the complete and instantaneous combustion of the sample in an oxygen-rich environment. This high-temperature oxidation (typically >1000°C) is necessary to quantitatively break the stable aromatic rings and the sulfoxide bond, converting all carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (after reduction of NOx gases), and sulfur to SO₂.[3][4][5] These resulting gases are then separated and quantified by specialized detectors.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Processing weigh 1. Sample Weighing (1-3 mg) encap 2. Encapsulation (Tin Capsule) weigh->encap autosampler 3. Autosampler Introduction encap->autosampler furnace 4. Combustion Furnace (>1000°C in O₂) autosampler->furnace reduction 5. Reduction Tube (NOx → N₂) furnace->reduction separation 6. Gas Separation (GC Column) reduction->separation detection 7. Detection (TCD/IR) separation->detection processor 8. Signal Integration & Calculation detection->processor report 9. Final Report (%C, %H, %N, %S) processor->report Validation_Logic Method Validated Analytical Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Specificity Specificity Method->Specificity Linearity Linearity (R²) Method->Linearity Repeat Repeatability (Intra-assay) Precision->Repeat Inter Intermediate Precision (Inter-assay) Precision->Inter

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Nitro-Substituted Phenyl Sulfoxides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption spectra of ortho-, meta-, and para-nitro-substituted phenyl sulfoxides. By examining the influence of the nitro group's position on the electronic properties of the phenyl sulfoxide scaffold, this document aims to equip researchers with the foundational knowledge to better understand and utilize these compounds in various scientific and pharmaceutical applications.

Introduction: The Significance of Nitro-Substituted Phenyl Sulfoxides

Phenyl sulfoxides are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The introduction of a nitro group (—NO₂) onto the phenyl ring profoundly influences the molecule's electronic structure, and consequently, its interaction with ultraviolet and visible light. The strong electron-withdrawing nature of the nitro group can lead to distinct shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε), providing a spectroscopic signature that is highly dependent on the substituent's position. Understanding these spectral nuances is crucial for applications ranging from the development of novel therapeutic agents to the design of advanced optical materials.

Comparative UV-Vis Spectral Data

The position of the nitro substituent on the phenyl ring—ortho (2-nitro), meta (3-nitro), or para (4-nitro)—dictates the extent of electronic communication between the nitro and sulfoxide groups. This, in turn, directly impacts the energy of the electronic transitions observed in the UV-Vis spectrum. The following table summarizes the available experimental data for the UV-Vis absorption of these isomers in various solvents.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
o-Nitrophenyl Sulfoxide Data not readily available in searched literature---
m-Nitrophenyl Sulfoxide Data not readily available in searched literature---
p-Nitrophenyl Sulfoxide AcetoneNot specifiedNot specified[1]
WaterNot specifiedNot specified[1]
MethanolNot specifiedNot specified[1]
AcetonitrileNot specifiedNot specified[1]
HexaneNot specifiedNot specified[1]

Note: Specific λmax and molar absorptivity values for the individual isomers were not explicitly found in the provided search results. The referenced study focused on the kinetics of oxidation, monitoring the decay of the substrate by UV-Vis spectroscopy rather than reporting the detailed spectral characteristics. Further experimental or computational work is required to populate this table comprehensively.

Experimental Protocols

Synthesis of Nitro-Substituted Phenyl Sulfoxides

A general and reliable method for the synthesis of phenyl sulfoxides is the controlled oxidation of the corresponding phenyl sulfides.

Protocol: Oxidation of Nitrophenyl Methyl Sulfides

This protocol is adapted from general methods for sulfoxide synthesis.[2]

Materials:

  • Appropriate nitrophenyl methyl sulfide (ortho, meta, or para)

  • Sodium metaperiodate (NaIO₄)

  • Water

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the nitrophenyl methyl sulfide in a suitable solvent like methanol or dioxane if it is not readily soluble in water. Add an aqueous solution of sodium metaperiodate (approximately 1.05 equivalents).

  • Oxidation: Stir the reaction mixture at ice-bath temperature (0-5 °C) to prevent over-oxidation to the sulfone. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the sodium iodate precipitate. Wash the filter cake with methylene chloride.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with several portions of methylene chloride.

  • Drying and Purification: Combine the organic extracts, treat with activated carbon to remove colored impurities, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude sulfoxide. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Sodium metaperiodate is a mild and selective oxidizing agent for converting sulfides to sulfoxides, minimizing the formation of the sulfone byproduct.

  • Low temperature is crucial to control the exothermicity of the oxidation and to enhance the selectivity for the sulfoxide.

  • Activated carbon is used to adsorb high molecular weight impurities and colored byproducts.

Experimental Workflow Diagram:

SynthesisWorkflow Start Start: Nitrophenyl methyl sulfide Reaction Oxidation with NaIO4 in H2O/Co-solvent at 0-5 °C Start->Reaction Filtration Filtration to remove NaIO3 Reaction->Filtration Extraction Extraction with CH2Cl2 Filtration->Extraction Drying Drying with Na2SO4 Extraction->Drying Purification Solvent removal & Purification Drying->Purification End End: Nitrophenyl sulfoxide Purification->End

Caption: Workflow for the synthesis of nitro-substituted phenyl sulfoxides.

UV-Vis Spectroscopic Analysis

Protocol: Acquiring UV-Vis Absorption Spectra

Materials:

  • Synthesized nitrophenyl sulfoxide isomer

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, dimethyl sulfoxide)[3]

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the nitrophenyl sulfoxide isomer in a chosen solvent of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). From this stock solution, prepare a series of dilutions.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used and place it in the spectrophotometer. Run a baseline correction or "blank" scan to subtract the absorbance of the solvent.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Causality Behind Experimental Choices:

  • Spectroscopic grade solvents are essential to minimize background absorbance and ensure the purity of the spectral data.[3]

  • Quartz cuvettes are used because they are transparent in the UV region, unlike glass or plastic cuvettes.

  • A series of dilutions is recommended to ensure that the measured absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

Data Acquisition Workflow Diagram:

UVVisWorkflow Start Start: Purified Sample Solution Prepare solution in spectroscopic grade solvent Start->Solution Blank Run solvent blank Solution->Blank Measure Record absorption spectrum Solution->Measure Blank->Measure Analyze Determine λmax and calculate ε Measure->Analyze End End: Spectral Data Analyze->End

Caption: Workflow for UV-Vis spectroscopic analysis.

Electronic Transitions and Structural Insights

The UV-Vis absorption spectra of nitro-substituted phenyl sulfoxides are dominated by electronic transitions within the molecule. The primary transitions of interest are π→π* and n→π* transitions. Aromatic nitro compounds typically exhibit absorptions at wavelengths longer than 330 nm.[4]

  • π→π* Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The extended conjugation provided by the nitro group and its interaction with the phenyl ring and sulfoxide group influence the energy of this transition.

  • n→π* Transitions: These are generally weaker absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro or sulfoxide group) to a π* antibonding orbital. A weak n→π* transition is characteristic of nitroalkanes.[4]

The position of the nitro group significantly affects the electronic communication within the molecule:

  • Para-substitution: Allows for direct resonance interaction between the electron-donating sulfoxide group (via its lone pairs) and the electron-withdrawing nitro group, leading to a more extended π-system. This generally results in a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to the unsubstituted phenyl sulfoxide.

  • Ortho-substitution: Also allows for resonance interaction, but steric hindrance between the adjacent sulfoxide and nitro groups can disrupt the planarity of the molecule, potentially leading to a hypsochromic shift (a shift to shorter wavelengths) compared to the para isomer.

  • Meta-substitution: The nitro group is not in direct conjugation with the sulfoxide group. Therefore, the electronic communication is less efficient, and the effect on the absorption spectrum is expected to be less pronounced compared to the ortho and para isomers.

Logical Relationship of Isomeric Effects on λmax:

IsomerEffect Para p-Nitrophenyl Sulfoxide (Direct Resonance) Lambda_Long Longer λmax (Bathochromic Shift) Para->Lambda_Long Strongest Effect Ortho o-Nitrophenyl Sulfoxide (Resonance with Steric Hindrance) Lambda_Short Shorter λmax (Hypsochromic Shift) Ortho->Lambda_Short Compared to Para Meta m-Nitrophenyl Sulfoxide (Inductive Effect Dominates) Meta->Lambda_Short Compared to Ortho/Para

Caption: Expected influence of nitro group position on absorption wavelength.

The Influence of Solvent Polarity: Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is a direct consequence of the differential solvation of the ground and excited states of the solute molecule.

  • Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (longer wavelength).

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, resulting in a blue shift (shorter wavelength).

For nitro-substituted phenyl sulfoxides, the presence of the polar nitro and sulfoxide groups makes them susceptible to solvent effects. The excited states of these molecules are often more polar than their ground states due to charge transfer character. Therefore, a bathochromic shift is generally expected with increasing solvent polarity.

Conclusion

The UV-Vis absorption spectra of nitro-substituted phenyl sulfoxides are highly sensitive to the isomeric position of the nitro group and the polarity of the solvent. While a comprehensive experimental dataset is not yet fully available in the literature, theoretical considerations suggest that the para-isomer will exhibit the most red-shifted absorption due to efficient charge transfer, while the meta-isomer will show the least perturbation compared to the unsubstituted parent compound. The ortho-isomer's spectrum will be a balance between resonance and steric effects. Further systematic experimental and computational studies are warranted to fully elucidate the photophysical properties of these important molecules and to expand their applications in science and technology.

References

  • 24.6: Nitro Compounds - Chemistry LibreTexts. (2021, July 31). In Chemistry LibreTexts. Retrieved from [Link]

  • Hanson, P., et al. (2008). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane. Organic & Biomolecular Chemistry.
  • Johnson, C. R., & Keiser, J. E. (n.d.). methyl phenyl sulfoxide. Organic Syntheses Procedure. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of Phenyl-(2-amino-5-nitrophenyl) sulfoxide: A Guide to Essential Safety and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the synthesis and handling of complex compounds demand a commensurate level of safety and operational excellence. Phenyl-(2-amino-5-nitrophenyl) sulfoxide, a molecule incorporating an aromatic amine, a nitro group, and a sulfoxide moiety, presents a unique combination of potential hazards that necessitate a robust and well-informed safety protocol. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Molecular Risks

  • Aromatic Nitro Compounds: These are known for their potential for thermal instability and, in some cases, explosive decomposition.[1] They are often toxic and can be readily absorbed through the skin.[2] The primary acute health hazard is cyanosis, with chronic exposure potentially leading to anemia.[2]

  • Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin.[3] They can cause a range of health issues from moderate to severe poisoning, with symptoms including headache, dizziness, and cyanosis.[3] Some aromatic amines are also considered carcinogenic.[3]

  • Sulfoxides: While simple sulfoxides like DMSO are generally considered to have low toxicity, the reactivity of the sulfoxide group can be influenced by the rest of the molecule.[4][5] In this specific molecule, its proximity to both an electron-donating amino group and an electron-withdrawing nitro group could influence its reactivity and thermal stability.

The presence of both an amino group (a potential reducing agent) and a nitro group (an oxidizing agent) within the same molecule raises a significant concern for thermal instability. This intramolecular redox system could potentially lead to a runaway exothermic reaction if not handled and stored correctly.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for dermal absorption and the toxicity of the constituent functional groups, a stringent PPE protocol is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Aromatic amines and nitro compounds can permeate some glove materials. Double-gloving provides an extra layer of protection.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and any potential for unexpected vigorous reactions.
Body Protection A flame-resistant lab coat, worn over long-sleeved clothing. Consider a chemical-resistant apron for larger quantities.Provides a barrier against spills and splashes. Flame-resistant material is a prudent precaution given the potential for thermal instability.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the solid material outside of a certified chemical fume hood or if there is a potential for aerosolization.

Operational Plan: Safe Handling and Synthesis

All operations involving Phenyl-(2-amino-5-nitrophenyl) sulfoxide should be conducted in a well-ventilated laboratory, with a certified chemical fume hood being the primary workspace.

Workflow for Safe Handling

prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Use an anti-static weigh boat - Minimize dust generation prep->weigh Proceed with caution dissolve Dissolution - Add solid to solvent slowly - Use a stir plate to avoid clumping weigh->dissolve reaction Reaction - Monitor temperature closely - Ensure adequate cooling capacity dissolve->reaction workup Work-up & Purification - Handle all materials as hazardous - Use appropriate quenching procedures reaction->workup storage Storage - Tightly sealed container - Cool, dry, well-ventilated area workup->storage spill Spill Occurs evacuate Evacuate Immediate Area Alert colleagues spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill Use non-combustible absorbent ppe->contain collect Collect Absorbed Material Into a sealed container contain->collect decontaminate Decontaminate Area Soap and water collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Protocol for responding to a spill of Phenyl-(2-amino-5-nitrophenyl) sulfoxide.

Detailed Spill Cleanup Steps:
  • Evacuate and Alert: Immediately evacuate the area of the spill and alert nearby personnel.

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection. For large spills, evacuate and call your institution's emergency response team.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill. [4]4. Collect Waste: Place all contaminated absorbent material and any contaminated PPE into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water. [4]All cleaning materials should also be treated as hazardous waste.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of Phenyl-(2-amino-5-nitrophenyl) sulfoxide and any contaminated materials must be handled as hazardous waste in accordance with federal, state, and local regulations. [6]Due to the presence of multiple hazardous functional groups, this compound is considered a "mixed waste."

Waste Segregation and Collection:
  • Solid Waste: Collect any unreacted Phenyl-(2-amino-5-nitrophenyl) sulfoxide in a dedicated, labeled, and sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent materials, must be collected in a designated hazardous waste container.

Disposal Procedure:
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Phenyl-(2-amino-5-nitrophenyl) sulfoxide."

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Contact EHS: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash. [4] By adhering to these rigorous safety and disposal protocols, you can confidently and responsibly advance your research while prioritizing the safety of yourself, your colleagues, and the environment.

References

  • Amino and Nitro Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Kozak, G. D., Vasin, A. Ya., & Dyachkova, A. V. (n.d.). Explosion Hazard of Aromatic Organic Compounds Containing One or Two Nitrogroups. Retrieved from [Link]

  • OSHA. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Retrieved from [Link]

  • Fascione, M. A., Brabham, R., & Turnbull, W. B. (n.d.). Mechanistic Investigations into the Application of Sulfoxides in Carbohydrate Synthesis. White Rose Research Online. Retrieved from [Link]

  • Bordwell, F. G. (1996). Effects of Conjugation and Aromaticity on the Sulfoxide Bond 1. The Journal of Organic Chemistry, 61(5), 1685–1690.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.